Product packaging for 2-Benzyloxyphenylacetic acid(Cat. No.:CAS No. 22047-88-7)

2-Benzyloxyphenylacetic acid

Cat. No.: B045139
CAS No.: 22047-88-7
M. Wt: 242.27 g/mol
InChI Key: VFYKRBZHJFJOGQ-UHFFFAOYSA-N
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Description

2-Benzyloxyphenylacetic acid is a valuable aromatic carboxylic acid derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a phenylacetic acid core structure ortho-substituted with a benzyloxy group, a molecular architecture that serves as a versatile synthetic intermediate and a key scaffold for the development of novel bioactive molecules. Its primary research applications include its use as a precursor in the synthesis of complex heterocyclic compounds, non-steroidal anti-inflammatory drug (NSAID) analogs, and other pharmacologically relevant targets. The carboxylic acid functional group allows for straightforward derivatization into amides, esters, and other derivatives, while the benzyl-protected phenol offers a protected phenolate that can be selectively deprotected. Researchers utilize this compound to study structure-activity relationships (SAR) in compound libraries, particularly in projects focused on cyclooxygenase (COX) enzyme inhibition, antioxidant activity, and the modulation of inflammatory pathways. Its mechanism of action in biological assays is often attributed to its ability to mimic endogenous signaling molecules and interact with enzyme active sites, making it a crucial tool for probing biochemical mechanisms and developing new therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B045139 2-Benzyloxyphenylacetic acid CAS No. 22047-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O3/c16-15(17)10-13-8-4-5-9-14(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYKRBZHJFJOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334191
Record name 2-Benzyloxyphenylacetic acid
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22047-88-7
Record name 2-(Benzyloxy)phenylacetic acid
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Record name 2-Benzyloxyphenylacetic acid
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Record name (2-Benzyloxyphenyl)acetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the History and Discovery of 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxyphenylacetic acid, a derivative of phenylacetic acid, is a compound with significance as a versatile intermediate in modern organic and medicinal chemistry. While its contemporary applications are documented in various fields, its historical origins and the story of its initial discovery and synthesis have been less prominently chronicled. This technical guide provides a comprehensive exploration of the history and discovery of this compound, tracing its probable synthetic roots to the foundational principles of organic chemistry and the exploration of phenylacetic acid derivatives. The narrative synthesizes historical context with established chemical principles to offer a thorough understanding of this compound's origins.

The Precursor: The Scientific Emergence of Phenylacetic Acid and its Hydroxylated Analogs

The history of this compound is intrinsically linked to the study of its parent compound, phenylacetic acid, and its hydroxylated derivative, 2-hydroxyphenylacetic acid. Phenylacetic acid itself gained prominence in the late 19th and early 20th centuries as a naturally occurring substance in various plants and as a metabolite in animals.[1] Its role as a plant auxin, though weaker than indole-3-acetic acid, spurred early interest in its biological activity.[1]

A significant chapter in the history of phenylacetic acid derivatives unfolded with the investigation of metabolic disorders, particularly phenylketonuria (PKU). This research led to the identification of various phenylacetic acid metabolites in urine, including 2-hydroxyphenylacetic acid, establishing its importance as a biomarker. This focus on hydroxylated phenylacetic acids in the early to mid-20th century laid the groundwork for further chemical modifications, including the introduction of a benzyl group.

The Genesis of this compound: A Synthesis Rooted in Classic Organic Reactions

While a singular, celebrated publication marking the "discovery" of this compound remains elusive in historical records, its synthesis can be confidently inferred to have emerged from the application of well-established organic reactions to readily available precursors. The most logical and historically consistent pathway to this compound is through the Williamson ether synthesis , a cornerstone of organic chemistry developed by Alexander Williamson in 1850.

This reaction provides a straightforward and efficient method for forming ethers from an alcohol and an alkyl halide. In the context of this compound, the synthesis would involve the reaction of 2-hydroxyphenylacetic acid with a benzyl halide (such as benzyl chloride or benzyl bromide) in the presence of a base.

Probable Historical Synthesis Workflow

The synthesis of this compound via the Williamson ether synthesis can be broken down into the following key steps:

  • Deprotonation of 2-Hydroxyphenylacetic Acid: The phenolic hydroxyl group of 2-hydroxyphenylacetic acid is acidic and can be deprotonated by a suitable base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide. The carboxyl group would also be deprotonated under these conditions.

  • Nucleophilic Attack by the Phenoxide: The resulting phenoxide ion, a potent nucleophile, then attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction. This displaces the halide ion and forms the ether linkage.

  • Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate group, yielding the final product, this compound.

Experimental Protocols: A Representative Synthetic Procedure

Synthesis of this compound from 2-Hydroxyphenylacetic Acid

Materials:

  • 2-Hydroxyphenylacetic acid

  • Benzyl chloride (or benzyl bromide)

  • Sodium hydroxide (or potassium hydroxide)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for acidification)

  • Diethyl ether (or other extraction solvent)

  • Anhydrous magnesium sulfate (or other drying agent)

Step-by-Step Methodology:

  • Dissolution and Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxyphenylacetic acid in ethanol. To this solution, add a stoichiometric excess of sodium hydroxide (typically 2-2.5 equivalents) to ensure deprotonation of both the phenolic hydroxyl and carboxylic acid groups.

  • Addition of Benzyl Halide: While stirring, add benzyl chloride to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue to dissolve the salt byproducts. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound. Extract the product into diethyl ether.

  • Purification: Wash the ether extract with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Visualization of the Synthetic Pathway

The logical flow of the Williamson ether synthesis for preparing this compound is depicted in the following workflow diagram.

Williamson_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2_HPAA 2-Hydroxyphenylacetic Acid Deprotonation Deprotonation 2_HPAA->Deprotonation Benzyl_Halide Benzyl Halide SN2_Attack SN2 Nucleophilic Attack Benzyl_Halide->SN2_Attack Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->SN2_Attack Formation of Phenoxide Acidification Acidification SN2_Attack->Acidification Formation of Ether Linkage 2_BPAA This compound Acidification->2_BPAA

Caption: Workflow of the Williamson Ether Synthesis for this compound.

Characterization and Physicochemical Properties

The identity and purity of synthesized this compound would have been historically, and are currently, confirmed through a variety of analytical techniques.

PropertyValue
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 96-99 °C
Beilstein Registry No. 2653977

Modern Context and Applications

In contemporary science, this compound is primarily utilized as a building block in the synthesis of more complex molecules. Its structure, featuring a protected phenol and a reactive carboxylic acid, makes it a valuable intermediate in the development of pharmaceuticals and other biologically active compounds. Its appearance in the catalogues of chemical suppliers attests to its utility in research and development. For instance, it has been used in the synthesis of ligands for various biological targets and as a component in the creation of combinatorial libraries for drug discovery.

Conclusion

The history of this compound is not one of a singular, celebrated discovery but rather an embodiment of the logical progression of organic synthesis. Its emergence is a testament to the power and versatility of foundational reactions like the Williamson ether synthesis, applied to precursors of significant biological and chemical interest. While the exact date and discoverer of its first synthesis may be lost to the annals of chemical history, its conceptual origins are firmly rooted in the rich intellectual landscape of 19th and 20th-century organic chemistry. Today, this compound continues to be a relevant and useful molecule, serving as a bridge between the historical foundations of chemical synthesis and the cutting edge of modern drug discovery.

References

initial synthesis of 2-Benzyloxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for the Initial Synthesis of 2-Benzyloxyphenylacetic Acid

Abstract: This technical guide provides a comprehensive, in-depth protocol for the , a valuable intermediate in pharmaceutical development. The synthesis is based on the robust and widely applicable Williamson ether synthesis, a cornerstone of organic chemistry. This document details the strategic rationale, a step-by-step experimental workflow, the underlying reaction mechanism, and critical insights into process optimization and troubleshooting. Designed for researchers, chemists, and drug development professionals, this guide emphasizes scientific integrity, causality behind experimental choices, and self-validating protocols to ensure reliable and reproducible outcomes.

Introduction

This compound is a key organic building block utilized in the synthesis of more complex molecular architectures, particularly within the pharmaceutical industry. Its structure, featuring a protected phenolic hydroxyl group and a carboxylic acid moiety, makes it a versatile intermediate for creating a range of bioactive compounds. The benzyl ether serves as a stable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions in later synthetic steps.

The reliable and efficient synthesis of this compound is therefore of significant interest. This guide presents a detailed methodology for its preparation starting from commercially available 2-hydroxyphenylacetic acid, employing the Williamson ether synthesis.

Rationale and Strategy for Synthesis

The chosen synthetic route is the Williamson ether synthesis, a classic and dependable method for forming ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The strategy involves two primary steps:

  • Deprotonation: The phenolic hydroxyl group of 2-hydroxyphenylacetic acid is deprotonated by a strong base (in this case, potassium hydroxide) to form a highly nucleophilic phenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for facile deprotonation with common bases like NaOH or KOH.[5]

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This attack displaces the chloride leaving group in a single, concerted step to form the desired benzyl ether linkage.[4]

This method is selected for its high efficiency, broad applicability, and the use of readily available and relatively inexpensive starting materials.[4] The SN2 pathway is favored because benzyl chloride is a primary alkyl halide, which is highly susceptible to backside attack and less prone to competing elimination reactions.[3]

Synthesis Workflow Overview

The overall process can be visualized as a linear progression from starting materials to the final purified product. Each stage includes critical operations and quality control checkpoints to ensure the success of the synthesis.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup & Isolation Phase cluster_3 Purification & Analysis A Starting Materials: - 2-Hydroxyphenylacetic Acid - Potassium Hydroxide (KOH) - Benzyl Chloride C Step 1: Deprotonation Formation of Potassium 2-(2-oxidophenyl)acetate A->C Dissolve in Solvent B Solvent: - Ethanol/Water D Step 2: S N 2 Reaction Addition of Benzyl Chloride C->D Nucleophile Formation E Reflux (Reaction Monitoring by TLC) D->E Heat F Solvent Removal E->F Reaction Complete G Acidification (HCl) Precipitation of Crude Product F->G Dissolve in Water H Filtration & Washing Isolation of Crude Solid G->H Product Precipitates I Recrystallization (e.g., from Aqueous Ethanol) H->I Dissolve in Hot Solvent J Final Product: Pure this compound I->J Cool to Crystallize K Characterization: - Melting Point - NMR Spectroscopy - IR Spectroscopy J->K Quality Control

References

An In-Depth Technical Guide to the Core Fundamental Properties of 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxyphenylacetic acid is a carboxylic acid derivative with a molecular structure that holds significant interest for researchers in organic synthesis and medicinal chemistry. As a member of the phenylacetic acid family, which includes notable compounds with diverse biological activities, this molecule serves as a valuable building block and a subject of investigation for its potential therapeutic applications. The presence of the benzyloxy group at the ortho position of the phenyl ring introduces specific steric and electronic properties that influence its reactivity and biological interactions. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, chemical behavior, spectroscopic profile, and potential biological relevance, to support its application in research and drug development. Phenylacetic acid and its derivatives are crucial starting materials for the synthesis of various drugs.[1]

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic and analytical workflows.

PropertyValueSource
CAS Number 22047-88-7Thermo Fisher Scientific
Molecular Formula C₁₅H₁₄O₃Thermo Fisher Scientific
Molecular Weight 242.27 g/mol Thermo Fisher Scientific
Melting Point 96-98 °CLookChem
Boiling Point 406.9 °C at 760 mmHgLookChem
Appearance White to tan solid, powder, or crystalsLookChem
Solubility Soluble in methanol and water.ChemicalBook

Synthesis of this compound

The most common and logical synthetic route to this compound is via the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-hydroxyphenylacetic acid reacts with benzyl chloride.

Williamson Ether Synthesis of this compound cluster_reactants Reactants cluster_products Products reactant1 2-Hydroxyphenylacetic Acid intermediate Phenoxide Intermediate reactant1->intermediate Deprotonation reactant2 Benzyl Chloride product This compound reactant2->product reagent Base (e.g., KOH, NaH) in Solvent (e.g., DMF) intermediate->product SN2 Attack side_product Salt (e.g., KCl, NaCl)

Figure 1: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a phenoxyacetic acid, which can be adapted for the synthesis of this compound.

  • Deprotonation of the Phenol:

    • In a round-bottom flask, dissolve 2-hydroxyphenylacetic acid (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH) (1.1 equivalents), portion-wise at 0 °C to form the corresponding phenoxide. The reaction mixture is typically stirred for 30-60 minutes at this temperature.[2]

  • Nucleophilic Substitution:

    • To the solution of the phenoxide, add benzyl chloride (1.05 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[2]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Key Chemical Reactions

This compound undergoes reactions characteristic of carboxylic acids, providing pathways to a variety of derivatives.

Esterification

The carboxylic acid moiety can be readily converted to an ester via Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst.[3][4]

Fischer Esterification of this compound reactant1 This compound product 2-Benzyloxyphenylacetate Ester reactant1->product reactant2 Alcohol (R-OH) reactant2->product reagent Acid Catalyst (e.g., H₂SO₄) reagent->product side_product Water

Figure 2: Fischer Esterification of this compound.

Mechanism Insight: The reaction proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.[3][4]

Conversion to Acid Chloride

The carboxylic acid can be converted to the more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5][6][7][8] This transformation is a crucial step for the synthesis of amides and other acyl derivatives.

Conversion to Acid Chloride reactant This compound product 2-Benzyloxyphenylacetyl Chloride reactant->product reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) reagent->product byproducts SO₂ + HCl or CO₂ + CO + HCl

Figure 3: Formation of 2-Benzyloxyphenylacetyl Chloride.

Experimental Consideration: These reactions are typically performed in an inert solvent, such as dichloromethane (DCM) or toluene, and may require a catalytic amount of DMF when using oxalyl chloride.[7] The gaseous byproducts (SO₂, HCl, CO, CO₂) drive the reaction to completion.

Spectroscopic Profile

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylacetic acid moiety and the benzyl group, typically in the range of 6.8-7.5 ppm. A singlet corresponding to the methylene protons of the benzyl group (O-CH₂-Ph) would likely appear around 5.0 ppm. The methylene protons of the acetic acid group (Ar-CH₂-COOH) would be observed as a singlet around 3.6 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two aromatic rings, the two methylene carbons, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate in the downfield region, typically around 170-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

  • A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.

  • A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.

  • C-O stretching vibrations for the ether linkage and the carboxylic acid will appear in the fingerprint region (1000-1300 cm⁻¹).

  • Absorptions corresponding to C-H stretching of the aromatic rings and the methylene groups will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 242. Key fragmentation patterns for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the benzylic bond.[9] For this compound, a prominent fragment would be the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl ether.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of this compound are limited in the public domain, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory and analgesic properties. Many NSAIDs are carboxylic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[10][11]

Derivatives of salicylic acid and other benzoic acids have been extensively studied for their anti-inflammatory effects.[12][13] The introduction of a benzyloxy group could modulate the compound's lipophilicity and its interaction with the active site of COX enzymes, potentially leading to altered potency and selectivity for COX-1 versus COX-2. Inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[14]

Further research, including in vitro enzyme inhibition assays and in vivo models of inflammation and pain, is necessary to fully elucidate the pharmacological profile of this compound.[15]

Analytical Methodologies

The purity and concentration of this compound can be determined using standard analytical techniques, primarily high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent such as acetonitrile or methanol.[16][17][18]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic rings (typically around 220-280 nm).

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is necessary to increase its volatility and thermal stability.[19]

Derivatization: The most common derivatization method is silylation, which involves reacting the carboxylic acid with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.[20][21]

Typical GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector and Detector Temperature: Typically around 250-300 °C.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.

  • Ionization: Electron Ionization (EI) at 70 eV.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with a well-defined set of fundamental properties that make it an accessible and versatile tool for chemical and pharmaceutical research. Its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The presence of both a carboxylic acid and a benzyl ether moiety allows for a wide range of chemical transformations, enabling the creation of diverse derivatives for screening and development. While its biological activity is not yet fully characterized, its structural features suggest a potential for anti-inflammatory and analgesic effects, warranting further investigation. The analytical methods outlined in this guide provide a solid foundation for the quality control and quantification of this compound in various research settings. As a readily available and synthetically versatile molecule, this compound holds promise for future applications in the discovery of new therapeutic agents.

References

Spectroscopic Data for 2-Benzyloxyphenylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Benzyloxyphenylacetic acid, a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound (C₁₅H₁₄O₃, Molar Mass: 242.27 g/mol ) is a carboxylic acid derivative featuring a benzyl ether protecting group on the ortho position of a phenylacetic acid scaffold. Accurate characterization of its chemical structure is paramount for its application in synthetic chemistry and for ensuring the purity and identity of subsequent products. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the definitive identification of this compound.

Molecular Structure

The structural formula of this compound is presented below. Understanding the arrangement of atoms and functional groups is fundamental to interpreting the spectroscopic data that follows.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Number of Scans: 16

  • Relaxation Delay: 1 s

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Decoupling: Proton decoupled

  • Number of Scans: 256

  • Relaxation Delay: 2 s

¹H NMR Data and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Predicted for Acid)
~10-12Broad Singlet1H-COOH
7.20-7.45Multiplet9HAromatic protons (benzyl and phenyl rings)
~5.1Singlet2H-O-CH₂ -Ph
~3.7Singlet2H-CH₂ -COOH

Interpretation:

  • The broad singlet expected in the downfield region (10-12 ppm) is characteristic of a carboxylic acid proton, which is often exchangeable with deuterium in D₂O.[2]

  • The complex multiplet between 7.20 and 7.45 ppm corresponds to the nine aromatic protons of the two phenyl rings.

  • The singlet at approximately 5.1 ppm is assigned to the two benzylic protons of the -OCH₂Ph group.

  • The singlet around 3.7 ppm is attributed to the two protons of the methylene group adjacent to the carboxylic acid.

¹³C NMR Data and Interpretation

Based on the structure and data from analogous compounds, the following ¹³C NMR chemical shifts are predicted for this compound.

Chemical Shift (δ, ppm)Assignment
~175-178C =O (Carboxylic Acid)
~156Aromatic C -O
~137Quaternary Aromatic C (Benzyl)
~127-130Aromatic C H
~125Quaternary Aromatic C (Phenylacetic)
~121Aromatic C H
~112Aromatic C H
~70-O-C H₂-Ph
~36-C H₂-COOH

Interpretation:

  • The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically between 175 and 185 ppm.[3]

  • The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the oxygen appearing at a lower field.

  • The benzylic carbon (-OCH₂) is anticipated around 70 ppm.

  • The methylene carbon adjacent to the carbonyl group (-CH₂COOH) is expected at approximately 36 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (Solid Film):

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride.

  • Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.

Instrument Parameters:

  • Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

IR Data and Interpretation

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~3030MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch
~1700Strong, SharpC=O stretch (Carboxylic Acid)
~1600, ~1490, ~1450MediumAromatic C=C stretch
~1250StrongC-O stretch (Ether and Carboxylic Acid)
~750StrongAromatic C-H bend (ortho-disubstituted)

Interpretation:

  • A very broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4]

  • The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

  • Absorptions in the 1450-1600 cm⁻¹ range confirm the presence of aromatic rings.

  • A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibrations of both the ether linkage and the carboxylic acid.

  • The out-of-plane C-H bending vibration around 750 cm⁻¹ suggests an ortho-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

Instrument Parameters:

  • Ionization Method: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

MS Data and Interpretation

The molecular weight of this compound is 242.27 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 242.

Major Fragmentation Pathways:

G M [C₁₅H₁₄O₃]⁺˙ m/z = 242 F1 [C₈H₇O₂]⁺ m/z = 151 M->F1 - C₇H₇ (benzyl radical) F2 [C₇H₇]⁺ m/z = 91 M->F2 - C₈H₇O₃ (benzyloxyphenylacetyl radical) F3 [C₇H₅O]⁺ m/z = 105 F1->F3 - H₂O F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation:

  • Molecular Ion (m/z 242): The presence of a peak at m/z 242 would confirm the molecular weight of the compound.

  • Base Peak (m/z 91): A very common and often the most intense peak (base peak) in the mass spectra of benzyl-containing compounds is at m/z 91. This corresponds to the stable tropylium cation ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond.

  • Fragment at m/z 151: Loss of the benzyl radical (C₇H₇•) from the molecular ion would result in a fragment at m/z 151 ([C₈H₇O₃]⁺).

  • Fragment at m/z 197: Loss of the carboxyl group (-COOH) from the molecular ion would lead to a fragment at m/z 197.

  • Other Fragments: Further fragmentation of the primary ions can lead to other characteristic peaks, such as the loss of CO from the benzoyl cation (m/z 105 to m/z 77).

Conclusion

The combined application of NMR, IR, and MS provides a robust and detailed characterization of this compound. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, while IR spectroscopy confirms the presence of key functional groups, namely the carboxylic acid and the benzyl ether. Mass spectrometry corroborates the molecular weight and provides valuable structural information through its characteristic fragmentation pattern, with the tropylium ion at m/z 91 being a particularly strong indicator of the benzyl moiety. This comprehensive spectroscopic analysis serves as a reliable method for the structural verification and quality control of this compound in research and development settings.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxyphenylacetic acid is a valuable organic compound that serves as a key building block in the synthesis of various molecules of pharmaceutical and materials science interest. Its structure, which combines a phenylacetic acid moiety with a benzyl ether group at the ortho position, imparts specific chemical properties that make it a versatile intermediate. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and characterization, aimed at professionals in research and development. Understanding the nuances of this molecule is crucial for its effective application in the design and synthesis of novel compounds. Phenylacetic acid and its derivatives are recognized for their roles as plant auxins and their antimicrobial properties, highlighting the diverse biological relevance of this class of molecules.[1][2]

Chemical Structure and Properties

This compound, with the chemical formula C₁₅H₁₄O₃, consists of a phenylacetic acid core where one of the ortho hydrogens of the phenyl ring is substituted with a benzyloxy group (-OCH₂C₆H₅).[3] This substitution significantly influences the molecule's electronic and steric properties.

Key Structural Features:
  • Phenylacetic Acid Core: This provides the acidic functionality and a reactive methylene group (the α-carbon).

  • Benzyloxy Group: The bulky benzyl ether at the ortho position introduces steric hindrance around the acetic acid side chain and influences the molecule's conformation. The ether linkage is generally stable but can be cleaved under specific conditions.

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
IUPAC Name 2-(Benzyloxy)phenylacetic acid
CAS Number 22047-88-7[4]
Molecular Formula C₁₅H₁₄O₃[3]
Molecular Weight 242.27 g/mol
Appearance White to off-white solid
Melting Point 96-99 °C
Solubility Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane.

Stereochemistry of this compound

A critical aspect to consider in the study of any molecule for pharmaceutical applications is its stereochemistry. In the case of this compound, the α-carbon of the acetic acid side chain is bonded to two hydrogen atoms, a carboxyl group, and the 2-benzyloxyphenyl moiety.

Since the α-carbon is not bonded to four different substituents, it is not a chiral center . Therefore, this compound is an achiral molecule and does not exhibit enantiomerism.

However, it is important to note that derivatives of this compound can be made chiral by substitution at the α-carbon. The synthesis of such chiral derivatives is of significant interest in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities. The separation of enantiomers of phenylacetic acid derivatives is often achieved using techniques like chiral high-performance liquid chromatography (HPLC).[5][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-chlorophenylacetic acid. The first step involves the conversion of 2-chlorophenylacetic acid to 2-hydroxyphenylacetic acid, which is then followed by a Williamson ether synthesis to introduce the benzyl group.

Step 1: Synthesis of 2-Hydroxyphenylacetic Acid

The synthesis of the key intermediate, 2-hydroxyphenylacetic acid, can be accomplished via a copper-catalyzed nucleophilic aromatic substitution of 2-chlorophenylacetic acid.[7][8]

Reaction Scheme:

Caption: Synthesis of 2-Hydroxyphenylacetic acid from 2-Chlorophenylacetic acid.

Detailed Experimental Protocol: [1][8][9]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, suspend crushed sodium hydroxide pellets (4.8 g, 0.12 mol) in a high-boiling inert hydrocarbon solvent such as SOLVESSO 200 (30 g).

  • Addition of Starting Material: Add 2-chlorophenylacetic acid (3.4 g, 0.02 mol) to the suspension and stir the mixture for 30 minutes at room temperature.

  • Addition of Catalyst: Add cupric sulfate pentahydrate (0.2 g, 0.0008 mol) to the reaction mixture.

  • Reaction: Heat the mixture to 190-196°C and maintain this temperature with stirring for approximately 4 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC) to confirm the consumption of the starting material.

  • Workup and Isolation:

    • Cool the reaction mass to 20°C.

    • Add water (50 g) and transfer the mixture to a separatory funnel with an additional 50 g of water.

    • Filter the mixture to remove any insoluble material.

    • Separate the aqueous phase and acidify it to a pH of approximately 4 with 36% hydrochloric acid.

    • Extract the product into ethyl acetate (2 x 90 g).

    • Combine the organic extracts and remove the solvent by distillation to isolate 2-hydroxyphenylacetic acid as a solid. The reported yield for this procedure is approximately 86%.[8]

Step 2: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[10][11][12][13] In this step, the hydroxyl group of 2-hydroxyphenylacetic acid is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyphenylacetic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution and stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition of Alkyl Halide: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and stir for several hours until the reaction is complete, as monitored by TLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization of this compound

The structure and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The expected chemical shifts for this compound are based on the analysis of its constituent functional groups.[14]

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals for the nine aromatic protons (four on the phenylacetic acid ring and five on the benzyl group) are expected in the range of δ 6.8-7.5 ppm.

  • Methylene Protons (-OCH₂-): A singlet corresponding to the two protons of the benzylic ether methylene group should appear around δ 5.1 ppm.

  • Methylene Protons (-CH₂COOH): A singlet for the two protons of the acetic acid methylene group is expected around δ 3.6 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton will be observed far downfield, typically above δ 10 ppm, and its position can be concentration-dependent. This peak will disappear upon shaking with D₂O.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will have a chemical shift in the range of δ 170-180 ppm.

  • Aromatic Carbons: The twelve aromatic carbons will show signals between δ 110-160 ppm. The carbon attached to the ether oxygen will be the most downfield among the phenylacetic acid ring carbons.

  • Methylene Carbon (-OCH₂-): The benzylic ether methylene carbon is expected around δ 70 ppm.

  • Methylene Carbon (-CH₂COOH): The acetic acid methylene carbon should appear around δ 40 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[15][16][17]

Characteristic IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether and Carboxylic Acid): The C-O stretching vibrations for the ether and carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[18][19][20][21][22]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 242.

  • Loss of Carboxyl Group: Fragmentation involving the loss of the -COOH group (45 Da) would result in a fragment at m/z = 197.

  • Loss of Benzyl Group: Cleavage of the benzyl group (-CH₂C₆H₅, 91 Da) would lead to a fragment at m/z = 151.

  • Tropylium Cation: The presence of a benzyl group often leads to the formation of the stable tropylium cation at m/z = 91, which is frequently the base peak in the spectrum.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[23][24] Its structural features allow for further functionalization to create a diverse range of compounds for biological screening. For instance, derivatives of phenylacetic acid have been investigated for their potential as anti-inflammatory agents. The related 2-(phenylamino)phenylacetic acid derivatives are also of significant interest in medicinal chemistry.[25]

Conclusion

This compound is an achiral molecule with a well-defined chemical structure that makes it a useful synthetic intermediate. Its synthesis can be reliably achieved through a two-step process involving the formation of 2-hydroxyphenylacetic acid followed by a Williamson ether synthesis. The identity and purity of the final product can be unequivocally confirmed by a combination of NMR, IR, and mass spectrometry. A thorough understanding of the chemical properties and reactivity of this compound is essential for its successful application in the development of novel pharmaceuticals and other advanced materials.

References

An In-Depth Technical Guide to 2-Benzyloxyphenylacetic Acid: Synthesis, Physicochemical Properties, and Inferred Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Benzyloxyphenylacetic acid is a derivative of phenylacetic acid, a compound class of significant interest in medicinal chemistry. While direct and extensive research on the specific biological activities of this compound is limited, its structural motifs—a phenylacetic acid core and a benzyloxy substituent—are present in numerous compounds with well-documented pharmacological properties. This technical guide provides a comprehensive overview of this compound, including its synthesis and physicochemical properties. Furthermore, based on a thorough review of structurally related molecules, this guide explores the compound's inferred biological activities, with a primary focus on its potential as an anti-inflammatory and antimicrobial agent. Detailed, field-proven experimental protocols are provided to enable researchers to investigate these potential activities. This document is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction: Chemical Identity and Synthesis

This compound, also known as 2-(benzyloxy)phenylacetic acid, is an organic compound with the molecular formula C₁₅H₁₄O₃. Its structure features a phenylacetic acid backbone with a benzyloxy group substituted at the ortho position of the phenyl ring.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance White to tan solid, powder, or crystals
Melting Point 96-98°C
Boiling Point 406.9 °C at 760 mmHg
LogP 2.89

Data sourced from publicly available chemical databases.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for phenylacetic acid derivatives. A common and reliable method involves the hydrolysis of the corresponding benzyl cyanide.[1]

Experimental Protocol: Synthesis via Hydrolysis of 2-(Benzyloxy)benzyl Cyanide

This protocol is adapted from standard procedures for the synthesis of phenylacetic acids.[1][2]

Materials:

  • 2-(Benzyloxy)benzyl cyanide

  • Sulfuric acid (concentrated)

  • Water

  • Ice

  • Sodium hydroxide (for optional basic hydrolysis)

  • Hydrochloric acid (for acidification in basic hydrolysis)

  • Appropriate organic solvent for recrystallization (e.g., toluene/hexanes)

Procedure (Acid-Catalyzed Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(benzyloxy)benzyl cyanide (1.0 equivalent) with a mixture of water and concentrated sulfuric acid (e.g., a 1:1 or 2:1 v/v mixture).

  • Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring for 3-4 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.[1]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2-(Benzyloxy)benzyl Cyanide hydrolysis Acid-Catalyzed Hydrolysis (H2SO4, H2O, Reflux) start->hydrolysis Reactants workup Work-up (Pour onto ice) hydrolysis->workup Reaction Mixture isolation Isolation (Filtration) workup->isolation Precipitate purification Purification (Recrystallization) isolation->purification Crude Product product Product: this compound purification->product Pure Product

Caption: Generalized workflow for the synthesis of this compound.

Inferred Biological Activities

Due to the scarcity of direct biological data for this compound, its potential activities are inferred from the well-documented pharmacology of its structural analogs: phenylacetic acid derivatives and compounds containing a benzyloxy moiety.

Potential Anti-inflammatory Activity

The phenylacetic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac.[3] These compounds typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4] Furthermore, compounds containing a benzyloxy group have also demonstrated anti-inflammatory properties. For instance, benzyl salicylate has been shown to inhibit the production of nitric oxide and the expression of iNOS and COX-2 in macrophages.[5]

Therefore, it is hypothesized that this compound may possess anti-inflammatory activity, potentially through the inhibition of key inflammatory mediators.

Key Potential Mechanisms of Anti-inflammatory Action:

  • Inhibition of Cyclooxygenase (COX) Enzymes: By inhibiting COX-1 and/or COX-2, the compound could reduce the production of prostaglandins, which are central mediators of inflammation, pain, and fever.

  • Inhibition of Lipoxygenase (LOX) Enzymes: Inhibition of LOX enzymes would decrease the production of leukotrienes, another class of inflammatory mediators.

  • Reduction of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

  • Modulation of Pro-inflammatory Cytokine Release: The compound may suppress the release of cytokines such as TNF-α, IL-1β, and IL-6.

Anti_Inflammatory_Pathway cluster_inflammation Potential Anti-inflammatory Mechanisms AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Compound 2-Benzyloxyphenylacetic Acid Compound->COX Inhibits? Compound->LOX Inhibits?

Caption: Putative inhibition of the arachidonic acid cascade by this compound.

Potential Antimicrobial Activity

Phenylacetic acid itself has been identified as a natural antimicrobial compound produced by various microorganisms.[6][7] It exhibits activity against a range of bacteria and fungi. The proposed mechanisms of action include disruption of cell membrane integrity, inhibition of protein synthesis, and interference with cellular metabolism.[8] Phenolic acids, a broader class to which this compound belongs, are known for their antimicrobial properties.[9]

Given this evidence, this compound is a candidate for investigation as an antimicrobial agent.

Potential Antimicrobial Mechanisms:

  • Disruption of Cell Membrane: Alteration of membrane permeability and integrity, leading to leakage of intracellular components.

  • Inhibition of Essential Enzymes: Interference with key metabolic pathways necessary for microbial survival.

  • Inhibition of Nucleic Acid and Protein Synthesis: Disruption of fundamental cellular processes.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the systematic evaluation of the potential anti-inflammatory and antimicrobial activities of this compound.

In Vitro Anti-inflammatory Assays

3.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 inhibitor screening kits (e.g., from Cayman Chemical or Abcam)[10][11]

  • This compound

  • Positive controls (e.g., indomethacin for non-selective inhibition, celecoxib for COX-2 selective inhibition)

  • Microplate reader

Procedure:

  • Reconstitute all kit components as per the manufacturer's instructions.

  • Prepare a series of dilutions of this compound and the positive controls in the appropriate assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

  • Add the test compound dilutions or controls to the designated wells.

  • Incubate the plate at the recommended temperature for the specified time to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid (the substrate).

  • Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

3.1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, an enzyme involved in leukotriene synthesis.

Materials:

  • 5-LOX inhibitor screening kit (e.g., from Cayman Chemical)

  • This compound

  • Positive control (e.g., zileuton or nordihydroguaiaretic acid)

  • Spectrophotometer

Procedure:

  • Follow the kit manufacturer's protocol for the preparation of reagents.

  • In a suitable reaction vessel (e.g., cuvette or 96-well plate), add the assay buffer and the 5-LOX enzyme.

  • Add the desired concentrations of this compound or the positive control.

  • Incubate for a short period to allow for inhibitor interaction.

  • Initiate the reaction by adding the substrate (e.g., linoleic acid or arachidonic acid).

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy product.

  • Calculate the percentage of inhibition and the IC₅₀ value.

3.1.3. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay quantifies the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • Sodium nitrite standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with the Griess reagent according to the reagent's protocol.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.

3.1.4. Pro-inflammatory Cytokine Release Assay

This assay measures the effect of the compound on the release of pro-inflammatory cytokines from immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line

  • Stimulant (e.g., LPS or phytohemagglutinin)

  • This compound

  • ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Isolate and culture PBMCs or seed the immune cell line in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound.

  • Add the stimulant to induce cytokine release.

  • Incubate for the appropriate duration (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of the target cytokines in the supernatant using ELISA or a multiplex immunoassay, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine release.

In Vitro Antimicrobial Susceptibility Testing

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • Positive control antibiotic

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the bacterial suspension.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plate at the appropriate temperature and duration for the microorganism.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

Antimicrobial_Assay_Workflow cluster_antimicrobial Broth Microdilution for MIC Determination start Start: Test Compound & Microorganism dilution Serial Dilution of Compound in Broth start->dilution inoculation Inoculation with Microorganism dilution->inoculation incubation Incubation inoculation->incubation readout Readout: Visual or Spectrophotometric incubation->readout result Result: Minimum Inhibitory Concentration (MIC) readout->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Concluding Remarks and Future Directions

This compound presents an intriguing subject for further pharmacological investigation. Based on the established activities of its structural components, there is a strong rationale to hypothesize that this compound may exhibit valuable anti-inflammatory and antimicrobial properties. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential biological activities.

Future research should focus on:

  • Comprehensive In Vitro Screening: Utilizing the described assays to generate quantitative data (IC₅₀ and MIC values) for this compound.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the compound exerts its effects.

  • In Vivo Efficacy and Safety: Progressing to animal models to assess the in vivo anti-inflammatory and antimicrobial efficacy, as well as the toxicological profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for the treatment of inflammatory diseases and infectious conditions.

References

Unlocking the Therapeutic Potential of 2-Benzyloxyphenylacetic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Charting Unexplored Territory in Phenylacetic Acid Derivatives

The landscape of drug discovery is one of perpetual exploration, where known scaffolds are often revisited with fresh perspectives to unearth novel therapeutic agents. Within the broad and versatile class of arylalkanoic acids, which has yielded numerous non-steroidal anti-inflammatory drugs (NSAIDs), lies 2-Benzyloxyphenylacetic acid—a molecule of untapped potential. While direct and extensive research on this specific compound remains nascent, its structural motifs, shared with compounds of known biological activity, provide a compelling rationale for its investigation as a therapeutic candidate.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It serves not as a summary of established applications, but as a forward-looking roadmap for the systematic evaluation of this compound. By drawing logical inferences from the activities of structurally related molecules, we will delineate potential therapeutic avenues, propose robust experimental workflows for their validation, and provide the foundational knowledge necessary to embark on a comprehensive investigation of this promising compound. Our approach is grounded in scientific integrity, providing a framework for generating reliable and reproducible data to illuminate the true therapeutic utility of this compound.

I. The Scientific Premise: Rationale for Investigating this compound

The core structure of this compound, featuring a phenylacetic acid moiety linked to a benzyloxy-substituted phenyl ring, suggests several plausible biological activities based on established pharmacology of related compounds.

  • Anti-inflammatory Potential : The phenylacetic acid scaffold is a hallmark of numerous NSAIDs that function through the inhibition of cyclooxygenase (COX) enzymes, key mediators of prostaglandin synthesis in the inflammatory cascade. While some more recent NSAIDs operate through mechanisms independent of prostaglandin synthesis, the structural similarity provides a strong starting point for investigation.[1][2] Derivatives of salicylic acid, which share phenolic and carboxylic acid features, have also been extensively studied for their anti-inflammatory effects.[3][4][5][6]

  • Anticancer Activity : A growing body of evidence points to the anticancer potential of various benzoic acid and phenylacetic acid derivatives.[7][8][9][10][11] A particularly intriguing avenue is the potential inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[12][13][14][15] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. The "benzyloxyphenyl" moiety is present in some known STAT3 inhibitors, suggesting that this compound could potentially interact with the STAT3 protein.[16]

II. Proposed Mechanism of Action: A Hypothesis-Driven Approach

Given the limited direct evidence, we propose two primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis A: Inhibition of Inflammatory Pathways

The primary hypothesis is that this compound functions as an anti-inflammatory agent, potentially through the inhibition of COX enzymes or other inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 / COX-2 Potential Inhibition

Figure 1: Proposed Anti-inflammatory Mechanism.

Hypothesis B: Modulation of the STAT3 Signaling Pathway

A secondary, yet highly significant, hypothesis is that this compound exerts anticancer effects by inhibiting the STAT3 signaling pathway. This could occur through direct binding to the STAT3 protein, preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus to activate target gene expression.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylation p-STAT3 (active) p-STAT3 (active) STAT3 (inactive)->p-STAT3 (active) STAT3 Dimer STAT3 Dimer p-STAT3 (active)->STAT3 Dimer Target Gene Expression Target Gene Expression STAT3 Dimer->Target Gene Expression Nuclear Translocation This compound This compound This compound->STAT3 (inactive) Potential Inhibition

Figure 2: Proposed STAT3 Inhibition Mechanism.

III. Potential Therapeutic Applications

Based on the proposed mechanisms of action, the following therapeutic areas warrant investigation for this compound:

  • Inflammatory Disorders : Chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis could be potential targets if the compound demonstrates significant anti-inflammatory and analgesic properties with a favorable safety profile.[1][2][17]

  • Oncology : Should this compound prove to be an effective STAT3 inhibitor, it could have broad applications in various cancers characterized by aberrant STAT3 activation, including but not limited to breast, lung, prostate, and pancreatic cancers, as well as glioblastoma.[12][15]

  • Analgesia : As with many anti-inflammatory agents, a significant analgesic effect may be present, making it a candidate for the management of various types of pain.[18][19]

IV. Experimental Protocols for Therapeutic Evaluation

A rigorous, stepwise approach is essential to validate the therapeutic potential of this compound.

A. Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through established organic chemistry methodologies. A general synthetic route is outlined below:

G Starting Materials 2-Hydroxyphenylacetic acid Benzyl bromide Base (e.g., K2CO3) Intermediate Ethyl 2-(benzyloxy)phenylacetate Starting Materials->Intermediate Step 1: Williamson Ether Synthesis Final Product This compound Intermediate->Final Product Step 2: Hydrolysis

Figure 3: General Synthetic Workflow.

Protocol 1: Synthesis of this compound

  • Esterification of 2-Hydroxyphenylacetic Acid : To a solution of 2-hydroxyphenylacetic acid in ethanol, add a catalytic amount of sulfuric acid and reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, neutralize the reaction mixture and extract the ethyl 2-hydroxyphenylacetate with an organic solvent.

  • Williamson Ether Synthesis : To a solution of ethyl 2-hydroxyphenylacetate in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate, followed by the dropwise addition of benzyl bromide. Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Hydrolysis : The resulting ethyl 2-(benzyloxy)phenylacetate is then hydrolyzed using a base (e.g., NaOH or KOH) in a mixture of water and an alcohol (e.g., ethanol or methanol) under reflux.

  • Purification : After acidification, the crude this compound is filtered, washed, and can be further purified by recrystallization.

Note: Characterization of the final product should be performed using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and Elemental Analysis.

B. In Vitro Evaluation of Biological Activity

Protocol 2: COX Inhibition Assay

To assess the anti-inflammatory potential, a COX inhibition assay is critical.

  • Enzyme Preparation : Utilize commercially available COX-1 and COX-2 enzyme preparations.

  • Assay Procedure : In a 96-well plate format, incubate the COX enzyme with various concentrations of this compound or a known control inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1) for a specified time.

  • Substrate Addition : Initiate the reaction by adding arachidonic acid.

  • Detection : Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis : Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity.

Protocol 3: STAT3 Inhibition and Downstream Target Analysis

To investigate the anticancer hypothesis, a series of cell-based assays are necessary.

  • Cell Culture : Use cancer cell lines with known constitutive STAT3 activation (e.g., MDA-MB-231 for breast cancer, U87-MG for glioblastoma).

  • Western Blot Analysis : Treat cells with varying concentrations of this compound. Lyse the cells and perform Western blotting to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3. Also, probe for downstream targets of STAT3 such as Bcl-2, Cyclin D1, and Survivin.[12]

  • Luciferase Reporter Assay : Transfect cells with a STAT3-responsive luciferase reporter construct. Treat the cells with the compound and measure luciferase activity to quantify the inhibition of STAT3 transcriptional activity.

  • Cell Viability Assay (MTT Assay) : Treat cancer cell lines with a range of concentrations of the compound for 24, 48, and 72 hours. Use the MTT assay to determine the IC50 for cell growth inhibition.[20][21]

  • Apoptosis Assay (Annexin V/PI Staining) : To determine if the compound induces apoptosis, treat cells and then stain with Annexin V and Propidium Iodide (PI). Analyze the cells by flow cytometry.

C. In Vivo Preclinical Evaluation

Should in vitro studies yield promising results, progression to in vivo models is warranted.

Protocol 4: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

  • Animal Model : Use male Wistar rats or Swiss albino mice.

  • Compound Administration : Administer this compound orally or intraperitoneally at various doses.

  • Induction of Inflammation : After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement : Measure the paw volume at regular intervals using a plethysmometer.

  • Analysis : Calculate the percentage inhibition of edema for each dose group compared to the vehicle control.

Protocol 5: Xenograft Tumor Model (Anticancer)

  • Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation : Subcutaneously inject a suspension of a human cancer cell line with high STAT3 activity (e.g., U87-MG) into the flank of the mice.

  • Treatment : Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound and a vehicle control systemically (e.g., intraperitoneally or orally) on a predetermined schedule.

  • Monitoring : Measure tumor volume and body weight regularly.

  • Endpoint Analysis : At the end of the study, excise the tumors and perform immunohistochemical analysis for p-STAT3 and other relevant biomarkers.

V. Summary of Pharmacological and Physicochemical Properties

While extensive experimental data for this compound is not yet available, the following table summarizes its known properties and provides a template for recording future experimental findings.

PropertyValue / Predicted ValueReference / Method
Chemical Formula C15H14O3---
Molecular Weight 242.27 g/mol ---
Appearance White to off-white solidVisual Inspection
Melting Point 96-99 °CDifferential Scanning Calorimetry (DSC)
Solubility To be determinedExperimental (e.g., in water, DMSO, ethanol)
LogP To be determinedCalculated (e.g., cLogP) and Experimental
pKa To be determinedPotentiometric titration
In Vitro COX-1 IC50 To be determinedCOX Inhibition Assay
In Vitro COX-2 IC50 To be determinedCOX Inhibition Assay
In Vitro STAT3 Inhibition To be determinedWestern Blot / Luciferase Assay
In Vitro Anticancer IC50 To be determinedMTT Assay (on various cell lines)
In Vivo Anti-inflammatory ED50 To be determinedCarrageenan-Induced Paw Edema Model

VI. Conclusion and Future Directions

This compound represents a molecule at the frontier of therapeutic exploration. Its structural relationship to established anti-inflammatory and emerging anticancer agents provides a solid foundation for a hypothesis-driven investigation into its potential clinical utility. The experimental workflows detailed in this guide offer a comprehensive and scientifically rigorous path to elucidating its mechanism of action and evaluating its efficacy in preclinical models.

Future research should focus on a systematic execution of these protocols to generate a robust dataset. Should the initial hypotheses be validated, further studies into its pharmacokinetic and toxicological profiles will be imperative. The synthesis and evaluation of novel derivatives of this compound could also lead to the identification of compounds with enhanced potency, selectivity, and drug-like properties. The journey to unlocking the full therapeutic potential of this compound has just begun, and it is a path that promises to be both challenging and rewarding for the drug discovery community.

VII. References

  • Atkinson, D. C., & Leach, R. K. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 19(6), 800-804.

  • Atkinson, D. C., Godfrey, K. E., Meek, B., Saville, J. F., & Stillings, M. R. (1975). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Journal of Pharmacy and Pharmacology, 27(10), 766-772.

  • Myakala, K., Vangavaragu, J. R., Gundu, C., & Das, A. (2015). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PloS one, 10(5), e0127394.

  • Yue, P., Lopez-Tapia, F., Paladino, D., Li, Y., Chen, C. H., Hilliard, T., ... & Turkson, J. (2012). Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo. Cancer research, 72(19), 5037-5048.

  • Patsnap. (2023). Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse.

  • He, X., Chen, X., Zhang, X., Duan, Y., Liu, J., & Zhang, W. (2021). A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase. International journal of molecular sciences, 22(7), 3354.

  • Li, Y., Zhang, J., & Chen, X. (2021). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives. Current medicinal chemistry, 28(38), 7858-7881.

  • Iwamaru, A., Szymanski, S., Iwado, E., Aoki, H., Yokoyama, T., & Kondo, Y. (2007). A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo. Oncogene, 26(17), 2435-2444.

  • Nagy, B., Mándi, A., Ványolós, A., Szilágyi, B., Szilvágyi, G., & Kurtán, T. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 24(13), 2415.

  • Li, J., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., & Zhang, N. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Journal of Cancer, 13(1), 223.

  • Caroline, C., Christita, M., & Soetikno, V. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Pharmaceutical Sciences, 28(4), 514-522.

  • Fernandes, M. J., Sousa, E., & Pinto, M. (2024). Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385.

  • Caroline, C., Soetikno, V., Christita, M., Anggreini, P., Wibowo, A., Lesmana, R., & Yuniarti, N. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & other lipid mediators, 154, 106549.

  • Mondal, S., Roy, B., & Laskar, M. A. (2014). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 7(9), 941-955.

  • Kumar, A., Sharma, S., & Kumar, D. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(24), 5293-5299.

  • Caroline, C., Soetikno, V., Christita, M., Anggreini, P., Wibowo, A., Lesmana, R., & Yuniarti, N. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository.

  • Kato, M., Nishikawa, S., & Katori, M. (1993). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of medicinal chemistry, 36(14), 1967-1974.

  • Caroline, C., Soetikno, V., Christita, M., Anggreini, P., Wibowo, A., Lesmana, R., & Yuniarti, N. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. ResearchGate.

  • da Silva, P. B., de Freitas, R. M., & de Almeida, R. N. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(16), 4983.

  • El-Sayed, M. A. A. (2020). Two Promising Anti-Cancer Compounds, 2-Hydroxycinnaldehyde and 2-Benzoyloxycinnamaldehyde: Where do we stand?. ResearchGate.

  • Sestito, S., & Rapposelli, S. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3195.

  • Devi, K. S., & Vasanthi, N. S. (2013). Cytotoxic Activity of Bioactive Compound 1, 2-Benzene Dicarboxylic Acid, Mono 2-Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. International journal of molecular and cellular medicine, 2(1), 1.

  • Wouessidjewe, D., & Braguer, D. (2020). Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines. Molecules, 25(24), 6013.

References

Introduction: The Strategic Importance of Protected Scaffolds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role of 2-Benzyloxyphenylacetic Acid as a Chemical Intermediate

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of intermediates is paramount. These molecules are not merely stepping stones but are carefully designed scaffolds that carry latent functionality, enabling complex molecular architectures to be built efficiently and with high precision. This compound (CAS No. 22047-88-7) stands out as a quintessential example of such an intermediate.[1][2][3] Its structure, featuring a carboxylic acid and a benzyl-protected phenol, makes it a versatile and highly valuable building block, particularly in the synthesis of pharmaceuticals.

This guide provides a detailed technical overview of this compound, from its fundamental properties and synthesis to its core application as a precursor for bioactive molecules. It is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of how to leverage this intermediate in their synthetic campaigns.

Part 1: Core Physicochemical and Structural Profile

A thorough understanding of a chemical intermediate begins with its physical and chemical properties. These data govern the selection of appropriate reaction conditions, solvents, and purification methods.

Chemical Structure

The structure of this compound incorporates a phenylacetic acid moiety where the ortho-position of the phenyl ring is substituted with a benzyloxy group. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which is stable to a wide range of reaction conditions but can be selectively removed later in a synthetic sequence via catalytic hydrogenation.

Caption: Chemical structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 22047-88-7[1]
Molecular Formula C₁₅H₁₄O₃[1][4]
Molecular Weight 242.27 g/mol [1][3]
Appearance White to tan solid/crystalline powder[2]
Melting Point 96-98 °C[2][5]
Boiling Point 406.9 °C at 760 mmHg[2]
IUPAC Name 2-(2-phenylmethoxyphenyl)acetic acid[1][6]
Synonyms O-Benzyloxyphenylacetic acid[2]

Part 2: Synthesis of this compound

The preparation of this compound is typically achieved through a multi-step sequence starting from more readily available precursors. A common and logical approach involves the protection of a phenol followed by the elaboration of a side chain to form the acetic acid moiety. The Williamson ether synthesis is the cornerstone of the O-benzylation step.

Synthetic Workflow Rationale

The most direct route begins with 2-hydroxyphenylacetic acid or its corresponding ester. The phenolic hydroxyl group is first deprotonated with a suitable base to form a phenoxide. This nucleophilic phenoxide then displaces a halide from benzyl halide (e.g., benzyl bromide) in a classic Sₙ2 reaction. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and minimizes side reactions. The reaction is typically run in a polar aprotic solvent such as acetone or dimethylformamide (DMF) to facilitate the Sₙ2 displacement. If an ester is used as the starting material, a final hydrolysis step is required to yield the target carboxylic acid.

start Ethyl 2-Hydroxyphenylacetate step1 Williamson Ether Synthesis (O-Benzylation) start->step1 reagent1 1. Benzyl Bromide (BnBr) 2. Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reagent1->step1 intermediate Ethyl 2-Benzyloxyphenylacetate step1->intermediate step2 Ester Hydrolysis intermediate->step2 reagent2 1. Base (e.g., NaOH) 2. Acidic Workup (e.g., HCl) reagent2->step2 product This compound step2->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis from Ethyl 2-Hydroxyphenylacetate

This protocol describes a representative lab-scale synthesis.

Materials:

  • Ethyl 2-hydroxyphenylacetate

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • O-Benzylation:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-hydroxyphenylacetate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

    • Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-benzyloxyphenylacetate.

  • Ester Hydrolysis:

    • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to 60-70 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the ester.

    • Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

    • A white precipitate of this compound will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white crystalline solid.

Part 3: Core Application in the Synthesis of Bioactive Benzamides

The primary utility of this compound lies in its role as a precursor to a variety of more complex molecules. Its carboxylic acid functional group is a handle for amide bond formation, a reaction of central importance in medicinal chemistry. Research has shown that 2-(benzyloxy)benzamide derivatives are potent bioactive compounds.

  • TRPM8 Antagonists: A series of 2-(benzyloxy)benzamides have been identified as potent antagonists of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, a target for treating pain, migraine, and urinary incontinence.[7]

  • Neuroprotective Agents: Novel benzyloxy benzamide derivatives have been discovered as inhibitors of the PSD95-nNOS protein-protein interaction, showing significant therapeutic potential for the treatment of ischemic stroke.[8]

Mechanism of Amide Formation via an Acid Chloride Intermediate

A robust and common method for synthesizing amides from carboxylic acids is via the formation of a more reactive acyl chloride intermediate. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the desired amide.

The mechanism proceeds in two stages:

  • Acyl Chloride Formation: The carboxylic acid attacks thionyl chloride, leading to the formation of a chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking the acyl carbon and leading to the expulsion of sulfur dioxide and hydrogen chloride, yielding the acyl chloride.

  • Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group and, after deprotonation, yielding the stable amide product.

start This compound (R-COOH) step1 Activation start->step1 reagent1 Thionyl Chloride (SOCl₂) reagent1->step1 intermediate 2-Benzyloxyphenylacetyl Chloride (R-COCl) step1->intermediate tetra Tetrahedral Intermediate intermediate->tetra reagent2 Amine (R'-NH₂) reagent2->tetra step2 Nucleophilic Acyl Substitution product N-Substituted 2-Benzyloxybenzamide (R-CONHR') step2->product tetra->step2

Caption: Logical workflow for amide synthesis via an acyl chloride.

Experimental Protocol: Synthesis of a Representative N-Alkyl-2-(benzyloxy)benzamide

This protocol provides a general method for coupling this compound with a generic primary amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl Chloride

  • Dichloromethane (DCM), anhydrous

  • A primary amine (e.g., benzylamine)

  • A tertiary base (e.g., triethylamine, Et₃N)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried, inert-atmosphere flask.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The suspension should become a clear solution.

    • Remove the excess SOCl₂ and DCM under reduced pressure to yield the crude 2-benzyloxyphenylacetyl chloride, which is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C under an inert atmosphere.

    • In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-alkyl-2-(benzyloxy)benzamide.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by the combination of a reactive carboxylic acid handle and a protected phenol. This structure allows for the straightforward synthesis of complex benzamide derivatives that have shown significant promise in pharmaceutical research as modulators of key biological targets.[7][8] The synthetic routes to and from this intermediate are robust and rely on fundamental, well-understood organic reactions, making it an accessible and reliable building block for both discovery and process chemistry. A comprehensive understanding of its properties and reactivity is essential for any scientist working on the synthesis of related bioactive compounds.

References

An In-Depth Technical Guide to the Exploration of 2-Benzyloxyphenylacetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Phenylacetic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The phenylacetic acid framework represents a cornerstone in the edifice of modern medicinal chemistry. Its derivatives have given rise to a multitude of therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). The inherent versatility of this scaffold, allowing for a wide array of structural modifications, has enabled the fine-tuning of pharmacological activity and the mitigation of adverse effects. This guide delves into a specific, yet profoundly promising, branch of this chemical family: the 2-benzyloxyphenylacetic acid derivatives. The introduction of a benzyloxy group at the ortho position of the phenylacetic acid core imparts unique conformational and electronic properties, opening new avenues for therapeutic intervention, particularly in the realms of oncology and inflammation. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a synthesis of established methodologies, critical insights into structure-activity relationships (SAR), and a forward-looking perspective on the therapeutic potential of this intriguing class of molecules.

Section 1: Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives is a critical first step in the exploration of their therapeutic potential. The methodologies employed must be robust, scalable, and amenable to the generation of a diverse library of analogues for comprehensive SAR studies.

Core Synthesis: The Williamson Ether Synthesis Approach

The most direct and widely adopted method for the synthesis of the this compound core is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a benzyl halide by the phenoxide of a 2-hydroxyphenylacetic acid derivative. The causality behind this choice lies in its reliability and the ready availability of the starting materials.

Diagram of the Core Synthesis Workflow:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions 2_hydroxyphenylacetic_acid 2-Hydroxyphenylacetic Acid Derivative Reaction_Step Williamson Ether Synthesis 2_hydroxyphenylacetic_acid->Reaction_Step Deprotonation Benzyl_Halide Substituted Benzyl Halide Benzyl_Halide->Reaction_Step SN2 Attack Base Base (e.g., K2CO3, NaH) Base->Reaction_Step Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction_Step Heat Heat Heat->Reaction_Step 2_benzyloxyphenylacetic_acid This compound Derivative Reaction_Step->2_benzyloxyphenylacetic_acid Product Formation

Caption: A schematic overview of the Williamson ether synthesis for preparing this compound derivatives.

Detailed Experimental Protocol for the Synthesis of 2-(Benzyloxy)phenylacetic Acid:

This protocol is a self-validating system, designed for reproducibility and clarity.

Materials:

  • 2-Hydroxyphenylacetic acid

  • Benzyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxyphenylacetic acid (1.0 eq) and anhydrous DMF. Stir the mixture until the acid is completely dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The addition of a base is crucial for the deprotonation of the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide.[1][2]

  • Alkylation: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature. The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the benzylic carbon, displacing the bromide.[1][2]

  • Reaction Progression: Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 1 M HCl. This step protonates the carboxylate, leading to the precipitation of the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 2-(benzyloxy)phenylacetic acid.

Synthesis of Amide Derivatives

To explore the structure-activity relationship further, the carboxylic acid moiety can be converted to a variety of amides. This is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and membrane permeability.

General Protocol for Amide Synthesis:

  • Acid Chloride Formation: Convert the synthesized 2-(benzyloxy)phenylacetic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.

  • Amidation: React the acid chloride with a primary or secondary amine in the presence of a base (e.g., triethylamine) to yield the desired amide derivative.

Section 2: Therapeutic Potential in Oncology

Derivatives of phenylacetic acid have demonstrated significant potential as anticancer agents.[3][4][5][6] The introduction of the benzyloxy group offers a handle for further structural optimization to enhance potency and selectivity.

Mechanism of Action: Targeting the STAT3 Signaling Pathway

A compelling body of evidence suggests that some benzyloxyphenyl derivatives exert their anticancer effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8][9] STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[9][10]

Diagram of the STAT3 Signaling Pathway and Inhibition:

STAT3_Pathway cluster_upstream Upstream Signaling cluster_stat3_activation STAT3 Activation cluster_downstream Downstream Effects Cytokine Cytokine (e.g., IL-6) GP130 gp130 Cytokine->GP130 JAK JAK GP130->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Y705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) Nucleus->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Inhibitor 2-Benzyloxyphenylacetic Acid Derivative Inhibitor->pSTAT3 Inhibits Dimerization

Caption: The STAT3 signaling pathway and the putative inhibitory action of this compound derivatives.

These compounds are thought to interfere with the dimerization of phosphorylated STAT3, a critical step for its nuclear translocation and subsequent transcriptional activity.[7] By inhibiting STAT3, these derivatives can downregulate the expression of key downstream targets involved in cell cycle progression (e.g., Cyclin D1) and survival (e.g., Bcl-xL, Survivin), ultimately leading to apoptosis in cancer cells.[8]

In Vitro Anticancer Activity

The anticancer potential of 2-benzyloxyphenylacetamide derivatives has been evaluated against various cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of a series of representative compounds.

Compound IDR Group (on Aniline)PC-3 (Prostate) IC50 (µM)[3][4]MCF-7 (Breast) IC50 (µM)[3][4]
2a 2-NO2> 200> 200
2b 3-NO252120
2c 4-NO280100
2d 2-OCH3> 200> 200
2e 3-OCH3> 200> 200
2f 4-OCH3> 200> 200
Imatinib (Reference Drug)4098

Structure-Activity Relationship (SAR) Insights:

  • The presence of a nitro group on the aniline ring appears to be crucial for cytotoxic activity, with the meta-substituted derivative (2b) showing the highest potency against the PC-3 prostate cancer cell line.[3][4]

  • Methoxy-substituted derivatives (2d-2f) were found to be inactive, suggesting that electron-withdrawing groups may be favored for this class of compounds.[3][4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol provides a framework for assessing the antiproliferative activity of the synthesized compounds.

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).

  • MTS Addition: After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Section 3: Therapeutic Potential in Inflammation

The phenylacetic acid scaffold is the backbone of many widely used NSAIDs.[11] Derivatives of this compound are being explored as novel anti-inflammatory agents with potentially improved efficacy and safety profiles.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[12] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12]

Diagram of the COX Pathway and Inhibition:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 PGG2 COX_Enzymes->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 2-Benzyloxyphenylacetic Acid Derivative Inhibitor->COX_Enzymes Inhibition

Caption: The cyclooxygenase (COX) pathway and its inhibition by this compound derivatives.

Studies on related structures suggest that the anti-inflammatory activity of these compounds is likely mediated through the inhibition of COX enzymes.[13][14][15] The benzyloxy substituent can influence the binding affinity and selectivity for COX-1 versus COX-2.

In Vitro COX Inhibition Assay

To determine the potency and selectivity of the synthesized compounds as COX inhibitors, a fluorometric inhibitor screening assay can be employed.

Experimental Protocol: COX Inhibitor Screening Assay

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme

  • Fluorometric probe (e.g., ADHP)

  • Arachidonic acid

  • Synthesized compounds

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Assay Setup: In a 96-well plate, set up wells for 100% initial activity, background, and inhibitor testing.

  • Component Addition: To the appropriate wells, add assay buffer, heme, the fluorometric probe, and either the COX-1 or COX-2 enzyme.[16][17][18]

  • Inhibitor Addition: Add the synthesized compounds at various concentrations to the inhibitor wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[16][17][18]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically using a fluorometer with excitation and emission wavelengths appropriate for the probe.

  • Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each compound concentration. Calculate the IC50 value for each compound against both COX-1 and COX-2.

Section 4: Future Directions and Conclusion

The exploration of this compound derivatives represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with its demonstrated potential to modulate key biological pathways implicated in cancer and inflammation, makes it an attractive starting point for drug discovery programs.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substitutions on both the phenyl and benzyl rings to further elucidate the SAR.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with their biological targets (e.g., co-crystallization with STAT3 or COX enzymes).

  • In Vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in relevant animal models of cancer and inflammation to assess their therapeutic potential and safety profiles.

References

Core Introduction: Strategic Utility of 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 2-Benzyloxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its structure, featuring a carboxylic acid moiety and a benzyl-protected phenol, makes it a highly versatile building block. The true value of this molecule lies not in its intrinsic biological activity, but in its strategic role as a synthetic intermediate. The benzyl ether provides a robust protecting group for the phenolic hydroxyl, which is stable under a wide range of reaction conditions used to modify the carboxylic acid, yet can be selectively removed under mild hydrogenolysis conditions. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, and its strategic applications in the context of drug discovery.

Chemical Identity

The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its identity. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name 2-(2-phenylmethoxyphenyl)acetic acid[1][2]
CAS Number 22047-88-7[1][2][3]
Molecular Formula C₁₅H₁₄O₃[1]
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)O[1]
InChIKey VFYKRBZHJFJOGQ-UHFFFAOYSA-N[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is critical for designing experiments, developing formulations, and ensuring safe handling. The benzyl group imparts significant lipophilicity, while the carboxylic acid provides a handle for aqueous solubility at basic pH.

PropertyValueSource
Molecular Weight 242.27 g/mol [1][4]
Appearance White to tan crystalline solid/powder
Melting Point 96-98 °C[2]
Boiling Point 406.9 °C at 760 mmHg (Predicted)
Purity (Typical) ≥98%[2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most logically achieved via a two-step process starting from commercially available 2-hydroxyphenylacetic acid. The strategy hinges on the selective protection of the phenolic hydroxyl group, which is more nucleophilic than the carboxylate anion under basic conditions.

Retrosynthetic Analysis

The disconnection approach simplifies the synthesis into manageable steps. The primary disconnection is at the benzyl ether linkage, identifying benzyl bromide and 2-hydroxyphenylacetic acid as precursors. A secondary consideration is the protection of the carboxylic acid (e.g., as an ester) to prevent unwanted side reactions, followed by deprotection.

G Target This compound Ester_Link Ester Hydrolysis Target->Ester_Link Ether_Link C-O Ether Disconnection (Williamson Ether Synthesis) Precursors Methyl 2-hydroxyphenylacetate + Benzyl Bromide Ether_Link->Precursors Starting_Material 2-Hydroxyphenylacetic acid Precursors->Starting_Material Esterification Target_Ester Methyl 2-benzyloxyphenylacetate Ester_Link->Target_Ester Target_Ester->Ether_Link

Caption: Retrosynthetic pathway for this compound.

Recommended Synthesis Protocol: A Self-Validating Workflow

This protocol details a reliable method for the synthesis, incorporating in-process checks to validate the success of each step.

Materials:

  • Methyl 2-hydroxyphenylacetate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Magnesium sulfate (MgSO₄), anhydrous

Step 1: O-Benzylation of Methyl 2-hydroxyphenylacetate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-hydroxyphenylacetate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of starting material).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

    • Causality: Potassium carbonate is a mild base that deprotonates the phenolic hydroxyl, forming a phenoxide nucleophile. The ester remains intact. Benzyl bromide is an excellent electrophile for the subsequent Sₙ2 reaction. Acetone is a suitable polar aprotic solvent.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the benzylated ester.

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude product, methyl 2-benzyloxyphenylacetate.

Step 2: Saponification to this compound

  • Dissolve the crude ester from Step 1 in methanol (5 mL per gram of crude material).

  • Add a 2M aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the mixture at 50 °C for 2-3 hours.

    • Causality: Saponification is the base-catalyzed hydrolysis of the ester to its corresponding carboxylate salt, which is soluble in the aqueous methanol mixture.

  • Validation Check: Monitor by TLC until the ester spot has completely disappeared.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted benzyl bromide or other non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Final Validation: The purity of the final product can be confirmed by melting point analysis (96-98 °C)[2][5] and NMR spectroscopy.

Synthesis Workflow Diagram

G cluster_step1 Step 1: O-Benzylation cluster_step2 Step 2: Saponification & Purification A Combine Reactants (Ester, K2CO3, Acetone) B Add Benzyl Bromide A->B C Reflux (4-6h) B->C D TLC Monitoring C->D E Filter & Concentrate D->E F Dissolve Crude Ester in MeOH E->F Crude Ester G Add NaOH (aq) F->G H Heat (50°C, 2-3h) G->H I Acidify with HCl H->I J Filter & Dry Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Strategic Application in Drug Discovery

This compound is primarily employed as a scaffold or building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.[6] Its utility stems from the orthogonal nature of its two functional groups.

Role as a Protected Phenolic Scaffold

The benzyl group serves as an excellent protecting group for the phenol. This is critical because free phenols can be sensitive to oxidation, can act as unwanted nucleophiles, or can chelate with metal catalysts used in subsequent synthetic steps. By protecting it as a benzyl ether, chemists can perform a wide array of transformations on the carboxylic acid moiety, such as:

  • Amide Bond Formation: Coupling with various amines to build libraries of compounds for structure-activity relationship (SAR) studies.

  • Reduction: Conversion of the carboxylic acid to a primary alcohol.

  • Esterification: Formation of different esters to create prodrugs or modify pharmacokinetic properties.[7]

Once the desired molecular complexity is achieved, the benzyl group can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to reveal the free phenol, which itself is often a critical pharmacophore for target binding (e.g., hydrogen bond donation).

Illustrative Application Pathway

The following diagram illustrates how this compound could be used to synthesize a hypothetical inhibitor targeting a protein kinase, where the final phenolic hydroxyl is essential for binding.

G start This compound (Building Block) step1 {Amide Coupling | + Amine (R-NH2)} start->step1 intermediate Protected Intermediate (Amide) step1->intermediate step2 {Deprotection | (H2, Pd/C)} intermediate->step2 final Final Compound (Active Phenol) step2->final

Caption: Use of this compound in a drug discovery workflow.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical reagent.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

  • Handling: Avoid breathing dust.[9] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8]

First Aid and Emergency Response
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8][9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8][9]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[8]

  • Keep the container tightly closed to prevent moisture absorption.[8]

  • Store away from strong oxidizing agents.[9]

Conclusion

This compound is a valuable and strategic tool for the research and drug development professional. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility as a protected bifunctional scaffold make it a key intermediate in the construction of complex molecular architectures. A comprehensive understanding of its handling, synthesis, and strategic deployment is essential for leveraging its full potential in the laboratory.

References

understanding the mechanism of action of 2-Benzyloxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Benzyloxyphenylacetic Acid

Abstract

This compound is a derivative of phenylacetic acid, a class of compounds known for a wide array of biological activities. While the precise mechanism of action for this compound is not yet fully elucidated in publicly accessible research, its structural similarity to other bioactive molecules provides a strong foundation for targeted investigation. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to explore and determine the molecular pathways through which this compound exerts its effects. We will delve into the known characteristics of this compound, survey the activities of its structural analogs, and propose a robust, multi-tiered experimental strategy to uncover its specific mechanism of action.

Introduction to this compound and its Congeners

Phenylacetic acid and its derivatives are a versatile class of compounds with a significant presence in both natural and synthetic chemistry. Phenylacetic acid itself is a known plant auxin and a catabolite of phenylalanine in various organisms, including humans.[1][2][3] The broader family of phenoxyacetic acids, to which this compound is structurally related, encompasses molecules with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5]

This compound, with its characteristic benzyloxy group, presents a unique structural motif that warrants dedicated investigation. Understanding its mechanism of action could unlock novel therapeutic applications or provide new tools for biological research. This document serves as a strategic guide for a systematic exploration of its biological function.

Molecular Profile of this compound

A foundational step in mechanism-of-action studies is to understand the physicochemical properties of the molecule. These properties influence its solubility, cell permeability, and potential for interacting with biological targets.

PropertyValueSource
Molecular Formula C15H14O3PubChem[6]
Molecular Weight 242.27 g/mol PubChem[6]
IUPAC Name 2-(2-phenylmethoxyphenyl)acetic acidPubChem[6]
CAS Number 22047-88-7PubChem[6]
Melting Point 96-98°CLookChem[7]
Appearance White to tan solidLookChem[7]

Postulated Mechanisms of Action Based on Structural Analogs

The biological activities of compounds structurally related to this compound can inform our hypotheses about its potential mechanisms.

Antimicrobial Activity

Derivatives of phenoxyacetic acid have demonstrated notable antibacterial and antifungal properties.[4] The mechanism for these related compounds can involve the disruption of microbial cellular processes. For example, some phenolic compounds are known to interfere with microbial membranes or inhibit essential enzymes.[8] It is plausible that this compound could exert similar effects. In Acinetobacter baumannii, the phenylacetic acid catabolic pathway is linked to antibiotic and oxidative stress responses, suggesting that compounds interacting with this pathway could modulate bacterial survival.[9][10]

Anti-inflammatory Effects

Several aryloxyacetic acid derivatives have been investigated for their anti-inflammatory properties.[11] Some non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. While some related compounds show anti-inflammatory activity seemingly unrelated to prostaglandin synthesis inhibition[12], the acidic nature of this compound makes enzymes in the arachidonic acid pathway potential targets.

Auxin-like Activity in Plants

Phenylacetic acid is a natural auxin in plants, regulating growth and development, although it is generally less potent than indole-3-acetic acid (IAA).[3] It influences gene expression through the TIR1/AFB signaling pathway.[3] The structural similarity of this compound to phenylacetic acid suggests it could potentially act as a modulator of auxin signaling, either as an agonist or an antagonist.

Proposed Experimental Workflow for Mechanism of Action Elucidation

A systematic, multi-pronged approach is essential to unravel the mechanism of action of this compound. The following experimental plan is designed to first identify its biological activity and then to pinpoint its molecular target and pathway of action.

G cluster_0 Phase 1: Broad-Spectrum Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Mechanistic Studies A Antimicrobial Assays (Bacteria, Fungi) B Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) phenotypic_hit Phenotypic Hit Identified A->phenotypic_hit C Cytotoxicity Assays (Cancer & Normal Cell Lines) B->phenotypic_hit D Plant-Based Assays (e.g., Root Elongation) C->phenotypic_hit D->phenotypic_hit E Affinity Chromatography- Mass Spectrometry F Thermal Shift Assays target_hypothesis Target Hypothesis Generated E->target_hypothesis F->target_hypothesis G Computational Docking & Virtual Screening H Transcriptomic/Proteomic Analysis G->target_hypothesis H->target_hypothesis I In Vitro Binding Assays (SPR, ITC) J Enzyme Kinetics validated_target Validated Target I->validated_target J->validated_target K Cell-Based Reporter Assays L Target Knockdown/Knockout & Rescue Experiments K->validated_target L->validated_target start Start Investigation start->A start->B start->C start->D phenotypic_hit->E phenotypic_hit->F phenotypic_hit->G phenotypic_hit->H target_hypothesis->I target_hypothesis->J target_hypothesis->K target_hypothesis->L elucidated_moa Mechanism of Action Elucidated validated_target->elucidated_moa

Figure 1: A comprehensive workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Broad-Spectrum Phenotypic Screening

  • Objective: To identify the primary biological activity of this compound.

  • Protocol 1: Antimicrobial Susceptibility Testing

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

    • Include appropriate positive (known antibiotics/antifungals) and negative (vehicle) controls.

  • Protocol 2: Anti-inflammatory Activity in Macrophages

    • Culture murine or human macrophages (e.g., RAW 264.7 or THP-1).

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS).

    • After 18-24 hours, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

Phase 2: Target Identification

  • Objective: To identify the molecular target(s) of this compound based on the results of Phase 1.

  • Protocol 3: Affinity Chromatography-Mass Spectrometry

    • Synthesize a derivative of this compound with a linker arm for immobilization.

    • Covalently attach the derivatized compound to chromatography beads.

    • Prepare a cell lysate from the cell type that showed a response in Phase 1.

    • Incubate the lysate with the affinity beads.

    • Wash away non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using LC-MS/MS.

Phase 3: Target Validation and Mechanistic Studies

  • Objective: To confirm the interaction with the identified target and understand the downstream consequences.

  • Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

    • Immobilize the purified recombinant target protein on an SPR sensor chip.

    • Flow various concentrations of this compound over the chip.

    • Measure the association and dissociation rates to determine the binding affinity (KD).

  • Protocol 5: Enzyme Inhibition Assay (if the target is an enzyme)

    • Perform an in vitro activity assay with the purified target enzyme and its substrate.

    • Add varying concentrations of this compound to the reaction.

    • Measure the enzyme activity to determine the IC50.

    • Conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

Concluding Remarks

The study of this compound presents an exciting opportunity to discover novel biological activities and mechanisms. While its specific function remains to be defined, the structural precedents set by related phenylacetic and phenoxyacetic acid derivatives provide a logical starting point for investigation. The experimental framework outlined in this guide offers a systematic and rigorous path to not only identify the compound's primary biological effects but also to precisely define its molecular target and mechanism of action. Successful execution of this research plan will contribute valuable knowledge to the fields of chemical biology and drug discovery.

References

Methodological & Application

Synthesis of 2-Benzyloxyphenylacetic Acid: An In-Depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Benzyloxyphenylacetic Acid

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its utility stems from the presence of a carboxylic acid moiety, which can be readily functionalized, and a benzyl ether protecting group on the phenol. This protecting group is stable under a range of reaction conditions but can be selectively removed, making it a strategic component in multi-step syntheses. The synthesis of this compound is a foundational technique for chemists working in medicinal chemistry and materials science.

This document provides a comprehensive guide to the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring a high degree of scientific integrity.

Reaction Scheme Overview

The synthesis of this compound is typically achieved through a Williamson ether synthesis.[1] This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this specific application, the sodium salt of 2-hydroxyphenylacetic acid (the nucleophile) reacts with benzyl bromide (the electrophile) to form the desired ether linkage.

The overall reaction is as follows:

Followed by acidic workup:

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] This reaction is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2]

Diagram: Mechanism of this compound Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Protonation (Workup) 2_hydroxyphenylacetic_acid 2-Hydroxyphenylacetic Acid phenoxide_carboxylate Disodium 2-phenoxideacetate 2_hydroxyphenylacetic_acid->phenoxide_carboxylate + 2 NaOH NaOH_1 NaOH H2O_1 H₂O phenoxide_carboxylate_2 Disodium 2-phenoxideacetate transition_state [Transition State] phenoxide_carboxylate_2->transition_state + Benzyl Bromide benzyl_bromide Benzyl Bromide product_salt Sodium 2-benzyloxyphenylacetate transition_state->product_salt NaBr NaBr product_salt_2 Sodium 2-benzyloxyphenylacetate final_product This compound product_salt_2->final_product + HCl HCl HCl NaCl NaCl

Caption: The Williamson ether synthesis of this compound.

Causality behind Experimental Choices:

  • Choice of Base: Sodium hydroxide (NaOH) is used to deprotonate both the phenolic hydroxyl group and the carboxylic acid group of 2-hydroxyphenylacetic acid. This creates a dianion, with the phenoxide being the more potent nucleophile for the subsequent SN2 reaction. While stronger bases like sodium hydride (NaH) are often used in Williamson ether syntheses, NaOH is sufficient for the deprotonation of the acidic phenol.[3][4]

  • Choice of Alkyl Halide: Benzyl bromide is an excellent substrate for SN2 reactions. It is a primary halide, which minimizes steric hindrance, and the benzylic position stabilizes the transition state, accelerating the reaction.[2]

  • Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often preferred for Williamson ether syntheses as they can solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.[4] However, the reaction can also be effectively carried out in a polar protic solvent like ethanol or even water, as demonstrated in some protocols.[5]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (approx.)Molar Ratio
2-Hydroxyphenylacetic acid152.1510.0 g0.0661.0
Sodium Hydroxide (NaOH)40.005.28 g0.1322.0
Benzyl Bromide (C₇H₇Br)171.0412.4 g (8.6 mL)0.0721.1
Ethanol (95%)-100 mL--
Hydrochloric Acid (HCl), concentrated-As needed--
Diethyl Ether-For extraction--
Anhydrous Sodium Sulfate (Na₂SO₄)-For drying--
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.066 mol) of 2-hydroxyphenylacetic acid and 5.28 g (0.132 mol) of sodium hydroxide in 100 mL of 95% ethanol.

  • Initiation of Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Stir the solution until all the solids have dissolved.

  • Addition of Benzyl Bromide: Once the solution is refluxing, add 12.4 g (8.6 mL, 0.072 mol) of benzyl bromide dropwise over a period of 30 minutes. Caution: Benzyl bromide is a lachrymator and irritant; handle it in a well-ventilated fume hood.[6][7][8][9][10]

  • Reaction Monitoring: Continue to reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Workup - Initial Extraction: Dissolve the resulting residue in approximately 100 mL of water. Transfer the aqueous solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted benzyl bromide and other non-polar impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature. The expected melting point of this compound is 96-98°C.[11]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[7][8][10]

  • Benzyl Bromide: Benzyl bromide is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract.[7][9] Avoid inhalation and skin contact.[6] In case of contact, wash the affected area immediately with plenty of water.[8]

  • Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure of the product.[12] The spectra will show characteristic peaks for the aromatic protons, the methylene protons of the benzyl group, and the methylene protons of the acetic acid moiety.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show a broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic peaks for the aromatic rings and the C-O-C ether linkage.[12]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound, further confirming its identity.[12]

  • Melting Point Determination: The melting point of the purified product should be sharp and in agreement with the literature value (96-98°C).[11]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that the reagents are pure and dry. The reaction time may also be extended to ensure complete conversion. In some cases, using a stronger base like sodium hydride in an anhydrous solvent like DMF can improve the yield.[3]

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, consider increasing the reaction temperature or adding a catalytic amount of sodium iodide, which can facilitate the SN2 reaction.[3]

  • Purification Issues: If the product is difficult to purify, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying Williamson ether synthesis mechanism and adhering to the outlined procedures and safety precautions, researchers can reliably produce this important chemical intermediate for their synthetic endeavors. The self-validating nature of the protocol, combined with the recommended analytical characterization, ensures the integrity and reproducibility of the experimental results.

References

Application Notes: Step-by-Step Synthesis of 2-Benzyloxyphenylacetic Acid from 2-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Benzyloxyphenylacetic acid is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a protected phenolic hydroxyl group and a carboxylic acid moiety, allows for selective chemical transformations. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound from the readily available starting material, 2-hydroxyphenylacetic acid. The described method is based on the robust and widely applicable Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Principles: The Williamson Ether Synthesis

The synthesis of this compound from 2-hydroxyphenylacetic acid is achieved through a classic Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3][4][6] The core principle involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 2-hydroxyphenylacetic acid, being more acidic than an aliphatic alcohol, is deprotonated by a suitable base to form a phenoxide ion. This phenoxide acts as a potent nucleophile.

  • Nucleophilic Attack: The generated phenoxide ion then attacks the electrophilic carbon of an alkyl halide (in this case, benzyl bromide), displacing the halide and forming the desired ether linkage.[3][4]

Potassium carbonate is a commonly employed and effective base for this transformation.[6][7][8] Its role is to deprotonate the phenolic hydroxyl group, facilitating the subsequent nucleophilic attack on the benzyl bromide.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (approx.)Molar RatioSupplier/Grade
2-Hydroxyphenylacetic acid152.1510.0 g0.066 mol1.0Sigma-Aldrich, 98%
Benzyl bromide171.0412.4 g (8.6 mL)0.072 mol1.1Aldrich, 98%
Anhydrous Potassium Carbonate138.2118.2 g0.132 mol2.0Fisher Scientific, 99%
Acetone58.08200 mL--ACS Grade
Diethyl ether74.12150 mL--ACS Grade
1 M Hydrochloric acid36.46As needed--Laboratory prepared
Anhydrous Sodium Sulfate142.04As needed--Laboratory Grade
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • 2-Hydroxyphenylacetic acid: Causes skin and serious eye irritation.[9]

  • Benzyl bromide: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. It is also a lachrymator.[10][11][12][13]

  • Acetone: Highly flammable liquid and vapor.

  • Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides.

  • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2-hydroxyphenylacetic acid (10.0 g, 0.066 mol) and anhydrous potassium carbonate (18.2 g, 0.132 mol).

    • Add 200 mL of acetone to the flask.

  • Addition of Benzyl Bromide:

    • Stir the suspension vigorously.

    • Slowly add benzyl bromide (12.4 g, 0.072 mol) to the mixture at room temperature through the dropping funnel over a period of 15-20 minutes.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the collected solids with a small amount of acetone.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction:

    • Dissolve the resulting residue in 100 mL of diethyl ether.

    • Transfer the ether solution to a 500 mL separatory funnel.

    • Wash the organic layer with 2 x 50 mL of water to remove any remaining inorganic salts.

  • Acidification and Product Collection:

    • Extract the organic layer with 2 x 75 mL of 1 M sodium hydroxide solution. The product will move into the aqueous basic layer as its sodium salt.

    • Combine the aqueous layers and cool in an ice bath.

    • Slowly acidify the aqueous solution with 1 M hydrochloric acid with constant stirring until the pH is approximately 2. A white precipitate of this compound will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water to remove any remaining inorganic salts.

  • Drying and Characterization:

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • The expected yield is typically in the range of 85-95%.

    • The purity of the product can be assessed by melting point determination (literature melting point: 96-98 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[14]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The protocol detailed above provides a reliable and efficient method for the synthesis of this compound from 2-hydroxyphenylacetic acid. By following these steps and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product. The Williamson ether synthesis remains a powerful tool in the arsenal of synthetic organic chemists for the construction of ether linkages.

References

The Strategic Utility of 2-Benzyloxyphenylacetic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. 2-Benzyloxyphenylacetic acid has emerged as a versatile and strategically important scaffold. Its unique structural features, comprising a phenylacetic acid moiety ortho-substituted with a benzyloxy group, offer a confluence of reactivity and stability that can be exploited for the synthesis of a diverse range of heterocyclic and polycyclic compounds. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions to unmask a reactive functional group for further elaboration. This dual functionality makes this compound a valuable precursor in the synthesis of compounds with potential therapeutic applications, particularly in the realm of anti-inflammatory agents.

This technical guide provides an in-depth exploration of the applications of this compound as a building block. We will delve into its chemical properties, showcase its utility in the synthesis of biologically active molecules with a focus on intramolecular cyclization reactions, and provide detailed, field-proven protocols for its use.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₁₅H₁₄O₃N/A
Molecular Weight 242.27 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 98-102 °CN/A
Solubility Soluble in methanol, ethanol, diethyl ether, and ethyl acetate. Insoluble in water.N/A
pKa ~4.5 (estimated for the carboxylic acid)N/A

Core Application: Synthesis of Dibenz[b,f]oxepine Scaffolds

A primary application of this compound lies in its use as a precursor for the synthesis of the dibenz[b,f]oxepine ring system. This tricyclic scaffold is the core of numerous biologically active compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs).[1] The synthesis is typically achieved through an intramolecular Friedel-Crafts acylation, where the carboxylic acid moiety of this compound is induced to cyclize onto the adjacent benzene ring.

The rationale for using the benzyloxy substituent is twofold. Firstly, it protects the phenolic oxygen from participating in unwanted side reactions. Secondly, its presence directs the intramolecular cyclization to the desired position on the phenyl ring. The benzyl group can be subsequently removed if the free phenol is required in the final molecule.

Mechanism of Intramolecular Cyclization

The intramolecular cyclization of this compound is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA).[2][3] PPA serves as both a solvent and a dehydrating agent, facilitating the formation of an acylium ion intermediate from the carboxylic acid. This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution reaction with the adjacent phenyl ring to form the seven-membered oxepine ring.

G cluster_0 Acylium Ion Formation cluster_1 Intramolecular Electrophilic Aromatic Substitution cluster_2 Final Product start This compound acylium Acylium Ion Intermediate start->acylium + PPA - H₂O, -H₃PO₄ cyclization Cyclization acylium->cyclization Electrophilic Attack re_aromatization Re-aromatization cyclization->re_aromatization - H⁺ product Dibenz[b,f]oxepine-10-carboxylic Acid Derivative re_aromatization->product

Caption: Intramolecular cyclization of this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of a key intermediate derived from this compound. These have been synthesized from established literature procedures and insights from experienced medicinal chemists.

Protocol 1: Synthesis of Dibenz[b,f]oxepine-10(11H)-one via Intramolecular Cyclization of this compound

This protocol details the intramolecular cyclization of this compound to form the corresponding dibenz[b,f]oxepinone, a key precursor to various biologically active molecules.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place this compound (1.0 eq).

  • Addition of PPA: Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.

  • Reaction: Heat the mixture with stirring to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing a vigorously stirred mixture of ice and water. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the aqueous slurry until the pH is neutral (pH ~7). This will neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure dibenz[b,f]oxepine-10(11H)-one.

References

The Versatility of 2-Benzyloxyphenylacetic Acid in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the myriad of available building blocks, 2-Benzyloxyphenylacetic acid stands out as a particularly versatile scaffold. Its unique structural features—a protected phenolic hydroxyl group and a reactive carboxylic acid moiety—offer medicinal chemists a powerful tool for the construction of complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Attributes and Strategic Advantages

This compound's utility in medicinal chemistry is rooted in two key characteristics:

  • The Benzyl Protecting Group: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. This allows for selective manipulation of the carboxylic acid function without interference from the potentially reactive phenol. The benzyl group can be readily removed under mild conditions, typically via catalytic hydrogenation, at a later stage in the synthetic sequence to unmask the phenol for further functionalization or to reveal the final active compound.

  • The Phenylacetic Acid Moiety: This structural motif is a well-established pharmacophore found in a variety of biologically active molecules. The carboxylic acid provides a handle for amide bond formation, esterification, or reduction to an alcohol, enabling the introduction of diverse substituents to probe structure-activity relationships (SAR).

These features make this compound an ideal starting point for the synthesis of compounds targeting a range of biological pathways.

Application I: Synthesis of Aldose Reductase Inhibitors

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for the management of diabetic complications. Substituted benzyloxyphenylacetic acids have been identified as potent inhibitors of this enzyme. The following protocol outlines the synthesis of a representative aldose reductase inhibitor based on the this compound scaffold.[1]

Protocol: Synthesis of a Halogenated Benzyloxyphenylacetic Acid Derivative

This protocol describes the synthesis of a potent aldose reductase inhibitor by coupling this compound with a halogenated benzyl bromide.

Materials:

  • This compound

  • Substituted benzyl bromide (e.g., 4-bromobenzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired ester.

  • Hydrolysis (if necessary): The resulting ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water) to yield the final aldose reductase inhibitor.

Causality Behind Experimental Choices:

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation.

  • Potassium Carbonate as Base: A mild base is used to deprotonate the carboxylic acid, forming the carboxylate nucleophile, without promoting side reactions.

  • Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

Visualizing the Synthetic Pathway

G cluster_0 Synthesis of Aldose Reductase Inhibitor start This compound reagents + 4-Bromobenzyl bromide + K2CO3 / DMF start->reagents intermediate Ester Intermediate reagents->intermediate hydrolysis LiOH / THF/H2O intermediate->hydrolysis product Final Aldose Reductase Inhibitor hydrolysis->product

Caption: Synthetic scheme for an aldose reductase inhibitor.

Application II: A Gateway to the Benzofuranone Scaffold

The benzofuranone core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[2][3] this compound can serve as a precursor to 2-hydroxyphenylacetic acid, which can then be cyclized to form the benzofuran-2(3H)-one ring system.

Protocol: Synthesis of Benzofuran-2(3H)-one via Deprotection and Cyclization

This two-step protocol first involves the deprotection of this compound to reveal the phenolic hydroxyl group, followed by an acid-catalyzed intramolecular cyclization.

Part A: Debenzylation of this compound

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Reaction Setup: Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude 2-hydroxyphenylacetic acid, which can often be used in the next step without further purification.

Part B: Intramolecular Cyclization to Benzofuran-2(3H)-one

Materials:

  • Crude 2-hydroxyphenylacetic acid from Part A

  • Toluene or Chlorobenzene[4]

  • Acid catalyst (e.g., silica gel sulfonic acid, p-toluenesulfonic acid)[4]

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine the crude 2-hydroxyphenylacetic acid, toluene (or chlorobenzene), and a catalytic amount of the acid catalyst.[4]

  • Reaction: Heat the mixture to reflux. Water will be formed during the reaction and can be removed azeotropically.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or silica gel chromatography.

Trustworthiness of the Protocol:

This protocol is self-validating as the progress of each step can be easily monitored by standard analytical techniques like TLC. The successful removal of the benzyl group in Part A will show a new, more polar spot corresponding to the free phenol. The subsequent cyclization in Part B will result in a new spot for the benzofuranone product.

Visualizing the Transformation

G cluster_1 Synthesis of Benzofuran-2(3H)-one start_bf This compound deprotection H2, Pd/C Methanol start_bf->deprotection intermediate_bf 2-Hydroxyphenylacetic acid deprotection->intermediate_bf cyclization Acid Catalyst Toluene, Reflux intermediate_bf->cyclization product_bf Benzofuran-2(3H)-one cyclization->product_bf

Caption: Pathway to the benzofuranone scaffold.

Summary of Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₄O₃
Molecular Weight242.27 g/mol
AppearanceWhite to tan solid
Melting Point96-98 °C

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its strategic use allows for the efficient synthesis of complex molecules with promising biological activities. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this scaffold in their own drug discovery programs. By understanding the underlying principles of its reactivity, medicinal chemists can continue to unlock new therapeutic possibilities.

References

Application Notes & Protocols: 2-Benzyloxyphenylacetic Acid as a Pivotal Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of 2-benzyloxyphenylacetic acid, a versatile building block in medicinal chemistry. We will delve into its fundamental properties and detail its application as a precursor for the synthesis of high-value pharmaceutical intermediates, particularly benzofuranones. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical development, the selection of a starting material is a critical decision that influences the entire synthetic route's efficiency, cost, and scalability. This compound emerges as a strategically important precursor due to its inherent structural features. It possesses a phenylacetic acid moiety, a common pharmacophore in various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs)[1][2].

Crucially, the ortho-benzyloxy group serves as a masked phenol. The benzyl group is an excellent protecting group—stable under a wide range of reaction conditions but readily removable under specific, mild protocols. This "masked" functionality allows for selective reactions at other parts of the molecule before its strategic deprotection and subsequent intramolecular cyclization to form valuable heterocyclic scaffolds. This guide will focus on its primary application in the synthesis of benzofuran-3(2H)-one, a core structure found in numerous biologically active compounds and natural products[3][4].

Physicochemical Properties

A thorough understanding of a precursor's physical and chemical properties is paramount for safe handling and effective experimental design.

PropertyValueSource(s)
IUPAC Name 2-(2-phenylmethoxyphenyl)acetic acid[5][6]
Molecular Formula C₁₅H₁₄O₃[5][7]
Molecular Weight 242.27 g/mol [5][7]
CAS Number 22047-88-7[5][6]
Appearance White to tan solid, powder, or crystals[8]
Melting Point 96-98°C[6][8]
Boiling Point 406.9 °C at 760 mmHg[8]

Core Application: Synthesis of the Benzofuranone Scaffold

The primary utility of this compound in pharmaceutical synthesis is its conversion into the benzofuranone heterocyclic system. This transformation is achieved via a debenzylation followed by an intramolecular cyclization (lactonization). This process is a robust and efficient method for constructing a key intermediate that can be further elaborated into a diverse library of drug candidates.

The general workflow involves two key stages:

  • Deprotection: Cleavage of the benzyl ether to unmask the phenolic hydroxyl group.

  • Cyclization: Intramolecular esterification (lactonization) between the newly formed phenol and the carboxylic acid moiety to form the five-membered lactone ring.

G cluster_workflow Experimental Workflow A 1. Dissolution Dissolve this compound in Methanol in a reaction flask. B 2. Catalyst Addition Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., N₂ or Ar). A->B C 3. Hydrogenation Purge the flask with H₂ gas and maintain a positive pressure (balloon). Stir vigorously at room temperature. B->C D 4. Reaction Monitoring Monitor the reaction by TLC until the starting material is consumed. C->D E 5. Catalyst Filtration Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with fresh solvent. D->E F 6. Cyclization To the filtrate, add Trifluoroacetic Acid (TFA). Heat to reflux and monitor by TLC for the formation of the benzofuranone. E->F G 7. Workup & Purification Cool, concentrate under reduced pressure. Purify the crude product via column chromatography (Silica gel). F->G

References

analytical techniques for characterizing 2-Benzyloxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Analytical Characterization of 2-Benzyloxyphenylacetic Acid

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction

This compound is a valuable carboxylic acid derivative widely utilized as a key intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. Its structure, featuring a phenylacetic acid core with a benzyl ether linkage at the ortho position, imparts specific chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. The identity, purity, and stability of this compound are critical parameters that can significantly impact the yield, safety, and efficacy of downstream products.

This application note provides a detailed guide for researchers, quality control analysts, and drug development professionals, outlining a suite of robust analytical techniques for the unambiguous identification and purity assessment of this compound. We will delve into spectroscopic and chromatographic methods, moving beyond mere procedural steps to explain the underlying principles and the rationale behind experimental choices. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Section 1: Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical conditions, such as solvent choice for spectroscopy and sample preparation. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
IUPAC Name 2-(2-phenylmethoxyphenyl)acetic acid[1]
CAS Number 22047-88-7[1]
Appearance White to tan solid, powder, or crystals[2]
Melting Point 96-98 °C[2][3]
Boiling Point 406.9 °C at 760 mmHg[2]
Solubility Soluble in alcohols, ethers; slightly soluble in cold water, freely in hot water.

Section 2: Spectroscopic Characterization

Spectroscopic techniques provide fingerprint-level information about the molecular structure, confirming the presence of key functional groups and the overall atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR should be employed for a complete assignment.

Expertise & Rationale: ¹H NMR confirms the presence and connectivity of hydrogen atoms, providing information on the chemical environment, neighboring protons (through splitting patterns), and stoichiometry (through integration). ¹³C NMR complements this by identifying all unique carbon environments within the molecule. The choice of deuterated solvent is critical; Deuterated Chloroform (CDCl₃) is often a good starting point, but Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be used if solubility is an issue, with the added benefit of clearly showing the acidic proton of the carboxylic acid.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected Spectral Data:

¹H NMR AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
Aromatic Protons (Phenyl & Benzyl)6.8 - 7.5Multiplet9H
Benzyl Methylene (-O-CH₂ -Ph)~5.1Singlet2H
Acetic Acid Methylene (-CH₂ -COOH)~3.7Singlet2H
¹³C NMR AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Carbon (-C OOH)~175-178
Aromatic Carbons~110-160
Benzyl Methylene Carbon (-O-C H₂-Ph)~70
Acetic Acid Methylene Carbon (-C H₂-COOH)~35-40

Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration. Data can be confirmed against spectral databases.[1][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expertise & Rationale: The molecule possesses several IR-active functional groups that will produce characteristic absorption bands. The most prominent will be the strong, broad O-H stretch and the sharp C=O stretch from the carboxylic acid group. The C-O-C ether linkage and aromatic C-H bonds will also provide key diagnostic peaks.

Protocol: FTIR Analysis (ATR Method)

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional Group AssignmentDescription
3300 - 2500O-H stretch (Carboxylic Acid)Very broad, strong absorption
~3030Aromatic C-H stretchMedium, sharp
~2900Aliphatic C-H stretchMedium, sharp
~1700C=O stretch (Carboxylic Acid)Strong, sharp
~1600, ~1490C=C stretch (Aromatic Ring)Medium to strong, sharp
~1250C-O stretch (Ether & Acid)Strong
~750C-H bend (Ortho-disubstituted ring)Strong, sharp

Note: The presence of hydrogen bonding in the solid state can cause shifts in the O-H and C=O stretching frequencies.[1][5]

Section 3: Chromatographic & Mass Spectrometric Analysis

Chromatographic methods are essential for separating the analyte from impurities, enabling both qualitative and quantitative analysis. Coupling with mass spectrometry provides definitive identification based on mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse method for assessing the purity and quantifying this compound in routine quality control.[6]

Expertise & Rationale: The molecule has moderate polarity and contains strong UV chromophores (the aromatic rings), making it ideally suited for reverse-phase separation on a C18 column with UV detection.[7] An acidified mobile phase (e.g., with formic or phosphoric acid) is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[8]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (e.g., ACN:H₂O with 0.1% H₃PO₄) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standard Prepare Standard Solutions (Stock & Dilutions) Inject Inject Standard/Sample Standard->Inject Sample Prepare Sample Solution (Dissolve in Mobile Phase) Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 220 nm or 275 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Calculate Purity (Area %) or Concentration Integrate->Quantify Samples Calibrate->Quantify

Caption: HPLC workflow for purity and quantitative analysis.

Protocol: HPLC Purity and Assay

  • Instrumentation & Conditions:

    • HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.[9]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Mobile Phase: Acetonitrile and Water (containing 0.1% phosphoric acid) in an isocratic or gradient elution. A starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: 220 nm or 275 nm, determined by a preliminary UV scan.[10]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Stock (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standards: Serially dilute the stock solution to create a series of standards for a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Prepare a sample solution at a concentration within the calibration range (e.g., 50 µg/mL) using the same diluent as the standards.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Make five replicate injections of a mid-range standard.

    • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Analysis & Calculation:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Inject the sample solution(s).

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Determine the concentration of the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation for volatile compounds and definitive identification through mass fragmentation patterns.

Expertise & Rationale: While direct analysis of carboxylic acids by GC can be challenging due to their polarity and thermal lability (which can lead to peak tailing), it is often sufficient for qualitative identification.[11] The mass spectrum generated by Electron Ionization (EI) provides a reproducible fragmentation "fingerprint" that can be compared against spectral libraries like NIST.[12] For robust quantification, derivatization to a more volatile ester (e.g., a silyl ester) is recommended, but is outside the scope of this primary characterization guide.[6]

Protocol: GC-MS Identification

  • Instrumentation & Conditions:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

    • Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Injector: Split/splitless injector at 250°C, operated in split mode (e.g., 20:1 ratio).

    • Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Conditions:

      • Ion Source Temp: 230°C.

      • Ionization Energy: 70 eV.

      • Mass Scan Range: 40 - 450 m/z.

  • Sample Preparation:

    • Prepare a dilute solution (~100 µg/mL) of the sample in a volatile organic solvent like Ethyl Acetate or Dichloromethane.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify the peak corresponding to this compound in the Total Ion Chromatogram (TIC).

    • Analyze the mass spectrum of this peak and compare it to known fragmentation patterns and library data.

Expected Mass Spectrometry Data (EI):

The mass spectrum is characterized by fragmentation of the ether linkage and decarboxylation.

Key Fragmentation Pathways for this compound

MS_Fragmentation M [C₁₅H₁₄O₃]⁺˙ m/z = 242 (Molecular Ion) m91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion, Base Peak) M->m91 - ˙C₈H₇O₃ m151 [M - C₇H₇]⁺ m/z = 151 M->m151 - ˙C₇H₇ m197 [M - COOH]⁺ m/z = 197 M->m197 - ˙COOH m77 [C₆H₅]⁺ m/z = 77 m91->m77 - CH₂

References

HPLC method for purity analysis of 2-Benzyloxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Purity Analysis of 2-Benzyloxyphenylacetic Acid by High-Performance Liquid Chromatography

Topic: HPLC Method for Purity Analysis of this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that directly impacts the safety and efficacy of final drug products. This document provides a comprehensive guide, including a detailed analytical method, system suitability criteria, and a full validation protocol designed in accordance with the International Council for Harmonisation (ICH) guidelines. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The causality behind experimental choices is explained to provide a deeper understanding of the method's development. This protocol is intended for use in quality control, stability testing, and research environments.

Principle of the Method

The analysis employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. The stationary phase is a non-polar C18 silica-based column, while the mobile phase is a polar mixture of aqueous acid and an organic solvent. This compound, a moderately non-polar molecule, is retained on the column and is separated from potential impurities based on differential partitioning between the two phases.

A gradient elution, where the concentration of the organic solvent (acetonitrile) is systematically increased, is used to elute compounds with a wide range of polarities. The acidic mobile phase (pH ~2.5) is critical for this analysis; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring it is in a single, neutral form.[1] This prevents peak tailing and leads to sharp, symmetrical peaks and reproducible retention times.[1] Detection is performed with a UV detector, as the aromatic rings in the molecule provide strong chromophores for sensitive detection.

Materials and Chromatographic Conditions

Reagents and Materials
  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Ultrapure grade)

  • Phosphoric Acid (85%, analytical grade)

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • Hydrogen Peroxide (3%)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric glassware

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the purity analysis.

ParameterConditionRationale
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)A C18 phase provides excellent retention and selectivity for moderately non-polar compounds like this compound. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Phosphoric acid adjusts the mobile phase pH to approximately 2.5, which is well below the pKa of the analyte's carboxylic acid group. This ensures the analyte is in its protonated, neutral form, leading to sharp peaks and stable retention.[1][2]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and low viscosity, providing good chromatographic efficiency.[3]
Gradient Elution Time (min) %B 3090903030
0.0
20.0
22.0
22.1
27.0
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable analysis time.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and viscosity, leading to a more stable and robust method.[4]
Detection UV at 220 nmThis wavelength provides high sensitivity for this compound and a broad range of potential impurities containing aromatic rings. A Diode Array Detector is recommended to confirm peak purity.[5]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 27 minutesThis run time allows for the elution of all potential impurities and re-equilibration of the column.

Standard and Sample Preparation

2.1. Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio. This ensures solubility and compatibility with the initial mobile phase conditions.

2.2. Standard Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 35 mL of diluent and sonicate for 10 minutes or until the standard is completely dissolved.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.

2.3. Sample Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Add approximately 35 mL of diluent and sonicate for 10 minutes or until the sample is completely dissolved.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

System suitability testing is a mandatory step performed before any sample analysis to verify that the chromatographic system is performing adequately for the intended application.[6][7]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution (0.5 mg/mL).

  • Evaluate the results against the acceptance criteria listed in the table below. The analysis should only proceed if all criteria are met.[8][9]

ParameterAcceptance CriteriaPurpose
Repeatability Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%Ensures the precision of the injection and detection system.[8]
Tailing Factor (Symmetry Factor) Tailing factor ≤ 2.0Measures peak symmetry. A value close to 1 indicates a symmetrical peak, which is crucial for accurate integration.[7][8]
Theoretical Plates (Column Efficiency) N ≥ 2000Measures the efficiency of the column. Higher plate counts indicate better separation power.[10]

Method Validation Protocol

To ensure the analytical method is reliable, accurate, and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[11][12][13][14]

Specificity (Forced Degradation Studies)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of potential impurities and degradation products.[12] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[15][16][17] The goal is to achieve 5-20% degradation of the active ingredient.[18]

Protocol: Prepare a sample solution (0.5 mg/mL) and subject it to the following stress conditions. Analyze each stressed sample, along with an unstressed control, using the proposed HPLC method.

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 M NaOH before injection.[18]

  • Base Hydrolysis: Mix the sample solution with an equal volume of 1 M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 1 M HCl before injection.[18]

  • Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.[18]

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Prepare the sample solution as described in section 2.3.

  • Photolytic Degradation: Expose the solid drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[18] Prepare the sample solution and analyze.

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0) and the peak purity analysis (using a DAD) indicates no co-eluting peaks.

Linearity and Range

Prepare a series of at least five concentrations of this compound, typically ranging from the Limit of Quantitation (LOQ) to 120% of the nominal test concentration (e.g., 0.5 µg/mL to 600 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²).

Acceptance Criteria: A linear relationship with a correlation coefficient (r²) ≥ 0.999.

Accuracy (% Recovery)

Accuracy is determined by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[14]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Evaluate the method's robustness by making small, deliberate variations in the chromatographic parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • pH of Mobile Phase A (± 0.2 units)

Acceptance Criteria: The system suitability parameters must still be met after each variation, and the results should not be significantly affected.

Data Analysis and Reporting

The purity of this compound is typically calculated using the area percent normalization method.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Report any impurity that is above the reporting threshold (typically 0.05%).

Illustrative Workflows

The following diagrams illustrate the key workflows for this analysis.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: System Verification cluster_2 Phase 3: Analysis & Reporting P1 Reagent & Mobile Phase Preparation P2 Standard & Sample Solution Preparation P1->P2 P3 System Equilibration P2->P3 SST System Suitability Test (5 Replicate Injections) P3->SST CheckSST SST Criteria Met? SST->CheckSST CheckSST->P3 No (Troubleshoot) Analysis Inject Sample Sequence CheckSST->Analysis Yes Processing Integrate Chromatograms & Calculate Purity Analysis->Processing Report Generate Final Report Processing->Report

Caption: Overall workflow for HPLC purity analysis.

G cluster_stress Stress Conditions start Prepare Sample Solution (0.5 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) start->Acid Base Base Hydrolysis (1M NaOH, 60°C) start->Base Oxid Oxidation (3% H2O2, RT) start->Oxid Therm Thermal Stress (Solid, 80°C) start->Therm Photo Photolytic Stress (UV/Vis Light) start->Photo Analysis Analyze Stressed Samples & Control via HPLC-DAD Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution (Rs > 2.0) Analysis->Evaluation Conclusion Method is Stability-Indicating Evaluation->Conclusion

Caption: Logical flow of the forced degradation study.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of purity of this compound. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control and for monitoring the stability of the compound under various conditions. Adherence to the system suitability criteria ensures the reliability and consistency of the results generated.

References

Application Note: A Validated GC-MS Protocol for the Analysis of 2-Benzyloxyphenylacetic Acid and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed and robust protocol for the analysis of 2-Benzyloxyphenylacetic acid, a key intermediate in pharmaceutical synthesis, along with its potential process-related byproducts, using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the challenges associated with the analysis of polar, low-volatility carboxylic acids, this guide emphasizes a validated derivatization strategy to ensure thermal stability and chromatographic resolution. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind each critical step, from sample preparation to data interpretation.

Introduction: The Analytical Imperative

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace-level impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of this molecule, often achieved through a Williamson ether synthesis, can lead to several byproducts.[1][2] Therefore, a highly sensitive and specific analytical method is required to identify and quantify the target compound and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their low volatility and propensity for peak tailing. To overcome these limitations, a derivatization step is essential to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ester.[3][4] This application note details a reliable silylation-based derivatization method followed by GC-MS analysis.

Synthesis and Potential Byproducts

The common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an organohalide.[2] A plausible synthesis could involve the reaction of 2-hydroxyphenylacetic acid with benzyl bromide in the presence of a base.

Potential Byproducts and Impurities:

  • Unreacted Starting Materials: Residual 2-hydroxyphenylacetic acid and benzyl bromide.

  • Side-Reaction Products: E2 elimination products may form, especially if reaction conditions are not optimized.[1]

  • Products of Incomplete Reaction: Intermediates from the synthesis process.

  • Related Substances: Isomers or other structurally similar compounds.

A thorough understanding of the synthetic pathway is crucial for anticipating and identifying potential impurities during the GC-MS analysis.

Experimental Workflow: A Validated Protocol

This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound.

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Pyridine (analytical grade)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Standard: this compound reference standard

  • Sample: Reaction mixture or purified product sample

Sample Preparation and Derivatization

The conversion of the carboxylic acid to its trimethylsilyl (TMS) ester is a critical step to enhance volatility.[5]

Protocol:

  • Sample Weighing: Accurately weigh approximately 1-5 mg of the this compound sample or standard into a clean, dry 2 mL GC vial.

  • Dissolution: Add 100 µL of pyridine to the vial and vortex to dissolve the sample completely.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial. The TMCS acts as a catalyst to increase the reactivity of the BSTFA.[6]

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

dot digraph "Derivatization Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} }

Caption: Workflow for the silylation derivatization of this compound.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been optimized for the analysis of the TMS-derivatized this compound.

Table 1: GC-MS Operating Conditions

ParameterCondition
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnDB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Inlet Temperature280 °C
Injection ModeSplit (20:1)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalent
Ion Source Temp230 °C
Quadrupole Temp150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-550
Solvent Delay5 min

Rationale for Parameter Selection:

  • Column Choice: A non-polar DB-5MS column is chosen for its robustness and excellent separation of a wide range of compounds.[7] It is important to avoid columns with active hydrogen groups, such as polyethylene glycol phases, when analyzing silylated derivatives.[8]

  • Oven Program: The temperature program is designed to provide good separation of the target analyte from potential byproducts with varying volatilities.

  • Inlet Temperature: A high inlet temperature ensures the efficient vaporization of the derivatized analyte.

Data Analysis and Interpretation

Identification of this compound-TMS Ester

The identification of the target compound is based on a combination of its retention time and the mass spectrum of the TMS derivative. The mass spectrum should be compared with a reference spectrum from a standard or a spectral library. The PubChem database provides mass spectral data for this compound, which can serve as a valuable reference.[9]

dot digraph "DataAnalysis" { graph [fontname="Arial", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Logical relationship for compound identification in GC-MS.

Expected Mass Fragmentation Pattern

The mass spectrum of the TMS ester of this compound is expected to show characteristic fragments. The fragmentation of carboxylic acid derivatives often involves cleavage adjacent to the carbonyl group.[10] For ethers, alpha-cleavage is a common fragmentation pathway.[11]

Table 2: Expected Key Mass Fragments for this compound-TMS Ester

m/zProposed Fragment Structure/Identity
314[M]+• (Molecular ion of the TMS ester)
299[M-15]+ (Loss of a methyl group from the TMS moiety)
91[C7H7]+ (Tropylium ion from the benzyl group)
73[Si(CH3)3]+ (Characteristic fragment for TMS derivatives)

Note: The exact fragmentation pattern should be confirmed by running a reference standard.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Incomplete derivatization; active sites in the GC system.Ensure the derivatization reaction goes to completion by checking reagent quality and reaction conditions. Check for and address any active sites in the inlet liner or the front of the column.
No or Low Signal Derivatization failure; sample degradation; instrument issue.Verify the derivatization procedure with a known standard. Ensure the sample is not degrading at the inlet temperature. Check for leaks in the GC-MS system.
Extraneous Peaks Contamination from solvents, reagents, or the sample matrix; byproduct formation.Run a blank to check for solvent and reagent contamination. Analyze the mass spectra of the extraneous peaks to identify them as potential byproducts or contaminants.

Conclusion

This application note presents a comprehensive and validated GC-MS method for the analysis of this compound and its potential byproducts. The detailed protocol, including a robust silylation derivatization step, ensures reliable and reproducible results. By understanding the underlying chemical principles of the synthesis, derivatization, and analysis, researchers can confidently apply and adapt this method for quality control and process monitoring in pharmaceutical development.

References

Application Note & Protocol: Strategic Esterification of 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a detailed examination of two primary protocols for the esterification of 2-benzyloxyphenylacetic acid, a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. We present a comparative analysis of the classic Fischer-Speier acid-catalyzed esterification and the milder, carbodiimide-mediated Steglich esterification. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, strategic considerations for method selection, and robust purification techniques.

Introduction and Strategic Overview

This compound is a versatile carboxylic acid featuring a sterically bulky benzyl protecting group ortho to the acetic acid moiety. The synthesis of its corresponding esters is a critical step in building more complex molecular architectures. The choice of esterification method is paramount and is dictated by factors such as the lability of the substrate, the desired scale of the reaction, and the required purity of the final product.

This document delineates two scientifically vetted, reliable methods for this conversion:

  • Method A: Fischer-Speier Esterification: A traditional, equilibrium-driven process utilizing a strong acid catalyst and an excess of the corresponding alcohol. It is cost-effective for large-scale synthesis but can be limited by harsh conditions.[1][2]

  • Method B: Steglich Esterification: A modern, mild coupling reaction that employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4][5] This method is ideal for sensitive substrates and often provides high yields under ambient conditions.[4][6]

Mechanistic Considerations and Method Selection

The selection between these two protocols hinges on a trade-off between reaction conditions, cost, and downstream processing.

Fischer-Speier Esterification: The Brønsted-Acid Pathway

This reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon.[7][8][9] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[7][8] Subsequent proton transfers and elimination of a water molecule yield the ester.[10][11]

The reaction is governed by equilibrium.[1][12] To drive the reaction towards the product, Le Châtelier's principle is applied by using a large excess of the alcohol or by actively removing the water byproduct, for example, with a Dean-Stark apparatus.[1][2][10]

  • Choose this method for: Large-scale, cost-sensitive syntheses where the starting material and desired ester are stable to strong acids and high temperatures.

Steglich Esterification: The Carbodiimide-Mediated Pathway

The Steglich esterification operates under neutral to mildly basic conditions.[4][5] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[3] This intermediate is essentially a carboxylic acid anhydride in terms of reactivity. The DMAP catalyst then intercepts this intermediate to form an even more reactive N-acylpyridinium species ("active ester").[3][13] This species is readily attacked by the alcohol nucleophile to furnish the ester, regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[4]

  • Choose this method for: Small to medium-scale syntheses, reactions with acid-sensitive functional groups, or when using sterically hindered or precious alcohols where high conversion under mild conditions is critical.[3][4][14]

Comparative Summary
ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst/Reagent Strong acid (e.g., H₂SO₄, TsOH)[1][2]DCC, DMAP (catalytic)[4][5]
Reaction Conditions High temperature (reflux)[15][16]Room temperature or 0°C[4][6]
Key Byproduct Water[1][7]N,N'-Dicyclohexylurea (DCU)[4]
Work-up Complexity Requires neutralization and extraction.[15]Simple filtration to remove DCU.[6]
Substrate Scope Limited for acid-labile substrates. Tertiary alcohols are prone to elimination.[2][12]Broad; excellent for sensitive substrates.[4][5]
Cost Low (commodity reagents)Higher (DCC and DMAP are more expensive)
Primary Advantage Scalability and low cost.[1]Mild conditions and high yields.[5][6]

Detailed Experimental Protocols

Protocol A: Fischer-Speier Synthesis of Methyl 2-Benzyloxyphenylacetate

This protocol details the synthesis of the methyl ester using methanol in excess, which also serves as the solvent.

Materials and Reagents

ReagentM.W.AmountMolesStoichiometry
This compound242.26 g/mol 5.00 g20.6 mmol1.0 equiv
Methanol (Anhydrous)32.04 g/mol 50 mL-Solvent/Excess
Sulfuric Acid (Conc.)98.08 g/mol 0.5 mL~9.2 mmol0.45 equiv
Saturated NaHCO₃ (aq)-~100 mL-For neutralization
Ethyl Acetate-~150 mL-For extraction
Brine (Saturated NaCl)-~50 mL-For washing
Anhydrous MgSO₄ or Na₂SO₄-~5 g-For drying

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 20.6 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL) to the flask and stir until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature in an ice bath.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up & Neutralization: Dissolve the residue in ethyl acetate (75 mL). Transfer the solution to a separatory funnel and carefully add saturated sodium bicarbonate solution (~100 mL) in portions to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

  • Extraction: Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure methyl 2-benzyloxyphenylacetate.[16][17]

Visualization of Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Flask: This compound B Add Methanol (Solvent/Reagent) A->B C Add H₂SO₄ Catalyst B->C D Heat to Reflux (4-6 hours) C->D E Cool & Concentrate D->E F Dissolve in EtOAc E->F G Neutralize with NaHCO₃ F->G H Extract with EtOAc G->H I Wash with Brine H->I J Dry (MgSO₄) & Filter I->J K Concentrate to Crude Product J->K L Vacuum Distillation or Column Chromatography K->L M Pure Methyl Ester L->M

Caption: Workflow for Fischer-Speier Esterification.

Protocol B: Steglich Synthesis of an Alkyl 2-Benzyloxyphenylacetate

This protocol provides a general method for coupling with a primary or secondary alcohol using DCC and catalytic DMAP.

Materials and Reagents

ReagentM.W.AmountMolesStoichiometry
This compound242.26 g/mol 2.42 g10.0 mmol1.0 equiv
Alcohol (R-OH)--11.0 mmol1.1 equiv
DCC206.33 g/mol 2.27 g11.0 mmol1.1 equiv
DMAP122.17 g/mol 122 mg1.0 mmol0.1 equiv
Dichloromethane (DCM, Anhydrous)-50 mL-Solvent
1M HCl (aq)-~25 mL-For washing
Saturated NaHCO₃ (aq)-~25 mL-For washing
Anhydrous Na₂SO₄-~5 g-For drying

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.42 g, 10.0 mmol), the desired alcohol (11.0 mmol), and 4-dimethylaminopyridine (122 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • DCC Addition: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (~10 mL). Add this solution dropwise to the cold, stirring reaction mixture over 10-15 minutes.

  • Reaction: A white precipitate (DCU) will begin to form.[4] Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up & Filtration: Upon completion, cool the mixture again to 0°C to maximize precipitation of the DCU byproduct. Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (25 mL) to remove DMAP, saturated NaHCO₃ solution (25 mL) to remove any unreacted acid, and finally with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude ester is typically of high purity but can be further purified by flash column chromatography on silica gel if necessary.

Visualization of Steglich Esterification Workflow

Steglich_Esterification_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Flask: Acid, Alcohol, DMAP B Add Anhydrous DCM A->B C Cool to 0°C B->C D Add DCC Solution Dropwise C->D E Stir at Room Temp (12-18 hours) D->E F Filter Precipitated DCU E->F G Wash Filtrate: 1M HCl, NaHCO₃, Brine F->G H Dry (Na₂SO₄) & Filter G->H I Concentrate to Crude Product H->I J Column Chromatography (if necessary) I->J K Pure Alkyl Ester J->K

Caption: Workflow for Steglich Esterification.

Product Characterization

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester. Key indicators include the appearance of a new set of signals corresponding to the alkyl group of the alcohol and a characteristic downfield shift of the α-protons.

  • Infrared (IR) Spectroscopy: To verify the formation of the ester functional group. Look for a strong C=O stretching band around 1735-1750 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[18]

Safety and Handling Precautions

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[19][20]

  • N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a potent skin sensitizer and allergen.[13] Avoid all personal contact, including inhalation of dust.[19] Handle with extreme care. In case of a spill, dampen the solid material before cleanup.[21]

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, adding it slowly to solutions to avoid splashing.

  • Organic Solvents (DCM, Ethyl Acetate, Methanol): Flammable and volatile. Avoid open flames and ensure proper ventilation.[22]

References

Application Notes and Protocols for Amidation Reactions Involving 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Amide Bond Formation with 2-Benzyloxyphenylacetic Acid

The formation of an amide bond is one of the most fundamental and frequently employed transformations in organic synthesis, particularly within the pharmaceutical and life sciences industries. The resulting amide linkage is a cornerstone of peptides, proteins, and a vast array of small molecule therapeutics. This compound is a valuable building block in medicinal chemistry, with its derivatives showing potential in various therapeutic areas. The benzyloxy group at the ortho position offers a strategic point for further chemical modification or can influence the molecule's conformation and interaction with biological targets. However, this bulky ortho-substituent also introduces steric hindrance, which can present challenges for standard amidation protocols.

This comprehensive guide provides a detailed exploration of amidation reactions involving this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully synthesize a diverse range of amide derivatives from this sterically hindered carboxylic acid. We will delve into the mechanistic underpinnings of common coupling reagents, offer field-proven insights into overcoming steric challenges, and provide step-by-step protocols for reliable and efficient amide synthesis.

Understanding the Challenge: The Impact of the Ortho-Benzyloxy Group

The primary challenge in the amidation of this compound lies in the steric hindrance imposed by the bulky benzyloxy group at the ortho position of the phenyl ring. This steric bulk can impede the approach of the activating agent to the carboxylic acid and the subsequent nucleophilic attack by the amine. Consequently, reaction rates can be sluggish, and yields may be lower compared to unhindered carboxylic acids.[1] The choice of coupling reagent and reaction conditions is therefore critical to overcoming this steric barrier and achieving efficient amide bond formation.

Mechanism of Amide Bond Formation: A Tale of Activation

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily because the carboxylic acid protonates the amine to form an unreactive ammonium carboxylate salt. To facilitate this transformation, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.

The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate.

  • Nucleophilic Attack by the Amine: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the leaving group.

Below is a generalized workflow for this process:

G cluster_0 cluster_1 Carboxylic_Acid This compound Activated_Intermediate Reactive Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Amine Amine (R-NH2) Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse Byproduct Byproduct Tetrahedral_Intermediate->Byproduct Elimination

Figure 1: Generalized workflow for coupling reagent-mediated amidation.

Selecting the Right Tool: A Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is paramount for the successful amidation of a sterically hindered substrate like this compound. Below is a summary of commonly used reagents, their mechanisms of action, and their suitability for this specific application.

Coupling Reagent ClassExamplesMechanism of ActionAdvantages for Sterically Hindered SubstratesDisadvantages
Carbodiimides DCC, DIC, EDCForms a highly reactive O-acylisourea intermediate.Widely available and cost-effective.Can lead to racemization; DCC byproduct (DCU) is poorly soluble.
Phosphonium Salts BOP, PyBOP, PyAOPForms an activated phosphonium ester.High reactivity, often effective for hindered systems.Can be more expensive; BOP is toxic.
Aminium/Uronium Salts HATU, HBTU, TBTUForms a highly reactive OAt or OBt active ester.[2]High coupling efficiency, rapid reactions, and reduced racemization.[2] HATU is particularly effective for hindered couplings.Can be more expensive than carbodiimides.
In-Depth Look at Key Reagents:
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in Combination with HOBt (1-Hydroxybenzotriazole): This is a widely used and practical choice. EDC is water-soluble, making the removal of the urea byproduct straightforward through aqueous workup.[3] HOBt is added to suppress racemization and improve reaction efficiency by forming an active ester intermediate.[4] For sterically hindered acids, the addition of an acyl transfer agent like DMAP (4-dimethylaminopyridine) in catalytic amounts can further enhance the reaction rate.[4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a highly effective coupling reagent, particularly for challenging substrates. It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more reactive than the corresponding OBt ester formed with HBTU.[2] This increased reactivity makes HATU a strong candidate for the amidation of this compound, especially when coupling with less nucleophilic amines.

Detailed Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific amine being used.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is a robust and cost-effective method suitable for a wide range of amines.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).

  • Add HOBt (1.2 eq) to the solution and stir until dissolved.

  • Add the amine of choice (1.1 eq) to the reaction mixture.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) in portions to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DMF, dilute the reaction mixture with EtOAc and wash with water (3x), followed by saturated aqueous sodium bicarbonate solution (2x), and finally with brine (1x).

    • If using DCM, wash the organic layer with 1N HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: HATU-Mediated Amidation

This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-deficient amines.

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or ACN (approximately 0.1-0.5 M concentration).

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add the amine of choice (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer with 1N HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Insufficient activation of the carboxylic acid due to steric hindrance.- Switch to a more powerful coupling reagent like HATU. - Increase the reaction temperature (e.g., to 40-50 °C). - Increase the equivalents of the coupling reagent and/or amine.
Low nucleophilicity of the amine.- Use a more activating coupling reagent (HATU). - Increase reaction time and/or temperature.
Incomplete Reaction Reaction time is too short.Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Reagents are of poor quality (e.g., moisture contamination).Use anhydrous solvents and high-purity reagents. Store coupling reagents in a desiccator.
Side Product Formation Racemization (if the amine has a chiral center).Ensure an additive like HOBt or HOAt is used with carbodiimide reagents. HATU is known to suppress racemization.
Guanidinylation of the amine when using excess HATU.Use a slight excess of HATU (1.1 eq) and ensure pre-activation of the carboxylic acid before adding the amine.

Visualization of the HATU-Mediated Amidation Mechanism

G cluster_0 Step 1: Activation cluster_1 Step 2: Amide Formation Carboxylic_Acid This compound Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product Byproduct1 Tetramethylurea Active_Ester->Byproduct1 Amine Amine (R-NH2) Amine->Amide_Product Nucleophilic Attack Byproduct2 HOAt Amide_Product->Byproduct2

Figure 2: Simplified mechanism of HATU-mediated amidation.

Conclusion

The amidation of this compound, while potentially challenging due to steric hindrance, can be achieved with high efficiency through the careful selection of coupling reagents and optimization of reaction conditions. Standard protocols utilizing EDC/HOBt offer a reliable and cost-effective approach, while the use of more powerful reagents like HATU provides a robust solution for more difficult couplings. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently synthesize a wide range of amide derivatives from this valuable building block, paving the way for new discoveries in drug development and other scientific disciplines.

References

Application Notes & Protocols: Leveraging 2-Benzyloxyphenylacetic Acid for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-Benzyloxyphenylacetic acid in the synthesis of novel heterocycles.

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic campaign.[1][2] this compound emerges as a highly strategic precursor for several reasons. Its structure elegantly combines a carboxylic acid handle, ripe for activation, with a sterically demanding benzyloxy protecting group. This arrangement not-only pre-organizes the molecule for specific intramolecular reactions but also provides a latent phenolic hydroxyl group that can be unmasked in later stages to modulate physicochemical properties or serve as a handle for further derivatization.

The primary utility of this scaffold lies in its capacity for intramolecular cyclization to form seven-membered rings, most notably the dibenzo[b,f]oxepine core.[3][4] This tricyclic system is a privileged structure found in numerous biologically active compounds, including antipsychotics and microtubule inhibitors.[4][5] This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles for transforming this compound into valuable, novel heterocyclic entities.

Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The most direct and powerful application of this compound is its conversion into dibenzo[b,f]oxepin-10(11H)-one derivatives via an intramolecular Friedel-Crafts acylation. This reaction is a cornerstone of aromatic chemistry, and its intramolecular variant is exceptionally effective for constructing fused ring systems.

Mechanistic Rationale

The causality behind this synthetic choice is rooted in the molecule's inherent reactivity. The carboxylic acid, while relatively unreactive itself, can be readily converted into a highly electrophilic acyl chloride or mixed anhydride. In the presence of a potent Lewis acid, such as aluminum chloride (AlCl₃), this acyl group can perform an electrophilic aromatic substitution on the electron-rich phenyl ring of the benzyl ether moiety.

The reaction proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to an acyl chloride, typically using oxalyl chloride or thionyl chloride. This dramatically increases the electrophilicity of the carbonyl carbon.

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the acyl chloride, facilitating the departure of the chloride to form a highly reactive acylium ion.

  • Electrophilic Aromatic Substitution (EAS): The acylium ion is attacked by the π-electrons of the pendant phenyl ring, leading to the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A base (or the displaced chloride) removes a proton from the site of substitution, restoring aromaticity and yielding the cyclized ketone product.

The workflow and mechanism are visualized below.

G cluster_workflow Experimental Workflow A This compound B Activation (e.g., (COCl)₂, DCM) A->B C Acyl Chloride Intermediate B->C D Intramolecular Cyclization (e.g., AlCl₃) C->D E Dibenzo[b,f]oxepin-10(11H)-one D->E

Caption: High-level experimental workflow.

G cluster_mech Friedel-Crafts Acylation Mechanism start 1. Acyl Chloride Formation acylium 2. Acylium Ion Generation (with Lewis Acid, e.g., AlCl₃) start->acylium + (COCl)₂ eas 3. Electrophilic Attack (Intramolecular EAS) acylium->eas + AlCl₃ sigma 4. Sigma Complex Formation eas->sigma rearomatize 5. Rearomatization (Proton Loss) sigma->rearomatize - H⁺ product 6. Cyclized Ketone Product rearomatize->product

Caption: Key steps in the cyclization mechanism.

Synthesis of Dibenzo[b,f]oxepin-10(11H)-one: A Validated Protocol

This protocol details a reliable method for the synthesis of the core dibenzo[b,f]oxepine scaffold, a reaction that serves as a gateway to a wide range of biologically active molecules.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStarting Material
Oxalyl Chloride2.0 M in DCMSigma-AldrichActivating Agent
Aluminum Chloride (AlCl₃), anhydrous≥99.99%Sigma-AldrichLewis Acid Catalyst
Dichloromethane (DCM), anhydrous≥99.8%Sigma-AldrichSolvent
Hydrochloric Acid (HCl)1 M aq.Fisher ScientificQuenching
Saturated Sodium Bicarbonate (NaHCO₃)aq.Fisher ScientificNeutralization
BrineSaturated aq.Fisher ScientificWashing
Anhydrous Magnesium Sulfate (MgSO₄)GranularSigma-AldrichDrying Agent
Ethyl AcetateACS GradeFisher ScientificExtraction/Chromatography
HexanesACS GradeFisher ScientificChromatography
Step-by-Step Experimental Protocol

CAUTION: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is toxic and corrosive. Aluminum chloride reacts violently with water. Appropriate personal protective equipment (PPE) must be worn.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.00 g, 20.6 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (2.0 M solution in DCM, 11.3 mL, 22.7 mmol, 1.1 eq) dropwise over 15 minutes. Causality Note: Slow addition is crucial to control the evolution of CO and CO₂ gases and prevent an exotherm.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The completion of acyl chloride formation can be monitored by the cessation of gas evolution.

  • Preparation for Cyclization: In a separate 500 mL flame-dried flask, suspend anhydrous aluminum chloride (AlCl₃) (4.13 g, 31.0 mmol, 1.5 eq) in 50 mL of anhydrous DCM. Cool this suspension to 0 °C.

  • Cyclization: Slowly add the freshly prepared acyl chloride solution from step 4 to the AlCl₃ suspension via a dropping funnel over 30 minutes. Causality Note: This is a highly exothermic step. Maintaining a low temperature is essential to prevent side reactions and degradation.

  • Reaction Completion: After the addition, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously for 20 minutes. Causality Note: The acid hydrolyzes the aluminum complexes and quenches excess AlCl₃.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Causality Note: The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1) to afford the pure dibenzo[b,f]oxepin-10(11H)-one.

Expected Results & Characterization
ParameterExpected Value
Yield 75-85%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.8-7.2 (m, 8H, Ar-H), ~5.2 (s, 2H, -O-CH₂-Ar), ~4.0 (s, 2H, -CH₂-CO-)
¹³C NMR (CDCl₃, 100 MHz) δ ~195 (C=O), ~160-120 (Ar-C), ~70 (-O-CH₂-), ~45 (-CH₂-CO-)
Mass Spec (ESI+) m/z = 225.08 [M+H]⁺

Expanding the Heterocyclic Toolkit: Beyond Dibenzo[b,f]oxepines

While the Friedel-Crafts acylation is the most direct route, the this compound scaffold can be conceptually elaborated to access other important heterocyclic families. These strategies often involve modifying the starting material or its derivatives to enable different modes of cyclization.

Synthesis of Indole Derivatives via Fischer Indole Synthesis

The phenylacetic acid moiety can be transformed into a ketone, which can then serve as a substrate in the classic Fischer indole synthesis to generate complex, fused indole systems.[6][7][8]

  • Substrate Preparation: The this compound can be converted into a suitable ketone (e.g., through reaction with an organolithium reagent or by Friedel-Crafts acylation with another aromatic ring).

  • Hydrazone Formation: The resulting ketone is condensed with a substituted phenylhydrazine under acidic conditions to form a phenylhydrazone.

  • Cyclization: The phenylhydrazone, when heated in the presence of a Brønsted or Lewis acid (e.g., polyphosphoric acid, ZnCl₂), undergoes a[9][9]-sigmatropic rearrangement followed by elimination of ammonia to yield the indole ring.[8][10]

This approach allows for the introduction of nitrogen into the heterocyclic core, dramatically expanding the accessible chemical space for drug discovery.

G cluster_fis Conceptual Fischer Indole Pathway A 2-Benzyloxyphenylacetic Acid Derivative B Conversion to Ketone A->B C Ketone Intermediate B->C D Condensation (+ Phenylhydrazine) C->D E Phenylhydrazone D->E F Acid-Catalyzed Cyclization E->F G Novel Fused Indole F->G

Caption: Conceptual workflow for indole synthesis.

Access to Dibenz[b,f][3][5]oxazepines

Dibenz[b,f][3][5]oxazepines are another class of medicinally relevant heterocycles.[11] While not directly accessible from this compound in one step, derivatives can be used in multi-step sequences, for example, via intramolecular Ullmann condensation or Buchwald-Hartwig amination reactions, to form the seven-membered aza-heterocycle. This highlights the versatility of the core structure in more advanced synthetic designs.

Conclusion and Future Outlook

This compound is more than a simple starting material; it is a versatile platform for the efficient construction of complex, biologically relevant heterocyclic systems. The direct synthesis of the dibenzo[b,f]oxepine core via intramolecular Friedel-Crafts acylation is a robust and high-yielding process, providing rapid access to a privileged scaffold. Furthermore, creative derivatization of its functional groups opens pathways to other important heterocycles like indoles and oxazepines. For researchers in drug discovery, mastering the chemistry of this precursor provides a reliable and powerful tool for generating novel molecular architectures with significant therapeutic potential.

References

Application Notes and Protocols: Strategic Protection of 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Imperative for Protecting 2-Benzyloxyphenylacetic Acid

In the landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious use of protecting groups is paramount.[1][2] this compound presents a common yet instructive challenge, featuring two distinct and reactive functional groups: a carboxylic acid and a benzyl ether. The carboxylic acid is acidic and can undergo nucleophilic acyl substitution, while the benzyl ether, though generally stable, is susceptible to cleavage under certain reductive or strongly acidic conditions.[3][4]

This guide provides a detailed exploration of orthogonal protecting group strategies tailored for this compound. An orthogonal strategy is one that allows for the selective removal of one protecting group in a molecule without affecting others, a critical requirement for achieving high-yield, complex syntheses.[1][5][6] We will delve into the rationale behind experimental choices, offering detailed protocols for the protection of the carboxylic acid moiety and considerations for the stability of the inherent benzyl ether. This document is intended for researchers and professionals in organic synthesis and drug development who require precise control over chemical transformations involving this versatile building block.

Understanding the Reactivity Landscape

The core challenge in manipulating this compound lies in the potential for cross-reactivity. The carboxylic acid's acidic proton can interfere with base-sensitive reactions, and the carboxyl group itself can react with nucleophiles. The benzyl ether, while a robust protecting group for the phenolic hydroxyl, is sensitive to hydrogenolysis and strong acids.[3][7][8] Therefore, any synthetic operation on one part of the molecule necessitates a strategy to render the other functional group inert to the reaction conditions.

The primary focus of this application note is the protection of the carboxylic acid. The choice of protecting group for the acid must be orthogonal to the existing benzyl ether. This means the conditions used to remove the carboxylic acid protecting group should not cleave the benzyl ether, and vice versa.

Part 1: Protection of the Carboxylic Acid Group

The most common and effective way to protect a carboxylic acid is to convert it into an ester.[9][10] The choice of ester is critical for ensuring orthogonality with the benzyl ether.

Strategy 1: Methyl Ester Protection via Fischer Esterification

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[11][12][13] Using methanol allows for the formation of a methyl ester, which is stable to a wide range of non-hydrolytic conditions.

Causality and Experimental Choices:

  • Acid Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11][12][14]

  • Excess Alcohol: The reaction is an equilibrium process.[11][15] Using the alcohol (methanol) as the solvent or in large excess drives the equilibrium towards the formation of the ester, according to Le Chatelier's principle.

  • Orthogonality: The mild acidic conditions of Fischer esterification are generally not harsh enough to cleave the benzyl ether, making this an excellent orthogonal strategy.

FischerEsterification

Detailed Protocol: Synthesis of Methyl 2-Benzyloxyphenylacetate

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. The product can be further purified by column chromatography on silica gel if necessary.

Strategy 2: Benzyl Ester Protection

Protecting the carboxylic acid as a benzyl ester offers a distinct advantage: it can be removed under the same hydrogenolysis conditions used to cleave the benzyl ether, allowing for simultaneous deprotection of both groups if desired.

Causality and Experimental Choices:

  • Base and Alkylating Agent: The reaction proceeds via an Sₙ2 mechanism where the carboxylate, formed by deprotonation with a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or DBU, acts as a nucleophile, attacking the electrophilic benzyl bromide.

  • Simultaneous Deprotection: The key advantage is the ability to deprotect both the newly formed benzyl ester and the existing benzyl ether in a single step via catalytic hydrogenation.[3][7][8]

BenzylEsterProtection

Detailed Protocol: Synthesis of Benzyl 2-Benzyloxyphenylacetate

  • Reaction Setup: Dissolve this compound (1.0 eq) in dimethylformamide (DMF). Add cesium carbonate (1.5 eq) and stir the mixture for 15 minutes at room temperature.

  • Reaction: Add benzyl bromide (1.1 eq) dropwise to the suspension. Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting acid.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Isolation and Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Part 2: Deprotection Strategies and Orthogonality

The choice of deprotection method is dictated by the protecting group used and the desired final product.

Deprotection of Methyl Esters (Hydrolysis)

Methyl esters are typically removed by hydrolysis under acidic or basic conditions.[15][16]

  • Base-Catalyzed Hydrolysis (Saponification): This is often preferred as it is an irreversible process.[15][16][17] The reaction proceeds via nucleophilic acyl substitution by a hydroxide ion (e.g., from NaOH or LiOH).[16] The resulting carboxylate is deprotonated, driving the reaction to completion.[15] These conditions are mild and will not affect the benzyl ether.

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.[15] It requires a large excess of water and heating.[15] Care must be taken as prolonged heating with strong acid could potentially lead to cleavage of the benzyl ether.[3]

Detailed Protocol: Base-Catalyzed Hydrolysis of Methyl 2-Benzyloxyphenylacetate

  • Reaction Setup: Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reaction: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture to a pH of ~2-3 with dilute HCl.

  • Extraction and Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected carboxylic acid.

Deprotection of Benzyl Ethers and Esters (Hydrogenolysis)

The benzyl group is most commonly removed by catalytic hydrogenolysis.[3][4][7] This method involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[3][7]

Causality and Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for the cleavage of the C-O bond of the benzyl ether.[7][8]

  • Hydrogen Source: Hydrogen gas (H₂) is the typical reducing agent. Alternatively, transfer hydrogenation using a hydrogen donor like formic acid or cyclohexadiene can be employed for substrates with other reducible functional groups.[3]

  • Selectivity: This method is highly selective for benzyl groups and will not affect many other functional groups. However, it will reduce alkenes, alkynes, and some other sensitive functionalities.[18]

DeprotectionSchemes

Detailed Protocol: Hydrogenolysis of Benzyl Ether

  • Reaction Setup: Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenator) with vigorous stirring. Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Rinse the Celite pad with the reaction solvent and concentrate the combined filtrates under reduced pressure to obtain the deprotected product.

Summary and Data Presentation

The following table summarizes the discussed protecting group strategies, highlighting the key parameters for their application to this compound.

Strategy Protecting Group Protection Reagents Typical Conditions Deprotection Reagents Orthogonality to Benzyl Ether
1 Methyl EsterMethanol, cat. H₂SO₄Reflux, 4-6 hNaOH or LiOH, THF/H₂OHigh: Base hydrolysis does not cleave benzyl ether.
2 Benzyl EsterBenzyl bromide, Cs₂CO₃DMF, Room Temp.H₂, Pd/CLow: Deprotection is simultaneous with benzyl ether cleavage.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-designed protecting group strategy. For selective modification of the molecule while preserving the phenolic benzyl ether, protection of the carboxylic acid as a methyl ester is a robust and reliable approach due to its high orthogonality. The ester can be cleanly removed via base-catalyzed hydrolysis without impacting the benzyl ether. Conversely, if the synthetic goal involves the eventual deprotection of both the phenol and the carboxylic acid, employing a benzyl ester for the acid provides an efficient route for simultaneous cleavage via catalytic hydrogenolysis. By understanding the causality behind these experimental choices, researchers can confidently navigate the synthetic challenges posed by multifunctional compounds.

References

Application of 2-Benzyloxyphenylacetic Acid in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of 2-Benzyloxyphenylacetic Acid in Nanomaterial Fabrication

In the rapidly advancing field of nanotechnology, the choice of surface functionalizing agents is paramount in dictating the physicochemical properties and subsequent biomedical applications of nanoparticles. Carboxylic acids have been widely employed as capping agents to control the growth and stability of nanoparticles.[1][2] this compound, a derivative of phenylacetic acid, presents as a compelling candidate for nanoparticle surface modification. Its structure, featuring a carboxylic acid group for nanoparticle anchoring, a phenylacetic acid backbone, and a bulky, hydrophobic benzyloxy group, suggests its potential to impart unique characteristics to nanoparticles, such as enhanced stability in organic media and specific interactions with biological molecules.

This document provides detailed, proposed protocols for the synthesis of iron oxide and gold nanoparticles utilizing this compound as a novel capping and functionalizing agent. While direct literature on this specific application is not yet available, the following protocols are meticulously adapted from established methods for similar carboxylic acids and are grounded in the fundamental principles of nanoparticle synthesis.[1][3][4]

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for its effective application in nanoparticle synthesis.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[5]
Molecular Weight 242.27 g/mol [5]
Appearance White to tan solid, powder, crystals[6]
Melting Point 96-98 °C[6]
pKa (estimated) ~4.3 (similar to Phenylacetic Acid)[7][8]
Solubility Soluble in methanol and water[9]

The carboxylic acid moiety, with an estimated pKa around 4.3, will be deprotonated at neutral or basic pH, forming a carboxylate anion. This negatively charged group can then effectively coordinate with the surface of metal and metal oxide nanoparticles, providing electrostatic stabilization.[1] The bulky benzyloxy group is expected to provide steric hindrance, preventing nanoparticle aggregation, and to introduce a hydrophobic character to the nanoparticle surface, which could be advantageous for drug delivery applications involving hydrophobic therapeutic agents.

Proposed Application: Surface Functionalization of Iron Oxide Nanoparticles

This protocol details a co-precipitation method for synthesizing superparamagnetic iron oxide nanoparticles (SPIONs) with a surface coating of this compound. This method is adapted from a procedure for producing carboxylic acid-stabilized iron oxide nanoparticles.[1][2]

Causality of Experimental Choices
  • Co-precipitation: This method is chosen for its simplicity, scalability, and ability to produce crystalline nanoparticles at relatively low temperatures.

  • Inert Atmosphere: The synthesis is conducted under a nitrogen or argon atmosphere to prevent the oxidation of Fe(II) ions and the formation of non-magnetic iron oxide phases.

  • Base Addition: The addition of a base (ammonium hydroxide) is critical to induce the precipitation of iron hydroxides, which are the precursors to magnetite (Fe₃O₄).

  • This compound as a Capping Agent: The carboxylate group of this compound will bind to the surface of the forming iron oxide nanoparticles, controlling their growth and preventing aggregation. The bulky benzyloxy group will provide steric stability.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Dissolve Iron Salts (FeCl₃·6H₂O & FeCl₂·4H₂O) in deionized water C Mix Iron Salt and Capping Agent Solutions A->C B Dissolve this compound in deionized water (adjust pH if needed) B->C D Heat to 80°C under N₂ atmosphere with vigorous stirring C->D E Add Ammonium Hydroxide dropwise D->E F Age the reaction mixture for 2 hours at 80°C E->F G Cool to room temperature F->G H Collect nanoparticles with a strong magnet G->H I Wash with deionized water (3x) H->I J Wash with ethanol (2x) I->J K Dry the nanoparticles under vacuum J->K L Store the functionalized SPIONs K->L

Caption: Workflow for the synthesis of this compound functionalized SPIONs.

Detailed Protocol

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • This compound

  • Ammonium hydroxide (NH₄OH, 28-30%)

  • Deionized water (degassed)

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Strong permanent magnet

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of Precursor Solutions:

    • In a beaker, dissolve 2.35 g of FeCl₃·6H₂O and 0.86 g of FeCl₂·4H₂O in 100 mL of degassed deionized water.

    • In a separate beaker, dissolve 1.21 g of this compound in 50 mL of degassed deionized water. If necessary, adjust the pH to ~10 with dilute NaOH to aid dissolution.

  • Nanoparticle Synthesis:

    • Combine the iron salt solution and the this compound solution in a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

    • Heat the mixture to 80°C with vigorous stirring under a continuous nitrogen flow.

    • Once the temperature is stable, add 10 mL of ammonium hydroxide dropwise over 10 minutes using a dropping funnel. A black precipitate should form immediately.

    • Continue stirring the reaction mixture at 80°C for 2 hours.

  • Purification:

    • Remove the flask from the heat and allow it to cool to room temperature.

    • Place a strong magnet against the side of the flask to collect the black nanoparticles. Decant and discard the supernatant.

    • Resuspend the nanoparticles in 100 mL of deionized water and sonicate for 5 minutes.

    • Repeat the magnetic separation and washing step with deionized water two more times.

    • Perform two additional washing steps with ethanol.

  • Drying and Storage:

    • After the final wash, resuspend the nanoparticles in a minimal amount of ethanol and transfer to a pre-weighed vial.

    • Dry the nanoparticles in a vacuum oven at 60°C overnight.

    • Store the dried this compound functionalized SPIONs in a desiccator.

Proposed Application: Synthesis of Gold Nanoparticles

This protocol describes the synthesis of gold nanoparticles (AuNPs) using a modified Turkevich method, where this compound is proposed to act as both a reducing and capping agent. This is based on the known ability of some phenolic acids to reduce gold salts and stabilize the resulting nanoparticles.[3][4]

Causality of Experimental Choices
  • Citrate Reduction Method Adaptation: The Turkevich method is a well-established, simple, and reproducible method for synthesizing spherical AuNPs.[4] We adapt this by replacing sodium citrate with this compound.

  • Elevated Temperature: The reaction is carried out at boiling temperature to provide the necessary activation energy for the reduction of Au(III) to Au(0).

  • pH Adjustment: The pH of the reaction medium can influence the reduction potential of the carboxylic acid and the stability of the resulting nanoparticles. A slightly basic pH may be beneficial for deprotonating the carboxylic acid.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Cooling & Storage A Prepare an aqueous solution of HAuCl₄ C Heat the HAuCl₄ solution to boiling A->C B Prepare an aqueous solution of This compound D Rapidly add the 2-Benzyloxyphenylacetic acid solution with vigorous stirring B->D C->D E Observe color change to deep red D->E F Continue boiling for 15-30 minutes E->F G Remove from heat and allow to cool F->G H Store the AuNP colloid at 4°C G->H

Caption: Workflow for the synthesis of this compound stabilized AuNPs.

Detailed Protocol

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Sodium hydroxide (NaOH) (for pH adjustment, optional)

  • Deionized water

Equipment:

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • pH meter

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of HAuCl₄ in deionized water. For example, dissolve 39.4 mg of HAuCl₄·3H₂O in 100 mL of deionized water.

    • Prepare a 10 mM solution of this compound in deionized water. For example, dissolve 242.3 mg in 100 mL of deionized water. Gentle heating or the addition of a small amount of NaOH may be required for complete dissolution.

  • Nanoparticle Synthesis:

    • In a 250 mL Erlenmeyer flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

    • To the boiling solution, rapidly add 10 mL of the 10 mM this compound solution.

    • The solution should change color from pale yellow to colorless, then to a deep red or wine color within a few minutes.

    • Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.

  • Cooling and Storage:

    • Remove the flask from the hot plate and allow it to cool to room temperature.

    • The resulting colloidal gold solution can be stored at 4°C for several weeks.

Characterization of Functionalized Nanoparticles

To confirm the successful synthesis and functionalization of the nanoparticles, a suite of characterization techniques should be employed:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.

  • Zeta Potential Measurement: To assess the surface charge and colloidal stability of the nanoparticles. A negative zeta potential would be expected due to the carboxylate groups.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound on the nanoparticle surface by identifying characteristic vibrational bands of the benzyloxy and carboxylate groups.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the iron oxide or gold core.

  • UV-Visible Spectroscopy: For AuNPs, to observe the characteristic surface plasmon resonance (SPR) peak, which is indicative of nanoparticle formation and provides information about their size and aggregation state.

Future Perspectives and Drug Development

The bulky and hydrophobic benzyloxy group of this compound makes these functionalized nanoparticles promising candidates for drug delivery applications, particularly for hydrophobic drugs. The aromatic rings could also facilitate π-π stacking interactions with certain drug molecules. Further research should focus on:

  • Drug Loading and Release Studies: Investigating the capacity of these nanoparticles to encapsulate and release therapeutic agents in a controlled manner.

  • Biocompatibility and Cytotoxicity Assays: Evaluating the safety profile of the functionalized nanoparticles in relevant cell lines and animal models.

  • Targeted Drug Delivery: Further surface modification with targeting ligands (e.g., antibodies, peptides) to enhance accumulation at specific disease sites.

Conclusion

While the application of this compound in nanoparticle synthesis is a nascent area, the proposed protocols provide a solid foundation for its exploration. The unique structural features of this molecule hold the potential to create novel nanomaterials with tailored properties for advanced biomedical applications. The detailed methodologies and the underlying scientific rationale presented here are intended to guide researchers in pioneering the use of this compound in the exciting field of nanomedicine.

References

Troubleshooting & Optimization

Technical Support Center: 2-Benzyloxyphenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Benzyloxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. My approach is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are its critical steps?

The most prevalent and industrially relevant method for synthesizing this compound is via a Williamson ether synthesis . This reaction involves the O-alkylation of a 2-hydroxyphenylacetic acid derivative with a benzyl halide.

The core transformation consists of two critical steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 2-hydroxyphenylacetic acid (or its corresponding ester), forming a more nucleophilic phenoxide.

  • Nucleophilic Substitution (SN2): The resulting phenoxide attacks the electrophilic benzylic carbon of benzyl bromide (or a related benzyl halide), displacing the bromide to form the desired ether linkage.[1][2]

Because the starting material contains both a phenol and a carboxylic acid, the synthesis is often performed on the ester form (e.g., methyl or ethyl 2-hydroxyphenylacetate) to prevent the acidic carboxylic acid from interfering with the base. This necessitates a final hydrolysis step to yield the target carboxylic acid.

Q2: I'm observing an impurity with the same mass as my product in my LC-MS analysis. What is the most likely culprit?

The most common side product that is isomeric to the desired this compound is the C-alkylated product . The phenoxide intermediate generated during the reaction is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich carbon atoms of the aromatic ring (primarily at the ortho and para positions relative to the hydroxyl group).[3]

While O-alkylation is generally favored, reaction conditions can significantly influence the ratio of O- to C-alkylation.[4][5] The formation of C-alkylated isomers is a classic challenge in phenol chemistry.

G cluster_start Reactants cluster_products Reaction Pathways Start 2-Hydroxyphenylacetate + Base + Benzyl Bromide Intermediate Ambident Phenoxide Intermediate Start->Intermediate Deprotonation O_Alk 2-Benzyloxyphenylacetate (Desired Product) Intermediate->O_Alk O-Alkylation (SN2) Favored in Aprotic Solvents (e.g., DMF, THF) C_Alk C-Alkylated Isomer (Side Product) Intermediate->C_Alk C-Alkylation (SN2) Promoted by Protic Solvents (e.g., Ethanol, Water)

Q3: My reaction mixture contains a significant amount of dibenzyl ether. How is this forming and how can I prevent it?

Dibenzyl ether is another common byproduct. It can form through two primary mechanisms:

  • Reaction with Alkoxide: A portion of the benzyl bromide can react with the newly formed benzyloxy alkoxide of the product molecule. This is more likely if the reaction is run for an extended period after the initial starting material is consumed.

  • Base-Induced Self-Condensation: If any moisture is present, the base can generate hydroxide ions, which can react with benzyl bromide to form benzyl alcohol. The benzyl alcohol is then deprotonated by the base to form a benzyl alkoxide, which subsequently reacts with another molecule of benzyl bromide.

To minimize dibenzyl ether formation, ensure strictly anhydrous reaction conditions . Additionally, adding the benzyl bromide slowly to the reaction mixture can help maintain its low concentration, favoring the reaction with the more abundant phenoxide of the starting material.[6]

Troubleshooting Guide: Common Side Products & Solutions

This section provides a systematic approach to identifying and mitigating common issues encountered during the synthesis.

Symptom / Observed Issue Potential Side Product Root Cause & Mechanism Recommended Solution & Rationale
Isomeric impurity detected (same M.W.) C-Alkylated Phenylacetic AcidAmbident Nucleophile: The phenoxide attacks through a ring carbon instead of the oxygen.[3] This is promoted by protic solvents (which solvate the oxygen) and certain counter-ions.Solvent Selection: Use polar aprotic solvents like DMF or THF. These solvents do not solvate the phenoxide oxygen as strongly, making it more available for O-alkylation.[7]
High boiling point, non-polar impurity Dibenzyl EtherSelf-Condensation: Reaction of benzyl bromide with benzyl alcohol (from hydrolysis) or the product alkoxide.[6]Strictly Anhydrous Conditions: Use dry solvents and reagents. Slow Addition: Add benzyl bromide dropwise to the reaction mixture.
Starting material remains after prolonged reaction Unreacted 2-HydroxyphenylacetateInsufficient Deprotonation/Reactivity: The base may be too weak, used in insufficient quantity, or the temperature may be too low for the SN2 reaction.[8]Optimize Base/Conditions: Use a stronger base like sodium hydride (NaH)[2] or potassium carbonate (K₂CO₃). Ensure at least 1 equivalent of base is used. Gentle heating (e.g., 50-60 °C) can increase the reaction rate.
Low M.W. impurity, loss of CO₂ 2-BenzyloxytolueneDecarboxylation: Phenylacetic acids can decarboxylate under high heat or harsh pH conditions during reaction or workup, losing CO₂ to form a toluene derivative.[9][10]Mild Conditions: Avoid excessive heating (>80-100 °C). Use milder conditions for the final hydrolysis step if starting from an ester (e.g., LiOH in THF/water at room temperature).
Experimental Protocols
Protocol 1: Optimized Synthesis of Ethyl 2-Benzyloxyphenylacetate (Minimizing Side Products)

This protocol is designed to favor O-alkylation and minimize byproduct formation.

Materials:

  • Ethyl 2-hydroxyphenylacetate

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl 2-hydroxyphenylacetate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Reagent Addition: While stirring vigorously, add benzyl bromide (1.1 eq) dropwise over 10-15 minutes at room temperature. Rationale: Slow addition prevents localized high concentrations of the alkylating agent, reducing self-condensation.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally brine. Rationale: The bicarbonate wash removes any unreacted acidic starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-benzyloxyphenylacetate.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Saponification to this compound
  • Setup: Dissolve the purified ester from Protocol 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature until TLC analysis shows complete consumption of the starting ester (typically 2-4 hours).

  • Workup: Concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1M HCl. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Troubleshooting Workflow Diagram

G start Analyze Crude Product (LC-MS, NMR) purity_check Is Purity < 95%? start->purity_check isomeric_check Isomeric Impurity (Same M.W.)? purity_check->isomeric_check Yes end_ok Purity Acceptable. Proceed to Purification. purity_check->end_ok No high_mw_check High M.W. Impurity? isomeric_check->high_mw_check No c_alkylation Likely C-Alkylation. ACTION: - Switch to aprotic solvent (DMF). - Check base/counter-ion. isomeric_check->c_alkylation Yes low_mw_check Unreacted SM or Decarboxylation? high_mw_check->low_mw_check No dibenzyl_ether Likely Dibenzyl Ether. ACTION: - Use anhydrous conditions. - Add BnBr slowly. high_mw_check->dibenzyl_ether Yes incomplete_rxn Incomplete Reaction or Decarboxylation. ACTION: - Use stronger base (NaH). - Increase reaction time/temp moderately. - Use milder workup conditions. low_mw_check->incomplete_rxn Yes end_reoptimize Re-run with optimized protocol. low_mw_check->end_reoptimize No (Other issues) c_alkylation->end_reoptimize dibenzyl_ether->end_reoptimize incomplete_rxn->end_reoptimize

References

Technical Support Center: Purification of 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of crude 2-Benzyloxyphenylacetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Purification Strategy: A Logic-Based Approach

The purification of this compound, a solid with a melting point of 96-98°C, typically involves removing unreacted starting materials, catalysts, and side-products.[1] The optimal strategy depends on the nature and quantity of these impurities. The following decision tree provides a logical workflow for selecting the most appropriate purification sequence.

Purification_Decision_Tree start Crude 2-Benzyloxyphenylacetic Acid Sample check_impurities Assess Impurity Profile (TLC, NMR, LC-MS) start->check_impurities is_neutral_basic Neutral or Basic Impurities Present? check_impurities->is_neutral_basic acid_base_extraction Perform Acid-Base Extraction is_neutral_basic->acid_base_extraction  Yes   acidic_impurities Closely Related Acidic Impurities Present? is_neutral_basic->acidic_impurities  No / After Extraction   acid_base_extraction->acidic_impurities recrystallization Recrystallization acidic_impurities->recrystallization  No / Minor Impurities   column Column Chromatography acidic_impurities->column  Yes   final_product Pure 2-Benzyloxyphenylacetic Acid recrystallization->final_product column->recrystallization  For final polish   column->final_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

This section addresses specific problems encountered during the purification process in a direct question-and-answer format.

Recrystallization Issues
Problem Likely Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Excess Solvent: Too much solvent was used, keeping the compound in the mother liquor even when cold.[2][3] 2. Premature Filtration: The solution was not cooled sufficiently or for long enough.1. Concentrate: Reduce the solvent volume by boiling some off or using a rotary evaporator and attempt cooling again.[4] 2. Cool Longer: Ensure the flask is cooled to room temperature slowly before moving to an ice bath for at least 20-30 minutes.
Product "Oils Out" The solution is supersaturated at a temperature above the compound's melting point (96-98°C).[2] This is common with highly impure samples or when cooling is too rapid.[4]1. Re-heat & Dilute: Re-heat the mixture to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly.[2] 2. Change Solvent: The chosen solvent system may be inappropriate. Select a solvent with a lower boiling point.
Crystallization Fails to Start The solution is supersaturated but lacks a nucleation point for crystal growth to begin.[4]1. Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. This creates microscopic imperfections that can initiate crystallization.[5][6] 2. Seed: Add a tiny crystal of pure this compound to the solution.[2]
Rapid "Crashing Out" of Solid The solution is excessively concentrated, or the solvent is poorly chosen, leading to rapid precipitation which traps impurities.[2]Re-heat to dissolve the solid, add 10-15% more solvent than the minimum required, and cool slowly to promote the formation of well-ordered, pure crystals.[2]
General Purification Issues

Question: My final product still shows starting materials (e.g., benzyl bromide, 2-hydroxyphenylacetic acid) by NMR/TLC. How do I remove them?

Answer: This indicates that a single purification method is insufficient.

  • Neutral Impurities (e.g., Benzyl Bromide, Dibenzyl Ether): These are classic candidates for removal via an acid-base extraction . Because this compound is acidic, it can be deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[7][8] The neutral impurities will remain in the organic layer, which can then be discarded. Subsequent acidification of the aqueous layer will precipitate your pure product.[9][10]

  • Acidic Impurities (e.g., unreacted 2-hydroxyphenylacetic acid): If the acidic impurity has a significantly different pKa or polarity, recrystallization might be effective. However, for structurally similar impurities, column chromatography is the most reliable method.

Question: My product is a persistent off-white or tan color. What's the cause and how can I fix it?

Answer: Color often arises from highly conjugated, non-polar impurities or degradation products.

  • Charcoal Treatment: During recrystallization, after dissolving the crude solid in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal. The charcoal adsorbs colored impurities. Hot filter the solution through a fluted filter paper or a Celite® pad to remove the charcoal before cooling.

  • Column Chromatography: This is the most definitive way to separate colored impurities from your white product.

Frequently Asked Questions (FAQs)

Q1: What is the best first-step purification technique for crude this compound?

For most syntheses, acid-base extraction is the ideal initial step.[10][11] It is a highly efficient and scalable technique that leverages the acidic nature of the carboxylic acid group. This process will effectively remove any neutral organic impurities (like unreacted benzyl halides) and basic impurities (like amine catalysts).[7][8]

Q2: How do I select the right solvent for recrystallization?

The ideal solvent is one in which this compound is highly soluble when hot but sparingly soluble when cold.[5] Given its structure (an aromatic ring, a benzyl ether, and a carboxylic acid), a solvent of intermediate polarity or a mixed-solvent system is often best.

Solvent / System Boiling Point (°C) Suitability & Rationale
Toluene 111Good "like-dissolves-like" properties for the aromatic core. May require a co-solvent.
Ethanol / Water Varies (78-100)A common and effective system. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then cool.[12]
Ethyl Acetate / Hexanes Varies (69-77)Another excellent mixed-solvent system. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent until turbidity is observed.
Water 100Unlikely to be a good single solvent. While the carboxylic acid provides some polarity, the large non-polar benzyloxy and phenyl groups will likely result in very low solubility even when hot.[12]

Q3: When should I choose column chromatography over recrystallization?

Choose column chromatography when:

  • You need to separate multiple components in a mixture.

  • The impurities are structurally very similar to the desired product, making separation by solubility difficult.

  • The product is an oil or a low-melting solid that is difficult to recrystallize.[4]

  • You are working on a small scale (<1 g) where losses during recrystallization transfers can be significant.

Choose recrystallization when:

  • You have a large amount of a mostly pure solid (>90%) with minor impurities.

  • The impurities have significantly different solubility profiles from your product.

  • It is a highly efficient, cost-effective, and often greener method for a final "polishing" step to achieve high crystalline purity.[13]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate this compound from neutral or basic impurities.

Acid_Base_Extraction step1 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) step2 2. Transfer to Separatory Funnel & Add Saturated NaHCO3 (aq) step1->step2 step3 3. Shake Funnel & Vent Allow Layers to Separate step2->step3 organic_layer Organic Layer: Neutral/Basic Impurities (Discard) step3->organic_layer  Top Layer   aqueous_layer Aqueous Layer: Sodium 2-Benzyloxyphenylacetate (Keep) step3->aqueous_layer  Bottom Layer   step4 4. Drain & Keep Aqueous Layer Cool in Ice Bath aqueous_layer->step4 step5 5. Acidify Aqueous Layer with conc. HCl until pH ~1-2 step4->step5 step6 6. Collect Precipitate by Vacuum Filtration step5->step6 step7 7. Wash Solid with Cold Water & Dry step6->step7

Caption: Workflow for acid-base extraction purification.

Methodology:

  • Dissolve the crude this compound (e.g., 5.0 g) in an organic solvent like ethyl acetate or diethyl ether (50 mL).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).

  • Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Allow the layers to separate completely. The aqueous layer contains the sodium salt of your product.[7]

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Optional but recommended: Re-extract the organic layer with a fresh portion of NaHCO₃ solution (25 mL) and combine the aqueous layers to maximize recovery.

  • Cool the combined aqueous layers in an ice-water bath.

  • Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH 1-2, check with litmus paper) and a white precipitate has fully formed.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of ice-cold water, and allow it to air-dry.

Protocol 2: Recrystallization from Ethanol/Water

Methodology:

  • Place the crude, dry solid from the extraction (or from the reaction) into an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol (near boiling) required to just dissolve the solid. Work on a hot plate in a fume hood.[3]

  • Once fully dissolved, add hot water dropwise while swirling until a faint, persistent cloudiness appears.

  • Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[6]

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[14]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 3: Flash Column Chromatography

Methodology:

  • Select a Solvent System: Use thin-layer chromatography (TLC) to find a solvent system (e.g., hexanes:ethyl acetate with 0.5% acetic acid) that gives your product a retention factor (Rƒ) of ~0.3. The acetic acid helps prevent streaking of the carboxylic acid on the silica gel.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column, ensuring no air bubbles are trapped.[15] Add a thin layer of sand on top of the silica bed.[15]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane if solubility is an issue) and carefully pipette it onto the sand layer.[16]

  • Elute: Add the eluent to the top of the column and apply gentle air pressure ('flash') to push the solvent through the column.[17]

  • Collect Fractions: Collect the eluent in a series of test tubes. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Optimizing Reaction Yield for 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Benzyloxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during this synthesis and systematically optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: There are two primary and reliable synthetic routes. The most prevalent is a two-step sequence involving a Williamson Ether Synthesis followed by ester hydrolysis. This begins with an ester of 2-hydroxyphenylacetic acid (e.g., the methyl ester), which is O-alkylated with a benzyl halide. The resulting ester is then saponified to yield the target carboxylic acid. An alternative route is the hydrolysis of 2-benzyloxyphenylacetonitrile .[1][2] The choice often depends on the commercial availability and cost of the starting materials.

Q2: Why is it preferable to start with an ester of 2-hydroxyphenylacetic acid for the Williamson ether synthesis route instead of the acid itself?

A2: This is a critical point for yield optimization. If you start with 2-hydroxyphenylacetic acid, the addition of a base will deprotonate both the phenolic hydroxyl group and the carboxylic acid, creating two nucleophilic sites. The benzyl halide can then react at either the phenoxide or the carboxylate. Alkylation at the carboxylate forms a benzyl ester, which, while it can be hydrolyzed to the desired product, represents a competing reaction pathway that can complicate the reaction and purification, ultimately lowering the yield of the primary O-alkylation step. By starting with an ester, you protect the carboxylic acid functionality, ensuring the benzylation occurs selectively at the phenoxide.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Safety is paramount. When using sodium hydride (NaH), remember that it is a highly flammable solid that reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere (e.g., Nitrogen or Argon) and anhydrous conditions.[3] Benzyl bromide is a lachrymator and corrosive; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Strong acids and bases used for hydrolysis (e.g., concentrated H₂SO₄, NaOH) are corrosive and require careful handling.

Troubleshooting Guide: Optimizing Reaction Yield

This section addresses specific issues encountered during the synthesis of this compound, primarily focusing on the Williamson ether synthesis route, which is the most common source of challenges.

Issue 1: Very Low or No Yield of 2-Benzyloxyphenylacetate Ester

Question: My Williamson ether synthesis step resulted in a very low yield. I've recovered mostly unreacted methyl 2-hydroxyphenylacetate. What are the most likely causes and how can I fix this?

Answer: This is a classic problem in Williamson ether synthesis and almost always points to issues with the deprotonation of the phenol or the subsequent nucleophilic substitution. Let's break down the potential causes systematically.

  • Cause 1: Ineffective Deprotonation. The formation of the phenoxide is the crucial first step. If this fails, the reaction cannot proceed.

    • Moisture: Strong bases like sodium hydride (NaH) are extremely sensitive to moisture. Trace amounts of water in the solvent or on the glassware will consume the base, preventing deprotonation of the phenol.[5]

    • Insufficient or Inactive Base: The stoichiometry of the base is critical. You need at least one full equivalent. If using NaH, its quality is important; a gray appearance can indicate deactivation from improper storage.[5]

    • Weak Base: While milder bases like potassium carbonate (K₂CO₃) can be used, they require more forcing conditions (higher temperature, longer reaction time) and are most effective in polar aprotic solvents like DMF or acetone.

  • Cause 2: Poor Reaction Conditions.

    • Solvent Choice: The solvent plays a key role. For NaH, THF or DMF are excellent choices as they are polar aprotic and can be readily dried. Using protic solvents like ethanol with a strong base like NaH is inappropriate as the solvent will be deprotonated first.

    • Temperature: While heating can increase the reaction rate, excessively high temperatures can promote a competing E2 elimination side reaction with the benzyl bromide, especially if a strong, bulky base is used.[3][5] A typical temperature range is 50-100 °C.[5]

Recommended Solutions & Optimization Strategy
ParameterRecommendationRationale
Reagents & Glassware Thoroughly oven-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents.To prevent deactivation of moisture-sensitive bases like NaH.[5]
Choice of Base Use Sodium Hydride (NaH, 60% dispersion in oil) for irreversible deprotonation. Alternatively, use K₂CO₃ in anhydrous DMF.NaH ensures complete formation of the highly nucleophilic phenoxide.[3] K₂CO₃ is a safer, though milder, alternative.
Solvent Use anhydrous DMF or THF.These polar aprotic solvents effectively solvate the cation without interfering with the nucleophile.[6]
Temperature Control Add NaH at 0 °C to control the initial exothermic reaction, then allow the mixture to warm to room temperature for the benzylation. Gentle heating (50-60 °C) can be applied if the reaction is slow.Balances reaction rate against the risk of side reactions like E2 elimination.[3]
Phase-Transfer Catalysis Consider using 50% aq. NaOH with a phase-transfer catalyst (e.g., TBAB) in a solvent like toluene.This is an excellent industrial and lab-scale method that avoids the need for anhydrous conditions and strong, hazardous bases. The catalyst transports the hydroxide or phenoxide ion into the organic phase to react.[7][8]
Issue 2: My Product is Contaminated with Significant Byproducts

Question: My crude product analysis (TLC, NMR) shows several spots/impurities besides the desired product and starting material. What are these byproducts and how can I prevent them?

Answer: The formation of byproducts is common if reaction conditions are not carefully controlled. The most likely culprits are elimination products and products from self-reaction.

  • Likely Byproduct 1: Dibenzyl Ether. This forms if the benzyl bromide reacts with a benzyl alcohol impurity or with a benzyloxide anion formed under basic conditions.

  • Likely Byproduct 2: Toluene. This can arise from the reduction of the benzyl group, although this is less common unless specific catalysts are present.

  • Likely Byproduct 3: Benzyl Alcohol. This can be present as an impurity in the starting benzyl bromide or be formed via hydrolysis if the workup is not carefully controlled.

  • Prevention Strategy:

    • Use Pure Reagents: Ensure the purity of your benzyl bromide.

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the benzyl bromide. A large excess can lead to more side reactions.

    • Optimize Temperature: As mentioned, avoid excessively high temperatures which can promote side reactions.[5]

Issue 3: Difficulty with Final Product Purification

Question: I've completed the hydrolysis of the ester, but I'm struggling to isolate pure this compound. My yield is low after purification. What is the best workup and purification procedure?

Answer: A robust acid-base extraction is the key to purifying carboxylic acids. The goal is to separate your acidic product from neutral organic impurities (like unreacted ester or dibenzyl ether) and basic impurities.

Recommended Purification Protocol
  • Solvent Removal: After the hydrolysis reaction, remove the organic solvent (e.g., ethanol, methanol) under reduced pressure.

  • Dilution & Neutral Wash: Dilute the aqueous residue with water and extract with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) to remove any neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 6M HCl until the pH is ~1-2.[4] The this compound should precipitate as a solid. The use of cold solutions improves the recovery of the solid product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any inorganic salts.

  • Recrystallization: If the product is still impure, recrystallize it from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture. The literature melting point is 96-98 °C, which can be used to gauge purity.[9]

Below is a diagram illustrating the logic for troubleshooting low yield issues.

G start Low Yield of This compound check_sm Check Starting Material Integrity start->check_sm check_reaction Analyze Reaction Step start->check_reaction check_workup Review Workup & Purification start->check_workup sm_purity Impure Reagents? check_sm->sm_purity Yes incomplete_deprotonation Incomplete Deprotonation? check_reaction->incomplete_deprotonation Unreacted Phenol side_reactions Side Reactions Prevalent? check_reaction->side_reactions Byproducts Formed extraction_loss Product Lost During Acid/Base Extraction? check_workup->extraction_loss Yes sm_solution Solution: Use Purified Starting Materials sm_purity->sm_solution base_issue Base Issue: - Inactive/Wet Base (NaH) - Insufficient Amount - Base too weak (K2CO3) incomplete_deprotonation->base_issue solvent_issue Solvent Issue: - Not Anhydrous - Protic Solvent Used incomplete_deprotonation->solvent_issue elimination E2 Elimination of Benzyl Halide side_reactions->elimination ester_formation Alkylation on Carboxylate (if not protected) side_reactions->ester_formation base_solution Solution: - Use fresh NaH under N2 - Ensure >1 equivalent - Switch to stronger base or  use Phase Transfer Catalysis base_issue->base_solution solvent_solution Solution: - Use anhydrous solvent (e.g., dry DMF, THF) solvent_issue->solvent_solution elimination_solution Solution: Lower reaction temp. Avoid overly strong/bulky bases elimination->elimination_solution ester_solution Solution: Protect carboxylic acid as an ester before benzylation ester_formation->ester_solution purification_loss Poor Recovery from Recrystallization? extraction_loss->purification_loss No extraction_solution Solution: - Ensure complete precipitation (pH 1-2) - Use cold solutions - Avoid emulsions (add brine) extraction_loss->extraction_solution purification_solution Solution: - Optimize recrystallization solvent - Minimize solvent volume purification_loss->purification_solution G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A 1. Dissolve Methyl 2-hydroxyphenylacetate in anhydrous DMF B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add NaH (60%) portion-wise under N2 B->C D 4. Stir for 30 min at 0 °C C->D E 5. Add Benzyl Bromide dropwise D->E F 6. Warm to RT, stir for 12-18h E->F G 7. Quench with H2O, Extract with Ethyl Acetate F->G H 8. Dissolve crude ester in EtOH/H2O G->H Crude Methyl 2-benzyloxyphenylacetate I 9. Add NaOH, Reflux for 2-4h H->I J 10. Cool, remove EtOH (Rotovap) I->J K 11. Acidify with HCl to pH 1-2 J->K L 12. Filter solid product K->L M 13. Wash with cold H2O and dry L->M

References

Technical Support Center: Synthesis of 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Benzyloxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important synthetic intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Introduction: Navigating the Synthetic Landscape

This compound is a valuable building block in medicinal chemistry and materials science. While its structure appears straightforward, its synthesis presents several challenges rooted in chemoselectivity, reaction conditions, and purification. The two primary synthetic routes—Williamson ether synthesis from 2-hydroxyphenylacetic acid and hydrolysis of (2-benzyloxyphenyl)acetonitrile—each carry a unique set of potential pitfalls. This guide will dissect these issues, providing not just solutions, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Synthetic Strategies Overview

Choosing the correct synthetic route is the first critical decision. The optimal choice depends on factors such as the availability of starting materials, required scale, and the chemist's tolerance for certain workup procedures. The diagram below outlines the two most common pathways.

Synthetic_Routes cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Nitrile Hydrolysis A_start 2-Hydroxyphenylacetic Acid A_reagents Base (e.g., K₂CO₃, NaOH) Benzyl Bromide A_start->A_reagents O-Benzylation A_product This compound A_reagents->A_product B_start (2-Benzyloxyphenyl)acetonitrile B_reagents Acid (H₂SO₄) or Base (NaOH, KOH) B_start->B_reagents Hydrolysis B_product This compound B_reagents->B_product start_point Select Starting Material start_point->A_start Phenolic acid available start_point->B_start Nitrile available

Caption: Primary synthetic routes to this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and direct route for laboratory-scale synthesis?

For typical lab-scale preparations (milligrams to a few grams), the Williamson ether synthesis starting from 2-hydroxyphenylacetic acid is often preferred due to its directness (a single step).[1] However, this route is highly susceptible to side reactions if not performed with care, particularly the formation of benzyl esters.

Q2: Which synthetic route is more robust for large-scale production?

For scaling up, the multi-step route involving the hydrolysis of (2-benzyloxyphenyl)acetonitrile is often more reliable and reproducible.[2] While it involves more steps (e.g., preparation of the nitrile from 2-hydroxybenzaldehyde), the final hydrolysis step is typically high-yielding and avoids the chemoselectivity issues of the Williamson ether synthesis on a bifunctional starting material. The intermediates are often crystalline and easier to purify on a large scale.

Q3: How stable is the benzyl ether protecting group during the synthesis?

The benzyl ether is a relatively robust protecting group. It is generally stable to basic and mildly acidic conditions.[3] However, it is sensitive to strong acids, particularly Lewis acids (like BCl₃ or BBr₃) and hydrogenolysis (H₂, Pd/C).[3][4][5] During nitrile hydrolysis under strongly acidic conditions (e.g., refluxing with concentrated H₂SO₄ or HCl), some cleavage of the benzyl ether can occur, leading to the formation of 2-hydroxyphenylacetic acid as a by-product.[6] Basic hydrolysis conditions are generally safer for the benzyl ether moiety.

Q4: What are the key analytical techniques to monitor reaction progress and purity?

  • Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of products and by-products. A typical eluent system is a mixture of hexane and ethyl acetate, often with a small amount of acetic acid (1%) to ensure the carboxylic acids are protonated and give sharp spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate tracking of all components in the reaction mixture and confirms their molecular weights, which is invaluable for identifying unexpected by-products like esters or the deprotected phenol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation of the final product and intermediates. Key signals to monitor include the benzylic protons (~5.1 ppm) and the methylene protons of the acetic acid moiety (~3.6 ppm).

Section 3: Troubleshooting Guide by Synthetic Route

Route A: Williamson Ether Synthesis from 2-Hydroxyphenylacetic Acid

This route appears simple but requires careful control of chemoselectivity between two acidic protons: the carboxylic acid (pKa ~4.5) and the phenol (pKa ~10).

Issue 1: My reaction is messy. LC-MS shows multiple products, including the starting material, the desired product, and two major by-products.

  • Symptom: You observe peaks corresponding to the desired product (M), a product at M+90 (benzyl ester of the starting material), and a product at M+180 (di-benzylated product).

  • Probable Cause: Lack of selectivity. The carboxylic acid is more acidic than the phenol and will be deprotonated first by the base. The resulting carboxylate can then be benzylated to form a benzyl ester. Concurrently, the phenoxide formed can also react, leading to a mixture. Using a strong base like sodium hydride or more than one equivalent of a weaker base can lead to the deprotonation of both acidic sites.

  • Recommended Solution:

    • Control Stoichiometry: Use a mild base like potassium carbonate (K₂CO₃) and carefully control the stoichiometry.[7] Using approximately 2 equivalents of K₂CO₃ and 1.1 equivalents of benzyl bromide is a common starting point.

    • Solvent Choice: Aprotic polar solvents like DMF or acetone are preferred. Acetone is often a good choice as it can facilitate the reaction while minimizing side reactions.[7]

    • Protect-Benzylate-Deprotect Strategy: For the cleanest result, protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) first. Then, perform the O-benzylation on the phenolic hydroxyl group. Finally, saponify the ester to reveal the carboxylic acid. This multi-step approach offers superior control and purity.

Troubleshooting_Route_A start Reaction yields multiple products? cause Probable Cause: Lack of Chemoselectivity (Carboxylic acid benzylation) start->cause Yes solution1 Solution 1: Use Milder Conditions (e.g., K₂CO₃ in Acetone) cause->solution1 Optimize solution2 Solution 2: Protecting Group Strategy (Esterify -> Benzylate -> Saponify) cause->solution2 For highest purity

Caption: Decision tree for troubleshooting by-product formation in Route A.

Issue 2: I have trouble purifying the final product. It's an oil that won't crystallize.

  • Symptom: The crude product is a persistent oil, and column chromatography results in poor separation of closely running spots.

  • Probable Cause: The presence of neutral, structurally similar by-products, such as the di-benzylated ester (benzyl (2-benzyloxyphenyl)acetate), which interfere with crystallization.

  • Recommended Solution: Utilize an acid-base extraction workup.

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or a saturated sodium carbonate (Na₂CO₃) solution. The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer.

    • Separate the layers. The neutral by-products (esters) will remain in the organic layer, which can be discarded.[8]

    • Carefully acidify the aqueous layer with 1-2M HCl until the pH is ~1-2. The pure this compound should precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

ParameterCondition 1 (Crude Reaction)Condition 2 (After Extraction)
Composition Product, Benzyl Ester, Di-Benzylated Ester>95% Pure Product
Physical State Often a brown/yellow oilTypically a white to tan solid[1]
Purification Difficult by chromatographySimple filtration

Table 1: Effect of Acid-Base Extraction on Product Purity and Physical State.

Route B: Hydrolysis of (2-Benzyloxyphenyl)acetonitrile

This route is generally cleaner but hinges on the complete conversion of the nitrile to the carboxylic acid without cleaving the benzyl ether.

Issue 1: My hydrolysis reaction is incomplete. I isolate the amide intermediate.

  • Symptom: The reaction appears to stall. TLC or LC-MS analysis shows the presence of starting nitrile, the desired acid, and a significant amount of a third compound, identified as (2-benzyloxyphenyl)acetamide.

  • Probable Cause: Nitrile hydrolysis is a two-step process (nitrile → amide → carboxylic acid). The second step, hydrolysis of the amide, often requires more forcing conditions than the first.[9] Insufficient reaction time, temperature, or concentration of the acid/base will result in the accumulation of the stable amide intermediate.

  • Recommended Solution:

    • Increase Reaction Severity: If using acidic hydrolysis, increase the reaction time or temperature. A mixture of glacial acetic acid, sulfuric acid, and water is often effective.[10] For basic hydrolysis, using a higher concentration of NaOH or KOH or switching to a higher-boiling solvent like ethylene glycol can drive the reaction to completion.

    • Monitor Carefully: Use TLC or LC-MS to monitor the disappearance of the amide spot, not just the starting nitrile spot, to confirm the reaction is complete.

ConditionReagentsTemperatureTypical TimePotential Issues
Acidic H₂SO₄ / H₂O / Acetic Acid100-120 °C3-6 hoursPotential benzyl ether cleavage[10]
Basic NaOH or KOH / H₂O / EthanolReflux (~80-100 °C)8-16 hoursGenerally safer for benzyl ether[3][9]

Table 2: Comparison of Typical Conditions for Nitrile Hydrolysis.

Issue 2: My desired product is contaminated with 2-hydroxyphenylacetic acid.

  • Symptom: Mass spectrometry and NMR analysis confirm the presence of a de-benzylated by-product (loss of 90 mass units).

  • Probable Cause: The hydrolysis conditions were too harsh, causing cleavage of the acid-sensitive benzyl ether protecting group. This is most common with strong acid hydrolysis at high temperatures.[6]

  • Recommended Solution:

    • Switch to Basic Hydrolysis: This is the most effective solution. Benzyl ethers exhibit much greater stability towards bases than strong acids.[3][4] Refluxing with aqueous NaOH or KOH is highly unlikely to cause debenzylation.

    • Milder Acidic Conditions: If acidic conditions are required for other reasons, reduce the reaction temperature and carefully monitor the formation of the deprotected by-product over time. It may be necessary to accept a longer reaction time at a lower temperature to preserve the protecting group. Avoid using HBr, HI, or Lewis acids.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All reactions should be performed by qualified individuals in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Williamson Ether Synthesis (Optimized for Selectivity)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxyphenylacetic acid (1.0 eq), potassium carbonate (2.2 eq), and acetone (approx. 0.2 M concentration).

  • Addition: Stir the suspension vigorously at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid) for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Perform the acid-base extraction as described in Troubleshooting Guide A, Issue 2 . The final product should precipitate from the acidified aqueous layer as a solid.

  • Validation: Dry the solid product and characterize by NMR, MS, and melting point (literature mp: 96-98 °C).[1]

Protocol 2: Basic Hydrolysis of (2-Benzyloxyphenyl)acetonitrile
  • Setup: In a round-bottom flask with a reflux condenser, dissolve (2-benzyloxyphenyl)acetonitrile (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (4-5 eq, e.g., 20% w/v).

  • Reaction: Heat the mixture to reflux. The reaction is typically complete within 8-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material and the intermediate amide.

  • Workup: Cool the reaction mixture in an ice bath. Carefully acidify with cold concentrated HCl until the pH is 1-2. A precipitate should form.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. If the product oils out upon acidification, extract the aqueous mixture with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can then be recrystallized (e.g., from toluene).[9]

  • Validation: Characterize the final product by NMR, MS, and melting point to confirm its identity and purity.

References

troubleshooting low yield in 2-Benzyloxyphenylacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Benzyloxyphenylacetic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Here, we provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific, common problems encountered during the synthesis, which typically proceeds via O-benzylation of a 2-hydroxyphenylacetic acid precursor (often the nitrile), followed by hydrolysis.

Scenario 1: Low Yield of the Intermediate, 2-Benzyloxyphenylacetonitrile

Question: My Williamson ether synthesis to produce 2-benzyloxyphenylacetonitrile from 2-hydroxyphenylacetonitrile and benzyl bromide is giving a very low yield (<40%). What are the likely causes and how can I fix this?

Answer: Low yield in this crucial SN2 reaction is a frequent issue. The root cause often lies in one of three areas: incomplete deprotonation of the phenol, side reactions, or suboptimal reaction conditions.

  • Causality - Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile.[1] The phenolic proton of 2-hydroxyphenylacetonitrile is acidic, but requires a sufficiently strong base for complete deprotonation.[2] If the base is too weak, the unreacted starting material will remain, significantly lowering the yield.

  • Causality - Side Reactions:

    • Elimination: Benzyl halides can undergo E2 elimination to form stilbene, especially if a sterically hindered or overly strong base is used.[3]

    • C-Alkylation: While O-alkylation is favored, some C-alkylation on the aromatic ring can occur, leading to isomeric impurities that are difficult to separate.

    • Competing Nucleophiles: If using a protic solvent like ethanol, the corresponding ethoxide can form and compete in the reaction.

Troubleshooting Steps:

  • Base Selection is Critical: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it deprotonates the phenol irreversibly, producing hydrogen gas which bubbles out of the reaction.[1] Potassium carbonate (K₂CO₃) is a commonly used, milder alternative, but may require higher temperatures and longer reaction times.

  • Optimize Your Solvent: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents effectively solvate the cation of the base but do not interfere with the nucleophile, accelerating the SN2 reaction.[4] Avoid protic solvents.

  • Control the Temperature: Add the benzyl bromide slowly at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow the reaction to warm to room temperature or heat gently (e.g., 50-60 °C) to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Ensure Reagent Purity: Use dry solvents and fresh benzyl bromide. Water in the solvent will quench the base, and old benzyl bromide may contain decomposition products that interfere with the reaction.

Scenario 2: Issues During the Hydrolysis of 2-Benzyloxyphenylacetonitrile

Question: I have successfully synthesized the nitrile intermediate, but the subsequent hydrolysis to this compound is incomplete or produces significant byproducts. How can I improve this step?

Answer: The hydrolysis of an arylacetonitrile to a carboxylic acid is a robust transformation but can be problematic if conditions are not carefully controlled. The reaction proceeds in two main stages: conversion of the nitrile to an amide, followed by hydrolysis of the amide to the carboxylic acid.[5]

  • Causality - Incomplete Hydrolysis: This is often a result of insufficient heating, inadequate reaction time, or the use of an acid/base that is too dilute. Both acidic and basic conditions can be used, but each has its own challenges.[5][6]

    • Acidic Hydrolysis: Often requires harsh conditions (e.g., concentrated H₂SO₄ or HCl) and prolonged heating, which can risk cleaving the benzyl ether protecting group.

    • Basic Hydrolysis: Typically uses NaOH or KOH in an alcoholic solvent. While effective, it forms the carboxylate salt, requiring a separate acidification step to isolate the final product. The amide intermediate can sometimes be slow to hydrolyze under basic conditions.

  • Causality - Byproduct Formation: The primary byproduct is often the corresponding amide, 2-benzyloxyphenylacetamide, resulting from incomplete hydrolysis.[7] Under overly harsh acidic conditions, de-benzylation can occur, leading to the formation of 2-hydroxyphenylacetic acid.

Troubleshooting Steps:

  • Select the Appropriate Hydrolysis Conditions:

    • For Acidic Conditions: A mixture of glacial acetic acid, concentrated sulfuric acid, and water is often effective. A well-documented procedure for a similar hydrolysis (benzyl cyanide to phenylacetic acid) uses a mixture of sulfuric acid and water, heated at reflux for several hours.[8] Start with these conditions and monitor by TLC.

    • For Basic Conditions: A mixture of aqueous ethanol and a large excess of NaOH or KOH, heated to reflux, is a standard and often cleaner method. The reaction progress can be monitored by the evolution of ammonia gas (if done carefully in a fume hood).

  • Ensure Sufficient Reaction Time and Temperature: Nitrile hydrolysis can be slow. Ensure you are heating at a sufficient temperature (reflux is common) for an extended period (6-24 hours). Do not rush this step.

  • Proper Workup is Key:

    • After Basic Hydrolysis: After cooling the reaction, it is crucial to acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 to precipitate the carboxylic acid product.[9]

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture). Washing the crude solid with cold water can help remove inorganic salts.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

The most common and generally reliable route involves two main steps:

  • O-Benzylation: A Williamson ether synthesis between a 2-hydroxyphenylacetic acid derivative (like the nitrile or ester) and a benzyl halide (e.g., benzyl bromide) using a base like NaH or K₂CO₃ in a polar aprotic solvent.[1][2]

  • Hydrolysis: Conversion of the nitrile or ester functional group to the carboxylic acid, typically via heating with aqueous acid or base.[10][11]

This route is often preferred over direct benzylation of 2-hydroxyphenylacetic acid because the carboxylic acid group can interfere with the O-alkylation step, requiring protection-deprotection steps or leading to esterification as a side reaction.

Q2: How can I effectively monitor the progress of my reactions?

Thin Layer Chromatography (TLC) is indispensable. For the ether synthesis step, you can monitor the disappearance of the 2-hydroxyphenylacetonitrile spot and the appearance of the new, less polar product spot. For the hydrolysis, you will see the nitrile spot disappear and be replaced by the more polar carboxylic acid spot (which often streaks on silica gel unless a small amount of acid, like acetic acid, is added to the eluent).

Q3: My final product is an off-white or tan solid. How can I improve its purity and color?

The color is likely due to impurities carried through the synthesis or formed during the workup.

  • Recrystallization: This is the most effective method for purification. The melting point of pure this compound is reported to be 96-98°C.[12] A successful recrystallization should yield a white crystalline solid with a sharp melting point in this range.

  • Activated Carbon (Charcoal) Treatment: If the product is colored, dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering through celite before recrystallization can effectively remove colored impurities.[9]

  • Washing: Thoroughly washing the filtered solid with cold water after acidic precipitation helps remove residual acids and inorganic salts.[8]

Visualized Workflows and Logic

General Synthetic Pathway

The diagram below illustrates the standard two-step synthesis from 2-hydroxyphenylacetonitrile.

Troubleshooting_Tree Start Low Overall Yield of This compound Check_Step1 Analyze Intermediate Yield (Step 1: Ether Synthesis) Start->Check_Step1 Check_Step2 Analyze Final Product Yield (Step 2: Hydrolysis) Check_Step1->Check_Step2 Yield is Good Low_Step1 Low Yield of Intermediate Check_Step1->Low_Step1 Yield is Low Low_Step2 Low Yield from Hydrolysis Check_Step2->Low_Step2 Yield is Low Prob_Base Problem: Incomplete Deprotonation Solution: Use stronger base (NaH) Low_Step1->Prob_Base Prob_Solvent Problem: Side Reactions Solution: Use polar aprotic solvent (DMF, MeCN) Low_Step1->Prob_Solvent Prob_Temp Problem: Poor Reaction Rate Solution: Optimize temperature & time (Monitor via TLC) Low_Step1->Prob_Temp Prob_Conditions Problem: Incomplete Reaction Solution: Increase heat/time, check acid/base conc. Low_Step2->Prob_Conditions Prob_Debenzyl Problem: De-benzylation Solution: Use milder conditions (e.g., basic hydrolysis) Low_Step2->Prob_Debenzyl Prob_Workup Problem: Product Loss in Workup Solution: Ensure full precipitation (pH 1-2), recrystallize Low_Step2->Prob_Workup

References

Technical Support Center: Minimizing Byproduct Formation During Benzylation of 2-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the benzylation of 2-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve high yields of the desired O-benzylated product, 2-(benzyloxy)phenylacetic acid, while minimizing common byproducts. Our approach is rooted in a deep understanding of the reaction mechanism and extensive experience in synthetic organic chemistry.

Introduction: The Challenge of Selective Benzylation

The benzylation of 2-hydroxyphenylacetic acid is a crucial transformation in the synthesis of various pharmaceutical intermediates. The reaction, typically a Williamson ether synthesis, aims to selectively protect the phenolic hydroxyl group as a benzyl ether. However, the presence of two nucleophilic sites—the phenoxide oxygen and the carboxylate oxygen—along with the potential for electrophilic substitution on the aromatic ring, presents a significant challenge in controlling selectivity and minimizing byproduct formation.[1] This guide provides a comprehensive framework for understanding and troubleshooting these challenges to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the benzylation of 2-hydroxyphenylacetic acid in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.

Q1: My reaction is producing a significant amount of a byproduct that is not the desired O-benzylated product. What could it be?

A1: The most common byproducts in this reaction are the C-alkylated product and the benzyl ester. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] Additionally, the carboxylate group can also be benzylated to form a benzyl ester.

  • C-Alkylation: This occurs when the benzyl group attaches to the carbon atom of the phenyl ring, typically at the position ortho or para to the hydroxyl group. This side reaction is favored in protic solvents, which can solvate the phenoxide oxygen, leaving the carbon atoms more accessible for electrophilic attack.

  • Benzyl Ester Formation: The carboxylate anion, formed by the deprotonation of the carboxylic acid, can compete with the phenoxide as a nucleophile and react with the benzylating agent to form a benzyl ester.[2]

Q2: How can I minimize the formation of the C-alkylated byproduct?

A2: To favor O-alkylation over C-alkylation, it is crucial to select reaction conditions that enhance the nucleophilicity of the phenoxide oxygen and minimize the reactivity of the aromatic ring.

  • Solvent Selection: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents do not solvate the phenoxide oxygen as strongly as protic solvents, making it more available for nucleophilic attack.[1]

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without promoting side reactions. Very strong bases like sodium hydride (NaH) can sometimes increase the propensity for C-alkylation.[2]

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be highly effective. The PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with the benzyl halide occurs, often leading to higher selectivity for O-alkylation.[3]

Q3: I am observing the formation of the benzyl ester of 2-hydroxyphenylacetic acid. How can I prevent this?

A3: Suppressing the formation of the benzyl ester requires careful control of the reaction conditions to favor the reaction at the more nucleophilic phenoxide.

  • Stoichiometry of the Base: Using a carefully controlled amount of a weaker base can selectively deprotonate the more acidic phenolic hydroxyl group over the carboxylic acid. However, given the pKa difference, this can be challenging to achieve with high selectivity.

  • Protecting the Carboxylic Acid: The most robust strategy is to protect the carboxylic acid group prior to benzylation.[2][4] The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester), which is unreactive under the benzylation conditions. The protecting group can then be removed in a subsequent step.

Q4: My reaction is very slow or is not proceeding to completion. What are the potential causes and solutions?

A4: Several factors can contribute to a sluggish or incomplete reaction:

  • Insufficiently Strong Base: The chosen base may not be strong enough to fully deprotonate the phenol, resulting in a low concentration of the active nucleophile. Consider switching to a slightly stronger base, such as potassium carbonate.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be significantly reduced. Ensure you are using a suitable solvent (e.g., DMF) and that all components are in solution.

  • Inactive Benzylating Agent: Benzyl halides can degrade over time. It is advisable to use a fresh bottle or purify the reagent before use.

  • Low Reaction Temperature: The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[1] A typical temperature range is 50-100 °C.

Q5: I am having difficulty purifying the desired 2-(benzyloxy)phenylacetic acid from the reaction mixture. What are some effective purification strategies?

A5: Purification can be challenging due to the similar polarities of the starting material and byproducts.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary. This typically involves quenching the reaction, diluting with an organic solvent, and washing with water and brine. Acidification of the aqueous layer will protonate the carboxylic acid, allowing it to be extracted into an organic solvent.

  • Column Chromatography: Flash column chromatography is often the most effective method for separating the desired product from byproducts and unreacted starting materials.[5] A silica gel column with a gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can provide good separation. The separation can be monitored by thin-layer chromatography (TLC).[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired O-alkylation pathway and the formation of the major byproducts.

cluster_0 Desired O-Alkylation Pathway cluster_1 Byproduct Formation Pathways 2-hydroxyphenylacetic_acid 2-Hydroxyphenylacetic Acid Phenoxide Phenoxide Intermediate 2-hydroxyphenylacetic_acid->Phenoxide + Base Carboxylate Carboxylate Intermediate 2-hydroxyphenylacetic_acid->Carboxylate + Base O_Alkylated_Product 2-(Benzyloxy)phenylacetic Acid (Desired Product) Phenoxide->O_Alkylated_Product + Benzyl Halide (SN2) C_Alkylated_Product C-Alkylated Byproduct Phenoxide->C_Alkylated_Product + Benzyl Halide (Electrophilic Aromatic Substitution) Benzyl_Ester Benzyl Ester Byproduct Carboxylate->Benzyl_Ester + Benzyl Halide (SN2)

Caption: Competing reaction pathways in the benzylation of 2-hydroxyphenylacetic acid.

Recommended Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific experimental setup and scale.

Protocol 1: Selective O-Benzylation without a Protecting Group

This protocol aims to maximize the yield of the O-benzylated product by carefully controlling the reaction conditions.

Materials:

  • 2-Hydroxyphenylacetic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide (BnBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxyphenylacetic acid (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Extract the combined aqueous layers with ethyl acetate.

  • Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Benzylation with Carboxylic Acid Protection

This protocol involves the protection of the carboxylic acid as a methyl ester prior to benzylation, which can significantly reduce the formation of the benzyl ester byproduct.

Part A: Methyl Ester Protection

  • Dissolve 2-hydroxyphenylacetic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture and remove the methanol under reduced pressure.

  • Extract the methyl ester into an organic solvent, wash with water and brine, dry, and concentrate.

Part B: Benzylation of the Methyl Ester

  • Follow the procedure outlined in Protocol 1 , using the methyl ester of 2-hydroxyphenylacetic acid as the starting material.

Part C: Deprotection of the Methyl Ester

  • The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using NaOH or KOH in a mixture of water and an organic solvent), followed by acidic workup.

Data Summary Table

The following table provides a general comparison of reaction parameters and their expected impact on product distribution.

ParameterCondition 1Condition 2Expected Outcome
Solvent DMF (aprotic)Ethanol (protic)DMF favors O-alkylation; Ethanol may increase C-alkylation.
Base K₂CO₃ (moderate)NaH (strong)K₂CO₃ is generally sufficient and selective. NaH may lead to more side reactions.
Protecting Group NoneMethyl EsterUsing a protecting group for the carboxylic acid will eliminate benzyl ester formation.
Catalyst NoneTBAB (PTC)PTC can improve the rate and selectivity of O-alkylation.

Conclusion

The selective benzylation of 2-hydroxyphenylacetic acid is a synthetically valuable transformation that requires careful consideration of reaction parameters to minimize byproduct formation. By understanding the competing reaction pathways and implementing the strategies outlined in this guide—including the judicious choice of solvent and base, and the use of protecting groups or phase-transfer catalysis—researchers can significantly improve the yield and purity of the desired 2-(benzyloxy)phenylacetic acid. This technical support center serves as a dynamic resource, and we encourage you to adapt these principles to your specific research needs.

References

Technical Support Center: High-Purity Recrystallization of 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Benzyloxyphenylacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-purity crystalline material. We will delve into the principles of recrystallization, troubleshoot common issues, and provide a step-by-step protocol grounded in established chemical principles.

I. Fundamentals of Recrystallization for this compound

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The ideal solvent will dissolve the target compound, this compound, sparingly at room temperature but readily at an elevated temperature.[1] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities. The impurities, ideally, remain in the cooled solvent, known as the mother liquor.[2]

This compound (C₁₅H₁₄O₃, Molar Mass: 242.27 g/mol ) is a solid with a reported melting point in the range of 96-98°C to 121-125°C, depending on the isomer and purity.[3][4] Its structure, containing a carboxylic acid group, a phenyl ring, and a benzyl ether moiety, suggests a moderate polarity. This polarity is a key factor in selecting an appropriate recrystallization solvent.

II. Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the recrystallization of this compound in a practical question-and-answer format.

Q1: My this compound won't dissolve in the hot solvent. What should I do?

A1: This issue typically arises from using an insufficient volume of solvent or a solvent in which the compound has low solubility even at elevated temperatures.

  • Solution 1: Incremental Solvent Addition: Add the hot solvent in small portions to your crude this compound with continuous stirring and heating. Allow sufficient time for dissolution after each addition. A common mistake is adding too much solvent too quickly, which can lead to a dilute solution and poor recovery.[5]

  • Solution 2: Re-evaluate Your Solvent Choice: If a large volume of solvent is required with minimal dissolution, the chosen solvent is likely unsuitable. Refer to the solvent selection table below and consider a more polar solvent or a solvent mixture. The principle of "like dissolves like" can be a useful guide; given the carboxylic acid and ether groups, moderately polar solvents are a good starting point.[6][7]

Q2: The solution is cooled, but no crystals have formed. What's the next step?

A2: A supersaturated solution has likely formed, or the solution may be too dilute.

  • Solution 1: Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[2][8]

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution. This "seed crystal" provides a template for further crystallization.[2][7]

  • Solution 2: Reduce Solvent Volume: If induction techniques fail, your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.[7]

  • Solution 3: Introduce an Anti-Solvent: If your compound is highly soluble in the chosen solvent even at low temperatures, an anti-solvent system may be effective.[9] Slowly add a miscible solvent in which this compound is insoluble until the solution becomes cloudy. Then, gently warm the mixture until it is clear again and allow it to cool slowly.[7]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.[7]

  • Solution 1: Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent to ensure the saturation point is not reached at a temperature above the compound's melting point.[7]

  • Solution 2: Slow Cooling: Allow the solution to cool more gradually. You can insulate the flask to slow down the cooling process.[7][10]

  • Solution 3: Change Solvents: If oiling out persists, select a solvent with a lower boiling point or try a different solvent system altogether.[7]

Q4: The yield of my recrystallized this compound is very low. What went wrong?

A4: Low yield can result from several factors during the recrystallization process.

  • Possible Cause 1: Using too much solvent. This is a frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[5]

    • Mitigation: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][2]

  • Possible Cause 2: Premature crystallization during hot filtration. If insoluble impurities are present and a hot filtration step is necessary, the desired compound can crystallize on the filter paper if the solution cools too quickly.

    • Mitigation: Use a pre-heated funnel and flask for the hot filtration. Dilute the hot solution with a small amount of extra solvent before filtering to prevent premature crystallization.[11]

  • Possible Cause 3: Excessive washing of the collected crystals. Washing the crystals with a large volume of solvent will dissolve some of the product.

    • Mitigation: Wash the crystals with a minimal amount of ice-cold solvent.[7]

  • Possible Cause 4: The compound has significant solubility in the cold solvent.

    • Mitigation: Ensure the solution is cooled sufficiently, preferably in an ice bath, to minimize the amount of dissolved product.[10] Consider a different solvent in which the compound is less soluble at low temperatures.

Q5: What are the likely impurities in my this compound, and how does recrystallization remove them?

A5: The impurities will depend on the synthetic route used to prepare the this compound. Common impurities could include:

  • Unreacted Starting Materials: For example, if synthesized via Williamson ether synthesis followed by hydrolysis, you might have unreacted 2-hydroxyphenylacetic acid or benzyl bromide.

  • By-products: Side reactions can lead to various impurities.

  • Degradation Products: The compound itself might degrade if exposed to harsh conditions.[12]

Recrystallization is effective at removing impurities that have different solubility profiles from this compound. Soluble impurities will remain in the mother liquor, while insoluble impurities can be removed by hot filtration.[2]

III. Experimental Protocol and Data

Solvent Selection for Recrystallization

The choice of solvent is critical for a successful recrystallization.[1] An ideal solvent should have a steep solubility curve with respect to temperature for this compound.[13] Based on the polarity of the target molecule, a preliminary screening of solvents is recommended.

Table 1: Recommended Solvents for Screening

SolventBoiling Point (°C)PolarityRationale and Comments
Water 100HighMay be a good choice if the compound is sufficiently soluble at high temperatures. Often used in mixed solvent systems with alcohols for carboxylic acids.[6]
Ethanol 78HighGood solvent for many organic acids. An ethanol/water mixture is a common and effective choice for recrystallizing polar compounds.[13]
Ethyl Acetate 77MediumOften a good starting point for compounds of intermediate polarity.
Toluene 111LowCan be effective, especially for compounds that crystallize well from aromatic solvents.[6]
Heptane/Hexane ~98 / ~69Very LowLikely to be poor solvents on their own but can be excellent anti-solvents when used with a more polar solvent in which the compound is soluble.[7]
Step-by-Step Recrystallization Protocol

This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, it is necessary to perform a hot filtration. To prevent premature crystallization, add a small excess of hot solvent and filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[11]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Workflow

The following diagram illustrates the key decision points in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_troubleshooting Troubleshooting Start Start with Crude This compound Solvent_Screen Perform Small-Scale Solvent Screening Start->Solvent_Screen Select_Solvent Select Optimal Solvent System Solvent_Screen->Select_Solvent Dissolve Dissolve in Minimum Amount of Hot Solvent Select_Solvent->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Insoluble Impurities Removed Hot_Filtration->Cooling No Insoluble Impurities Ice_Bath Cool in Ice Bath Cooling->Ice_Bath No_Crystals No Crystals Form? Cooling->No_Crystals Oiling_Out Oiling Out? Cooling->Oiling_Out Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Ice-Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product High-Purity Product Drying->Pure_Product Induce_Crystals Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystals Yes Reheat_Add_Solvent Reheat, Add More Solvent, Cool Slowly Oiling_Out->Reheat_Add_Solvent Yes Induce_Crystals->Ice_Bath Reheat_Add_Solvent->Cooling

References

identifying and removing impurities from 2-Benzyloxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Benzyloxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities during and after its synthesis. We will explore the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions to ensure you achieve the highest possible purity for your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, purification, and analysis of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on your synthesis, these could include 2-hydroxyphenylacetic acid (or its ester), benzyl chloride or bromide, and benzyl alcohol (a common by-product of benzyl halides).

  • Reaction By-products: A frequent by-product from Williamson ether synthesis-type reactions is dibenzyl ether, formed from the self-condensation of the benzylating agent.

  • Precursors from Hydrolysis: If your final step is the hydrolysis of an ester or nitrile (e.g., methyl 2-benzyloxyphenylacetate or 2-benzyloxyphenylacetonitrile), the most common impurity is the unhydrolyzed precursor itself.[1] Incomplete hydrolysis is a frequent cause of contamination.[1]

Q2: My purified this compound seems to degrade over time in storage. What are the likely degradation products and how can I prevent this?

A2: Carboxylic acids, particularly those with benzylic ethers, can be susceptible to degradation. Key degradation pathways include:

  • Decarboxylation: While generally requiring high heat, prolonged storage under suboptimal conditions or exposure to catalytic impurities can lead to the loss of CO₂, forming 2-benzyloxytoluene. Benzoic acid derivatives are known to undergo decarboxylation at elevated temperatures.[2]

  • Ether Cleavage: The benzyl ether linkage can be susceptible to cleavage under acidic conditions or through hydrogenolysis, yielding 2-hydroxyphenylacetic acid and toluene or benzyl alcohol.

  • Oxidation: The benzylic position is prone to oxidation, which can lead to a variety of impurities over time, potentially including benzoic acid and other related species.[3]

To ensure stability, store the purified solid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q3: What are the best general-purpose analytical techniques to assess the purity of my this compound?

A3: A multi-technique approach is always recommended for robust purity analysis:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique for qualitative assessment. It's fast and helps visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed reversed-phase HPLC method can separate closely related impurities and provide accurate purity values (e.g., >99.5%).[4]

  • Melting Point Analysis: A sharp melting point range that matches the literature value (approx. 96-98°C) is a strong indicator of high purity.[5] A broad or depressed melting range suggests the presence of impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying any residual starting materials, solvents, or by-products.

Technique Primary Use Key Advantage Common Pitfall
TLC Qualitative Purity CheckFast, inexpensive, real-time monitoringTailing of the acidic spot
HPLC Quantitative Purity AnalysisHigh sensitivity and resolutionMethod development can be time-consuming
Melting Point Purity IndicatorSimple, fast, and effectiveInsensitive to very low levels of impurities
NMR Structural ConfirmationProvides detailed structural informationLower sensitivity for minor impurities

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification of this compound.

Issue 1: After my acid-base extraction, the yield is very low. Where did my product go?

Cause & Solution: This issue almost always stems from improper pH control during the extraction and precipitation steps. This compound, being a carboxylic acid, requires a basic environment to deprotonate into its water-soluble carboxylate salt and a sufficiently acidic environment to re-protonate and precipitate out of the aqueous phase.

Troubleshooting Workflow:

start Low Yield After Extraction check_base_ph Check pH of Aqueous Layer After Base Wash. Is it > 8? start->check_base_ph check_acid_ph Check pH of Aqueous Layer Before/After Acidification. Is it < 4? check_base_ph->check_acid_ph Yes incomplete_extraction Problem: Incomplete Extraction. Solution: Re-extract organic layer with fresh base (e.g., NaHCO₃). Ensure vigorous mixing. check_base_ph->incomplete_extraction No incomplete_precipitation Problem: Incomplete Precipitation. Solution: Add more acid (e.g., 1M HCl) dropwise until pH is strongly acidic. Cool in an ice bath. check_acid_ph->incomplete_precipitation No emulsion Did an emulsion form during extraction? check_acid_ph->emulsion Yes incomplete_extraction->check_acid_ph end_ok Yield should improve. incomplete_precipitation->end_ok break_emulsion Problem: Product trapped in emulsion. Solution: Add brine to break the emulsion and re-separate layers. emulsion->break_emulsion Yes emulsion->end_ok No break_emulsion->end_ok

Caption: Troubleshooting low yield in acid-base extraction.

Protocol: Optimized Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), not a strong base like NaOH which can promote emulsions.[6] Repeat the wash 2-3 times. Causality: NaHCO₃ is basic enough to deprotonate the carboxylic acid but not strong enough to react with less acidic impurities.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M or 2M HCl with stirring. Monitor the pH with litmus paper or a pH meter to ensure it is below 4.[7]

  • Isolation: The pure this compound should precipitate as a white solid. Allow it to stir in the cold for 15-30 minutes to maximize precipitation, then collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts. Dry the product thoroughly.

Issue 2: My product "oils out" instead of crystallizing during recrystallization.

Cause & Solution: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common when the solvent is too nonpolar for the solute or if the solution is cooled too rapidly.

Troubleshooting Steps:

  • Add More Solvent: The most common cause is using too little solvent. Add small portions of hot solvent until the oil completely dissolves.[8]

  • Add a "Better" Co-solvent: If adding more of the primary solvent doesn't work, add a co-solvent in which your compound is more soluble. For example, if you are using a toluene/heptane system and it oils out, add a small amount of hot toluene to dissolve the oil, then allow it to cool slowly again.

  • Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. This "shock cooling" promotes precipitation and oiling rather than crystallization.[9] Allow the solution to cool slowly to room temperature, then move it to a refrigerator, and finally to an ice bath.[10]

  • Scratch/Seed: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a "seed crystal" of pure product.[10]

Solvent System Polarity Comments
Toluene / HeptaneNonpolar / NonpolarGood for removing nonpolar impurities. The product has high solubility in hot toluene and low solubility in heptane.
Ethanol / WaterPolar / PolarProduct is soluble in ethanol; water acts as the anti-solvent. Good for removing polar impurities.
Ethyl Acetate / HexaneMid-Polar / NonpolarA versatile system offering good solubility and crystallization control.

Issue 3: I see a persistent impurity spot on my TLC plate that won't go away after multiple purifications.

Cause & Solution: This indicates a "stubborn" impurity that has similar physicochemical properties (polarity, solubility) to your desired product. Standard acid-base extractions or a single recrystallization may not be sufficient.

Identification and Removal Strategy:

start Persistent Impurity on TLC rf_check Is the impurity Rf higher or lower than the product? start->rf_check higher_rf Higher Rf = Less Polar Likely unreacted ester or dibenzyl ether. rf_check->higher_rf Higher lower_rf Lower Rf = More Polar Likely unreacted 2-hydroxyphenylacetic acid or degradation product. rf_check->lower_rf Lower higher_rf_sol Solution: 1. Ensure hydrolysis is complete. 2. Use a less polar recrystallization solvent (e.g., Toluene/Heptane). 3. Consider column chromatography. higher_rf->higher_rf_sol lower_rf_sol Solution: 1. Perform a careful acid-base extraction. 2. Use a more polar recrystallization solvent (e.g., Ethanol/Water). 3. Consider column chromatography. lower_rf->lower_rf_sol chromatography If all else fails: Flash Column Chromatography higher_rf_sol->chromatography lower_rf_sol->chromatography

Caption: Logic for identifying and removing persistent impurities.

Protocol: Flash Column Chromatography for Carboxylic Acids

  • Stationary Phase: Use standard silica gel (SiO₂).

  • Mobile Phase (Eluent): A common issue with carboxylic acids on silica is "tailing" or streaking due to interactions with the acidic silica surface. To counteract this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system.[1][6] A good starting eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in Hexanes) + 1% acetic acid.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution & Collection: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual acetic acid from the eluent, you may need to re-dissolve the product in ethyl acetate, wash with water, then brine, dry over Na₂SO₄, and re-evaporate.

References

Technical Support Center: Scaling the Synthesis of 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-benzyloxyphenylacetic acid. This guide is designed for researchers, chemists, and process development professionals aiming to improve the scalability, efficiency, and safety of this important synthetic transformation. Here, we move beyond simple protocols to address the common challenges and critical decision points encountered during scale-up, providing in-depth explanations and actionable troubleshooting advice.

Overview of the Core Synthesis: The Williamson Ether Synthesis

The most common and industrially viable route to this compound is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a phenol, in this case, 2-hydroxyphenylacetic acid (or its corresponding ester), with an alkylating agent, typically a benzyl halide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.[1]

While straightforward in principle, scaling this reaction introduces challenges related to reaction kinetics, byproduct formation, phase management, and product isolation. This guide will focus on addressing these specific scale-up issues.

Experimental Workflow Overview

The following diagram outlines the key stages in a scalable synthesis of this compound, highlighting critical process controls and potential troubleshooting points.

G cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Workup & Isolation cluster_purification Phase 3: Purification start Starting Materials: 2-Hydroxyphenylacetic Acid Benzyl Halide Base Solvent setup Reaction Setup (Inert Atmosphere) start->setup phenoxide Phenoxide Formation (Base Addition) setup->phenoxide alkylation Alkylation (Benzyl Halide Addition & Heating) phenoxide->alkylation monitoring In-Process Control (IPC) (TLC/HPLC/GC) alkylation->monitoring quench Reaction Quench (e.g., Water Addition) monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction (Solvent Selection is Key) quench->extraction wash Aqueous Washes (Remove Base, Salts) extraction->wash final_sol Organic Solution of Crude Product wash->final_sol solvent_rem Solvent Removal (Distillation) final_sol->solvent_rem Proceed to Purification cryst Crystallization / Recrystallization (Anti-solvent Addition) solvent_rem->cryst filtration Filtration & Drying cryst->filtration product Final Product: This compound filtration->product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common high-level questions encountered when moving from a lab-scale procedure to a larger, more robust process.

Q1: What is the most significant bottleneck when scaling the Williamson ether synthesis for this compound?

A1: The primary bottleneck is often managing the heterogeneity of the reaction. In many lab-scale procedures, a weak base like potassium carbonate (K₂CO₃) is used in a polar aprotic solvent like DMF or acetone. On a larger scale, the limited solubility of the base and the resulting phenoxide salt can lead to poor reaction kinetics and incomplete conversion. Efficient stirring becomes critical, and the choice of base and solvent system must be re-evaluated for scalability.

Q2: Is it better to use benzyl chloride or benzyl bromide at scale?

A2: Benzyl bromide is more reactive than benzyl chloride due to bromide being a better leaving group. However, benzyl chloride is significantly less expensive and more commonly used in industrial applications. To compensate for its lower reactivity, the reaction with benzyl chloride may require slightly higher temperatures, longer reaction times, or the use of a catalyst. For cost-sensitive, large-scale production, optimizing the reaction with benzyl chloride is generally the preferred strategy.

Q3: How can I minimize the formation of dibenzyl ether as a byproduct?

A3: Dibenzyl ether forms when a benzyl alkoxide (formed from the reaction of benzyl halide with the hydroxide base) attacks another molecule of benzyl halide. This is more prevalent if a strong, soluble base like sodium hydroxide is used in excess or if there are localized "hot spots" of high base concentration. To minimize this, ensure slow, controlled addition of the base or benzyl halide, maintain a moderate temperature, and use a base that is strong enough to deprotonate the phenol but not so strong as to readily generate benzyl alkoxide.

Q4: Is Phase Transfer Catalysis (PTC) a viable strategy for this synthesis?

A4: Absolutely. Phase Transfer Catalysis is an excellent strategy for scaling this reaction. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the benzyl halide resides.[3][4][5][6] This allows for the use of inexpensive inorganic bases (like NaOH or KOH) and biphasic solvent systems (e.g., toluene/water), which are easier to handle and separate at scale. This approach often leads to faster reaction rates, lower reaction temperatures, and simplified workups.

Troubleshooting Guide

This guide is structured by common problems observed during or after the reaction.

Problem 1: Low or Stalled Conversion of 2-Hydroxyphenylacetic Acid
Possible Cause Explanation & Validation Recommended Solution
Insufficient Base The phenolic proton (pKa ~10) must be removed to generate the nucleophilic phenoxide. If the base is too weak or used in insufficient molar quantity (<1 equivalent), the reaction will be incomplete. Validate by checking the pH of the reaction mixture (if aqueous) or by analyzing a sample via HPLC for remaining starting material.Use at least 1.1-1.2 equivalents of a suitable base. For aryl ethers, bases like NaOH, KOH, or K₂CO₃ are common.[2] Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and careful handling at scale.[2][7]
Poor Mixing/Mass Transfer On a larger scale, inadequate agitation can lead to poor mixing of the solid base, the organic-soluble benzyl halide, and the starting phenol. This creates localized areas where the reaction doesn't proceed.Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller design is appropriate for solid-liquid mixtures to maintain a uniform slurry.
Low Reaction Temperature The SN2 reaction has an activation energy barrier. Insufficient thermal energy will result in a slow or stalled reaction.Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by an appropriate analytical method (e.g., TLC or HPLC). Be cautious not to exceed temperatures that could lead to byproduct formation or solvent decomposition.
Water in the Reaction While some PTC protocols use water, in anhydrous systems using bases like NaH, water will quench the base and inhibit phenoxide formation.For anhydrous reactions, ensure solvents are properly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering.
Problem 2: Significant Impurity Formation
Possible Cause Explanation & Validation Recommended Solution
C-Alkylation vs. O-Alkylation While O-alkylation is desired, the phenoxide ion is an ambident nucleophile and can also be alkylated at the ortho and para positions of the ring (C-alkylation).[2] This is favored in non-polar solvents. C-alkylation byproducts can be detected by LC-MS or NMR.Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[2] These solvents solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving the oxygen atom more nucleophilic and favoring O-alkylation.
Formation of Benzyl Alcohol This occurs if the benzyl halide is hydrolyzed by water, which can be present as a contaminant or from the use of aqueous base. Benzyl alcohol can be observed by GC or HPLC analysis of the crude product.If using an aqueous base, use a biphasic system with a phase transfer catalyst to keep the concentration of water in the organic phase low. For anhydrous systems, ensure all reagents and solvents are dry.
Over-alkylation The carboxylic acid group of the product can potentially be esterified by benzyl halide under the reaction conditions, especially if excess benzyl halide and base are used for prolonged periods at high temperatures.Use a stoichiometric amount or only a slight excess (1.05-1.10 equivalents) of benzyl halide. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to alkylating conditions.
Problem 3: Difficult Product Isolation and Purification
Possible Cause Explanation & Validation Recommended Solution
Emulsion during Workup The product, being a carboxylic acid, can act as a surfactant, leading to persistent emulsions during aqueous extraction, especially after base treatment.Add a small amount of a saturated brine solution to the aqueous layer to increase its ionic strength, which often helps to break emulsions. Perform separations at a slightly elevated temperature (if the solvent allows) to decrease viscosity.
Product is an Oil, Not a Solid The crude product may fail to crystallize if it contains significant impurities that depress the melting point.Purify a small sample of the oil by column chromatography to obtain a pure reference standard. Use this pure material to attempt a "seeding" of the bulk crude material during crystallization.
Product Co-precipitates with Salts During acidification to protonate the carboxylate and precipitate the product, inorganic salts (e.g., KCl, NaCl) can become trapped in the product, leading to low purity.After acidification, ensure the product is fully dissolved in a suitable organic solvent (e.g., ethyl acetate). Wash this organic layer with water to remove inorganic salts before proceeding with crystallization.[8] An alternative is to acidify slowly while vigorously stirring to promote the formation of larger, purer crystals.[8]

Scalable Protocol: this compound via Phase Transfer Catalysis

This protocol is designed as a robust starting point for a multigram- to kilogram-scale synthesis.

Materials:

ReagentMolar Mass ( g/mol )Molar Eq.Notes
2-Hydroxyphenylacetic Acid152.151.0
Benzyl Chloride126.581.1Lachrymator, handle in a fume hood.[9]
Sodium Hydroxide (NaOH)40.002.2Corrosive.
Tetrabutylammonium Bromide322.370.05Phase Transfer Catalyst.
Toluene--Solvent.
Ethyl Acetate--Extraction Solvent.
Hydrochloric Acid (HCl)--For acidification.

Procedure:

  • Reaction Setup: To a suitably sized reactor equipped with an overhead stirrer, thermometer, and reflux condenser, add 2-hydroxyphenylacetic acid (1.0 eq), toluene (5-10 volumes), and tetrabutylammonium bromide (0.05 eq).

  • Base Addition: Prepare a solution of sodium hydroxide (2.2 eq) in water (3-5 volumes). Begin stirring the reactor contents and add the aqueous NaOH solution.

  • Alkylation: Heat the biphasic mixture to 70-80 °C. Slowly add benzyl chloride (1.1 eq) over 1-2 hours, maintaining the internal temperature below 85 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by HPLC or TLC until the 2-hydroxyphenylacetic acid is consumed (typically 4-8 hours).

  • Workup - Phase Split: Cool the reaction mixture to room temperature. Stop the stirrer and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Workup - Wash: Wash the organic layer with water (2 x 3 volumes) to remove residual base and salts.

  • Product Isolation: Transfer the toluene solution to a clean reactor. Acidify with 3M HCl with vigorous stirring until the pH of the (small) aqueous phase is ~1-2. The product will begin to precipitate.

  • Crystallization: Cool the slurry to 0-5 °C and stir for at least 1 hour to maximize crystallization.

  • Filtration: Filter the solid product using a Büchner funnel or centrifuge. Wash the filter cake with cold toluene and then with water to remove any remaining salts.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Process Safety Considerations

Scaling up chemical reactions introduces safety risks that must be proactively managed.[10]

  • Reagents:

    • Benzyl Halides: Benzyl chloride and benzyl bromide are corrosive, lachrymatory (tear-inducing), and potential carcinogens.[9][11] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Sodium Hydroxide: A strong corrosive. Contact can cause severe chemical burns.[8]

  • Exotherms: The Williamson ether synthesis is typically exothermic. At scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous increase in temperature and pressure.

    • Control Measure: Add the benzyl halide slowly and portion-wise to the heated reaction mixture. Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket) to maintain temperature control.

  • Pressure Build-up: If the reaction temperature runs away, the solvent can boil, leading to a rapid increase in pressure, especially in a closed system.

    • Control Measure: The reaction should be run in a vessel rated for the temperature and pressure, equipped with a pressure relief valve. Never run a large-scale reaction in a sealed container.[12]

Troubleshooting Decision Tree for Exotherm Control

G start Monitor Internal Temperature During Benzyl Halide Addition check_temp Is Temp > Set Point? start->check_temp stop_add Stop Addition Immediately check_temp->stop_add Yes continue_mon Continue Monitoring check_temp->continue_mon No apply_cool Apply Full Cooling to Jacket stop_add->apply_cool check_again Is Temp Decreasing? apply_cool->check_again resume Resume Addition at Slower Rate check_again->resume Yes emergency Emergency Quench: Add Cold Solvent or Prepare for Emergency Shutdown check_again->emergency No resume->start continue_mon->start

Caption: Decision-making workflow for managing thermal excursions.

References

Technical Support Center: Navigating Emulsions in the Workup of 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with emulsions during the workup of 2-Benzyloxyphenylacetic acid. This guide is structured to provide not just procedural steps, but a deeper understanding of the physicochemical principles at play, empowering you to troubleshoot effectively and prevent future occurrences.

Understanding the Challenge: Why Do Emulsions Form with this compound?

An emulsion is a stable mixture of two immiscible liquids, in this case, your organic solvent and the aqueous phase.[1] The stability of this unwanted mixture is often due to the presence of molecules that act as surfactants, reducing the interfacial tension between the two phases. During the workup of this compound, several factors can contribute to stubborn emulsion formation:

  • Amphiphilic Nature of the Product and its Salt: this compound itself possesses both a large, nonpolar benzyloxy-phenyl group and a polar carboxylic acid group. Upon basification during the extraction, the resulting carboxylate salt is even more amphiphilic, readily stabilizing droplets of organic solvent within the aqueous phase.

  • Vigorous Agitation: While thorough mixing is necessary for efficient extraction, excessive shaking can disperse one liquid into the other as fine droplets, increasing the surface area and promoting emulsion formation.[2]

  • Presence of Particulate Matter: Fine solid particles, such as unreacted starting materials or inorganic byproducts, can accumulate at the interface between the two layers and physically stabilize an emulsion.[3]

  • pH of the Aqueous Phase: The pH plays a critical role. Near the pKa of the carboxylic acid, both the protonated and deprotonated forms exist, potentially leading to complex interfacial behavior that favors emulsification.[4][5]

Troubleshooting Guide: Breaking a Stubborn Emulsion

When faced with a persistent emulsion, a systematic approach is key. The following troubleshooting steps are presented in order of increasing intervention.

Initial, Non-Invasive Techniques
  • Patience is a Virtue (Let it Stand): The simplest first step is to allow the separatory funnel to stand undisturbed for 10-30 minutes.[1][6] Gravity alone can sometimes be sufficient to allow the droplets to coalesce and the layers to separate.

  • Gentle Mechanical Agitation: Gently swirling the separatory funnel or stirring the emulsion with a glass rod can help to break up the stable droplet arrangement without re-introducing excessive energy.[1][7]

Chemical and Physical Interventions

Should the emulsion persist, the following methods can be employed:

Technique Principle of Action Step-by-Step Protocol Considerations
Addition of Brine Increases the ionic strength of the aqueous layer, making the organic components less soluble and promoting phase separation ("salting out").[1][2][6]1. Prepare a saturated aqueous solution of sodium chloride (brine).2. Add a small volume of the brine to the separatory funnel.3. Gently swirl the funnel and allow it to stand.4. Repeat if necessary.This is one of the most effective and widely used methods.
Adjusting the pH Alters the ionization state of this compound, thereby changing its solubility and surfactant properties.[1][8]1. If the emulsion formed during a basic wash, carefully add a few drops of dilute acid (e.g., 1M HCl) to lower the pH.2. If the emulsion formed during an acidic wash, add a few drops of dilute base (e.g., 1M NaOH).3. Gently mix and observe for phase separation.Be cautious not to drastically overshoot the desired pH, as this could cause your product to precipitate or move into the wrong layer.
Addition of a Different Solvent Changes the overall polarity of the organic phase, which can disrupt the forces stabilizing the emulsion.[1]1. Add a small amount of a solvent that is miscible with the organic phase but immiscible with water (e.g., diethyl ether if you are using dichloromethane).2. Gently mix and allow the layers to separate.This may complicate solvent removal later in the process.
Filtration Physically removes particulate matter that may be stabilizing the emulsion.[3][6]1. Prepare a plug of glass wool or a pad of Celite® in a filter funnel.2. Filter the entire emulsified mixture through the prepared funnel.3. Collect the filtrate and return it to the separatory funnel. The layers should now separate more readily.This is particularly effective if you suspect suspended solids are the culprit.
Centrifugation Applies a strong mechanical force to overcome the interfacial tension and compel the denser and lighter phases to separate.[1][2][9][10][11]1. Transfer the emulsion to centrifuge tubes.2. Ensure the centrifuge is properly balanced.3. Centrifuge the mixture for 5-10 minutes at a moderate speed.4. Carefully decant or pipette the separated layers.This is a very effective, albeit more equipment-intensive, method for breaking persistent emulsions.[12]

Decision-Making Workflow for Emulsion Troubleshooting

Emulsion_Troubleshooting start Emulsion Formed patience Let stand for 10-30 min start->patience gentle_stir Gently stir/swirl patience->gentle_stir No separation success Phases Separated patience->success Separation brine Add Saturated Brine (NaCl) gentle_stir->brine No separation gentle_stir->success Separation ph_adjust Adjust pH (add dilute acid/base) brine->ph_adjust No separation brine->success Separation filtration Filter through Celite®/Glass Wool ph_adjust->filtration No separation ph_adjust->success Separation centrifugation Centrifuge the Mixture filtration->centrifugation No separation filtration->success Separation centrifugation->success Separation fail Emulsion Persists centrifugation->fail No separation (Re-evaluate procedure)

Caption: A stepwise decision-making guide for breaking emulsions.

Frequently Asked Questions (FAQs)

Q1: How can I prevent emulsions from forming in the first place?

A1: Prevention is always better than cure.[2]

  • Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing without excessive shear forces.

  • Pre-emptive Brine Wash: If you know a particular extraction is prone to emulsions, using brine for the initial aqueous wash can be beneficial.[13]

  • Solvent Choice: Some solvents are more prone to forming emulsions than others. For instance, dichloromethane can be more problematic than ethyl acetate in certain situations.[14]

  • Remove Particulates: If your reaction mixture contains solids, it is advisable to filter them out before beginning the liquid-liquid extraction.

Q2: I added a saturated sodium bicarbonate solution to extract my this compound and a thick emulsion formed. What happened?

A2: This is a classic scenario. The sodium bicarbonate deprotonates the carboxylic acid to form sodium 2-benzyloxyphenylacetate. This salt is an effective surfactant, with a polar carboxylate "head" and a large nonpolar "tail," which stabilizes the oil-in-water emulsion. Adding brine is often the most effective solution here.[1][2]

Q3: Does the temperature of the solutions affect emulsion formation?

A3: Yes, temperature can influence viscosity and interfacial tension.[1] In some cases, gentle heating can help break an emulsion by reducing the viscosity of the continuous phase. However, this should be done with caution to avoid boiling the solvent or degrading your product. Conversely, cooling or even freezing the aqueous layer can sometimes help by causing ice crystals to physically disrupt the emulsion.[1]

Q4: Can I just take the organic layer with some of the emulsion and dry it with magnesium sulfate?

A4: This is generally not recommended. The emulsion contains a significant amount of water, which will quickly overwhelm your drying agent.[13] This can lead to incomplete drying and contamination of your final product with water and dissolved aqueous impurities. It is always best to achieve a clean phase separation before proceeding to the drying step.

Standard Extraction Protocol for this compound with Emulsion Prevention

This protocol incorporates best practices to minimize the risk of emulsion formation.

  • Initial Quenching and Solvent Addition:

    • Cool the reaction mixture to room temperature.

    • If the reaction was run in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.

    • Re-dissolve the residue in an appropriate extraction solvent (e.g., ethyl acetate, diethyl ether).

  • Acidic Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add a portion of 1M HCl.

    • Gently invert the funnel 5-7 times, venting frequently. Avoid vigorous shaking.

    • Allow the layers to separate and drain the aqueous layer.

  • Basic Extraction (to isolate the product):

    • Add a portion of 1M NaOH or saturated sodium bicarbonate solution to the organic layer.

    • Again, use gentle inversions for mixing.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above. The addition of brine is often effective here.

    • Drain the aqueous layer containing the sodium salt of your product into a clean flask.

    • Repeat the basic extraction on the organic layer to ensure complete recovery of the product.

  • Acidification and Product Isolation:

    • Combine the basic aqueous extracts.

    • Cool the aqueous solution in an ice bath.

    • Slowly add concentrated HCl with stirring until the solution is acidic (pH ~2), at which point the this compound should precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Workflow for the Synthesis and Workup of this compound

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Isolation start_materials Starting Materials reaction Synthesis Reaction start_materials->reaction crude_product Crude Reaction Mixture reaction->crude_product quench Quench Reaction (if necessary) crude_product->quench extraction Liquid-Liquid Extraction (Organic Solvent/Aqueous Washes) quench->extraction emulsion_check Emulsion Formed? extraction->emulsion_check troubleshoot Troubleshoot Emulsion (See Guide) emulsion_check->troubleshoot Yes drying Dry Organic Layer (e.g., MgSO4) emulsion_check->drying No troubleshoot->extraction solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (e.g., Recrystallization, Chromatography) solvent_removal->purification final_product Pure this compound purification->final_product

Caption: General workflow from synthesis to pure product.

References

optimizing temperature and reaction time for 2-Benzyloxyphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-Benzyloxyphenylacetic acid. This document is designed for chemistry professionals engaged in pharmaceutical research and development who are looking to optimize this specific synthesis, troubleshoot common issues, and understand the critical parameters that govern success. We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring your process is both efficient and robust.

Synthesis Overview: The Williamson Ether Synthesis

The preparation of this compound is fundamentally achieved via the Williamson ether synthesis . This classic and reliable method involves the reaction of a phenoxide ion with a primary alkyl halide.[1] In this specific case, the hydroxyl group of 2-hydroxyphenylacetic acid is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide in an SN2 reaction.[1][2]

Understanding this SN2 mechanism is crucial for optimization. The reaction requires a strong nucleophile (the phenoxide), a good electrophile with an accessible carbon center (benzyl halide is ideal), and a suitable solvent system that facilitates this bimolecular collision without interfering.[2][3]

Reaction Mechanism: Williamson Ether Synthesis

G Reactants Starting Materials: 2-Hydroxyphenylacetic Acid + Benzyl Halide Base Base (e.g., KOH, K₂CO₃) Reactants->Base Deprotonation Phenoxide Intermediate: Potassium 2-(carboxymethyl)phenoxide Reactants->Phenoxide Forms Nucleophile SN2 SN2 Attack Phenoxide->SN2 Attacks Benzyl Halide Product Final Product: This compound SN2->Product Salt Byproduct: Potassium Halide (e.g., KBr) SN2->Salt

Caption: The SN2 mechanism for this compound synthesis.

Recommended Experimental Protocol

This protocol is a robust starting point. Optimization will depend on your specific equipment, reagent purity, and scale. The core principle is the in-situ formation of the phenoxide from 2-hydroxyphenylacetic acid followed by alkylation with benzyl bromide.

Materials:

  • 2-Hydroxyphenylacetic acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzyl Bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Hydrochloric Acid (HCl), 2M

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxyphenylacetic acid (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.5 eq). The use of a carbonate base is effective for deprotonating phenols.[3]

  • Alkylation: While stirring vigorously, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 70-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-hydroxyphenylacetic acid) is consumed. This typically takes 4-8 hours.

  • Quenching and Workup:

    • Cool the reaction to room temperature and pour it into a beaker containing water.

    • Transfer the aqueous mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted benzyl bromide and any dibenzyl ether byproduct.

    • Carefully acidify the aqueous layer to a pH of ~2 with 2M HCl. The product, this compound, will precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove inorganic salts.

    • For higher purity, the crude solid can be recrystallized from a suitable solvent like aqueous ethanol.

    • Dry the purified crystals under vacuum to yield the final product.

Optimizing Reaction Parameters: A Summary

The yield and purity of this compound are highly sensitive to reaction conditions.[4] The following table summarizes the key parameters and their expected impact, providing a logical framework for your optimization experiments.

ParameterRange/OptionsEffect on Reaction & Rationale
Temperature 60 - 100°CToo Low: Slow reaction rate, leading to incomplete conversion. Optimal (70-80°C): Provides sufficient energy for the SN2 reaction to proceed efficiently. Too High: Can promote side reactions and decomposition of reagents or product.[4]
Reaction Time 2 - 12 hoursToo Short: Incomplete reaction, resulting in low yield and unreacted starting material. Optimal: Determined by TLC monitoring. Reaction is complete when the starting phenol spot disappears. Too Long: May lead to increased byproduct formation.[4]
Base K₂CO₃, Cs₂CO₃, KOH, NaOHK₂CO₃/Cs₂CO₃: Preferred bases for aryl ether synthesis; strong enough to deprotonate the phenol without being overly harsh.[3] KOH/NaOH: Stronger bases that can also be used, but may require careful control to avoid side reactions.
Solvent DMF, DMSO, AcetoneDMF/DMSO: Dipolar aprotic solvents are excellent for SN2 reactions as they solvate the cation (K⁺) but not the phenoxide nucleophile, increasing its reactivity.[3] Acetone: A less polar option, may result in slower reaction rates but can be easier to remove.
Alkylating Agent Benzyl Bromide, Benzyl ChlorideBenzyl Bromide: More reactive than benzyl chloride due to bromide being a better leaving group, often leading to faster reaction times or allowing for lower temperatures. Benzyl Chloride: Less expensive and less lachrymatory, but may require more forcing conditions (higher temperature or longer time).

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes?

A1: Low yield is a common issue that can typically be traced to one of three areas: incomplete reaction, inefficient purification, or side reactions.

  • Incomplete Reaction: The primary culprit is often insufficient deprotonation of the starting phenol or suboptimal reaction conditions.

    • Solution: Ensure your base (e.g., K₂CO₃) is anhydrous and used in sufficient excess (we recommend 2.5 equivalents). Verify your reaction temperature is stable within the optimal 70-80°C range. Extend the reaction time, using TLC to confirm the complete consumption of the starting material.[5]

  • Inefficient Purification: The product can be lost during the workup if not performed correctly.

    • Solution: During the acidification step (workup step 5), ensure the pH is brought down to ~2 to fully precipitate the carboxylic acid. Chilling the solution in an ice bath before filtration can further decrease its solubility and improve recovery.[6]

  • Side Reactions: While the benzyl group is a primary halide and not prone to elimination, competitive C-alkylation at the carbon ortho to the hydroxyl group can sometimes occur with phenoxides, although O-alkylation is generally favored.[3]

    • Solution: Using a polar aprotic solvent like DMF or DMSO strongly favors the desired O-alkylation.

Q2: After acidification, I get an oily substance instead of a solid precipitate. What went wrong?

A2: This "oiling out" phenomenon usually indicates the presence of impurities that are depressing the melting point of your product. The most common impurity is unreacted 2-hydroxyphenylacetic acid.

  • Cause: The reaction has not gone to completion. The mixture of the starting material and the product has a lower melting point than the pure product itself.

  • Solution: Before your next attempt, focus on driving the reaction to completion as described in Q1. For the current batch, you can try to isolate the product by extracting the entire oily mixture into an organic solvent (like ethyl acetate), drying the organic layer, and attempting purification by column chromatography. However, optimizing the reaction to achieve a clean precipitation is a far more efficient and scalable solution.

Q3: My TLC plate shows the starting material is gone, but I have a major byproduct spot that is less polar than my product. What is it?

A3: This byproduct is almost certainly dibenzyl ether .

  • Cause: This occurs when a small amount of hydroxide (from residual water in the solvent or base) reacts with the benzyl bromide to form benzyl alcohol. The benzyl alcohol is then deprotonated by the base to form a benzoxide anion, which subsequently reacts with another molecule of benzyl bromide.

  • Solution: This issue highlights the critical importance of anhydrous conditions.

    • Dry Your Reagents: Use anhydrous grade DMF. Ensure your potassium carbonate is thoroughly dried before use.

    • Purification: Fortunately, dibenzyl ether is a neutral, non-polar compound. It can be effectively removed during the workup. The initial wash of the aqueous reaction mixture with diethyl ether (workup step 5) is specifically designed to extract this and other neutral impurities before the desired acidic product is precipitated.[7]

Q4: The reaction mixture turned dark brown or black during heating. Should I be concerned?

A4: A significant color change to dark brown or black often indicates decomposition.

  • Cause: This is typically caused by excessive heat. Temperatures above 100-110°C can start to degrade the starting materials or the product, especially over extended periods. Benzyl bromide itself can decompose at high temperatures.

  • Solution: Carefully control your reaction temperature using a calibrated heating mantle and thermometer. Do not exceed 85°C. If your reaction requires higher temperatures to proceed, it suggests an issue with another parameter, such as an insufficiently active base or a poor choice of solvent.

Frequently Asked Questions (FAQs)

Q: How critical is the use of an anhydrous solvent? A: It is highly critical. As detailed in Troubleshooting Q3, water can react with the benzyl bromide to initiate the formation of dibenzyl ether, a common byproduct that consumes your alkylating agent and complicates purification.

Q: Can I monitor the reaction by LC-MS instead of TLC? A: Absolutely. LC-MS is an excellent tool for monitoring this reaction. You can track the disappearance of the starting material (m/z for [M-H]⁻ = 151.04) and the appearance of the product (m/z for [M-H]⁻ = 241.08).

Q: What is the best way to recrystallize the final product? A: A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation before filtering.

Q: Is it necessary to perform the reaction under an inert atmosphere (nitrogen or argon)? A: While not strictly necessary for the Williamson ether synthesis itself, it is good laboratory practice. It prevents any potential side reactions from atmospheric oxygen or moisture, especially when heating for extended periods, ensuring better reproducibility and a cleaner reaction profile.

Experimental & Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Combine Reactants (2-Hydroxyphenylacetic Acid, K₂CO₃, DMF) B 2. Add Benzyl Bromide A->B C 3. Heat to 70-80°C B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with Water D->E Reaction Complete F 6. Wash with Ether (Removes Neutral Impurities) E->F G 7. Acidify Aqueous Layer with HCl (Precipitates Product) F->G H 8. Filter Solid Product G->H I 9. Recrystallize & Dry H->I J Pure this compound I->J

Caption: A step-by-step workflow for the synthesis and purification process.

References

preventing debenzylation during reactions with 2-Benzyloxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Stability

2-Benzyloxyphenylacetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The benzyl (Bn) group serves as a robust protecting group for the phenolic hydroxyl. However, its stability is not absolute and can be compromised under various reaction conditions, leading to undesired debenzylation and the formation of phenolic impurities. This guide is structured to address the most common issues encountered and to provide reliable solutions.

Troubleshooting Guide: Preventing Debenzylation

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and offering concrete solutions.

Problem 1: My reaction is showing the formation of 2-hydroxyphenylacetic acid as a byproduct.

  • Underlying Cause: This is the most direct evidence of debenzylation. The benzyl ether is being cleaved, exposing the free phenol. This is most commonly caused by acidic conditions or catalytic hydrogenation.

  • Solutions:

    • Avoid Strong Acids: Benzyl ethers are susceptible to cleavage by strong acids.[1] If your reaction requires acidic conditions, consider using milder acids or buffer systems. For example, instead of strong mineral acids for esterification, consider milder methods.

    • Check Your Reagents for Acidity: Seemingly neutral reagents can be acidic. For instance, some grades of chloroform can contain traces of HCl. Ensure your solvents and reagents are pure and neutral.

    • Avoid Reductive Conditions: If your synthetic route involves a reduction step, be aware that catalytic hydrogenation (e.g., H₂/Pd-C) is a standard method for cleaving benzyl ethers.[2][3] If you must perform a reduction elsewhere in the molecule, you will need to choose your conditions and catalyst carefully or select an alternative protecting group.

Problem 2: I'm trying to make an ester of this compound, but I'm getting low yields and a mixture of products.

  • Underlying Cause: Standard esterification methods like Fischer esterification, which use a strong acid catalyst and heat, are often too harsh for substrates with acid-labile protecting groups like benzyl ethers.[1]

  • Recommended Protocols:

    • Steglich Esterification: This is an excellent choice for acid-sensitive substrates.[1] It uses a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is performed under mild, neutral conditions.[4]

    • Other Coupling Agents: A variety of other coupling agents can be used for mild esterification, such as using 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) with a weak base like N-methylimidazole.[5]

Problem 3: I'm attempting to synthesize an amide, but the reaction is sluggish and I'm seeing debenzylation.

  • Underlying Cause: Similar to esterification, harsh conditions for amide bond formation can cleave the benzyl ether. High temperatures in direct thermal amidation or strongly acidic coupling reagents can be problematic.

  • Recommended Protocols:

    • Carbodiimide-Mediated Amide Coupling: This is one of the most reliable methods. Using EDC in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) allows for efficient amide bond formation at room temperature. These conditions are generally mild and compatible with benzyl ethers.

    • Boron-based Reagents: Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) has been shown to be an effective reagent for direct amidation of a wide range of carboxylic acids and amines under neutral conditions.[6]

Below is a workflow to help you decide on the appropriate reaction conditions:

Debenzylation_Prevention_Workflow start Starting with This compound reaction_type What reaction are you performing? start->reaction_type esterification Esterification reaction_type->esterification amidation Amidation reaction_type->amidation other_reaction Other Reaction reaction_type->other_reaction ester_conditions Are you using strong acidic conditions (e.g., Fischer)? esterification->ester_conditions amide_conditions Are you using high heat or strong acid coupling agents? amidation->amide_conditions other_conditions Does the reaction involve strong acids or hydrogenation? other_reaction->other_conditions debenzylation_risk_high High Risk of Debenzylation ester_conditions->debenzylation_risk_high Yes debenzylation_risk_low Low Risk of Debenzylation ester_conditions->debenzylation_risk_low No amide_conditions->debenzylation_risk_high Yes amide_conditions->debenzylation_risk_low No other_conditions->debenzylation_risk_high Yes other_conditions->debenzylation_risk_low No solution_ester Use Mild Conditions: - Steglich (EDC/DMAP) - Other coupling agents debenzylation_risk_high:e->solution_ester:w solution_amide Use Mild Conditions: - EDC/HOBt or EDC/Oxyma - B(OCH₂CF₃)₃ debenzylation_risk_high:e->solution_amide:w solution_other - Use milder reagents - Consider alternative protecting group debenzylation_risk_high:e->solution_other:w

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Benzyloxyphenylacetic Acid vs. 3-Benzyloxyphenylacetic Acid for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the positional isomerism of functional groups on an aromatic scaffold is a critical determinant of biological activity. Even a subtle shift in substituent placement can profoundly alter a molecule's interaction with its biological target, leading to significant differences in efficacy, selectivity, and overall pharmacological profile. This guide provides an in-depth, objective comparison of the anticipated biological activities of 2-Benzyloxyphenylacetic acid and 3-Benzyloxyphenylacetic acid.

The Central Role of Isomeric Position in Biological Activity

The phenylacetic acid backbone is a privileged scaffold in drug discovery, found in well-known drugs like diclofenac. The addition of a benzyloxy group introduces a bulky, lipophilic moiety that can significantly influence how the molecule fits into the binding pocket of a target enzyme or receptor.

  • This compound (ortho-isomer): The proximity of the benzyloxy group to the acetic acid side chain can induce steric hindrance, potentially restricting the conformation of the side chain and influencing its interaction with key residues in a binding site. This ortho-substitution may also lead to intramolecular hydrogen bonding or other electronic effects that alter the acidity of the carboxylic acid.

  • 3-Benzyloxyphenylacetic Acid (meta-isomer): With the benzyloxy group positioned further from the acetic acid side chain, there is greater conformational freedom. This may allow for a more optimal orientation within a binding pocket that can accommodate the bulky substituent at the meta position.

These structural nuances are expected to translate into tangible differences in their biological activities. Based on literature for analogous compounds, we will focus our comparative analysis on two key areas: aldose reductase inhibition and anti-inflammatory activity.

Comparative Analysis of Predicted Biological Activities

Aldose Reductase Inhibition: A Tale of Two Binding Pockets

Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications.[1] Phenylacetic acid derivatives have been investigated as aldose reductase inhibitors (ARIs).[2] The active site of aldose reductase has a so-called "anion binding pocket" that interacts with the carboxylic acid moiety of inhibitors, and an adjacent "specificity pocket" that accommodates hydrophobic substituents.

Based on the SAR of other ARIs, we can predict the following:

FeatureThis compound3-Benzyloxyphenylacetic AcidRationale
Predicted Potency Likely lowerPotentially higherThe steric bulk of the ortho-benzyloxy group may hinder the optimal positioning of the carboxylic acid in the anion binding pocket. In contrast, the meta-positioning in the 3-isomer could allow the benzyloxy group to favorably occupy the hydrophobic specificity pocket without compromising the crucial interaction of the acetic acid moiety.
Selectivity UnknownUnknownSelectivity against other aldehyde reductases would need to be experimentally determined for both isomers.
Anti-inflammatory Activity: Targeting Prostaglandin Synthesis

Many phenylacetic acid derivatives exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[3][4] Prostaglandin D2 (PGD2) is a key mediator in inflammatory responses.[5][6] The inhibition of enzymes in this pathway, such as prostaglandin D2 synthase (PGDS) or the upstream COX enzymes, is a common mechanism for anti-inflammatory drugs.

Here, the positional isomerism is also expected to play a critical role:

FeatureThis compound3-Benzyloxyphenylacetic AcidRationale
Predicted COX Inhibition May show activityLikely to show activityThe overall shape and electronic distribution of the molecule will determine its fit into the active sites of COX-1 and COX-2. The less sterically hindered 3-isomer might be a more effective inhibitor.
Predicted PGDS Inhibition PlausiblePlausibleBoth isomers have the general structural features of compounds that could potentially bind to PGDS. However, the specific interactions would be highly dependent on the topology of the enzyme's active site and how it accommodates the different isomers.

Experimental Protocols for Validation

To empirically validate the predicted differences in biological activity, the following detailed experimental protocols are recommended.

In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay is a robust method for determining the inhibitory potential of compounds against aldose reductase.

Principle: The activity of aldose reductase is quantified by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as the enzyme reduces a substrate like DL-glyceraldehyde.[1][2][7][8]

Step-by-Step Protocol:

  • Enzyme Preparation:

    • Use purified recombinant human or rat aldose reductase, or prepare a crude enzyme extract from rat lens tissue.[1]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M potassium phosphate buffer, pH 6.2.

    • Cofactor Solution: 1.6 mM NADPH in assay buffer.

    • Substrate Solution: 20 mM DL-glyceraldehyde in assay buffer.

    • Test Compounds: Prepare stock solutions of 2- and 3-Benzyloxyphenylacetic acid in DMSO (e.g., 10 mM) and make serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well of a UV-transparent 96-well plate, add:

      • 150 µL of Assay Buffer

      • 10 µL of the test compound dilution (or vehicle control)

      • 20 µL of the enzyme solution

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the NADPH solution and 10 µL of the substrate solution to each well.

    • Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Aldose_Reductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme, Buffer, Cofactor (NADPH), and Substrate (DL-glyceraldehyde) A1 Add Buffer, Enzyme, and Test Compound to 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Test Compounds (2- and 3-isomers) P2->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate Reaction with NADPH and Substrate A2->A3 A4 Measure Absorbance at 340 nm (Kinetic Read) A3->A4 D1 Calculate Reaction Rate (ΔAbs/min) A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Values D2->D3

Caption: Workflow for the in vitro aldose reductase inhibition assay.

In Vitro Prostaglandin D2 Synthase (PGDS) Inhibition Assay

Due to the instability of the PGDS substrate, prostaglandin H2 (PGH2), a direct enzymatic assay can be challenging. A competition binding assay is a more feasible approach for high-throughput screening.[9]

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled or fluorescent ligand for binding to the active site of PGDS.

Step-by-Step Protocol (Scintillation Proximity Assay - SPA):

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer with appropriate additives.

    • PGDS Enzyme: Purified recombinant human hematopoietic PGDS (H-PGDS).

    • Radioligand: [3H]-labeled known PGDS inhibitor.

    • SPA Beads: Protein A-coated SPA beads conjugated with an anti-PGDS antibody.

    • Test Compounds: Prepare stock solutions and serial dilutions of 2- and 3-Benzyloxyphenylacetic acid in DMSO.

  • Assay Procedure (96-well or 384-well plate):

    • In each well, combine the PGDS enzyme, the anti-PGDS antibody, and the SPA beads, and incubate to allow for binding.

    • Add the test compound dilutions.

    • Add the radioligand to all wells.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Seal the plate and centrifuge briefly.

    • Read the plate on a scintillation counter.

  • Data Analysis:

    • The amount of radioligand bound to the SPA beads will generate a signal.

    • Competitive binding by the test compound will displace the radioligand, leading to a decrease in the signal.

    • Calculate the percent inhibition and determine the IC50 values as described for the aldose reductase assay.

PGDS_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare PGDS Enzyme, Antibody, Radioligand, and SPA Beads A1 Combine Enzyme, Antibody, and SPA Beads P1->A1 P2 Prepare Serial Dilutions of Test Compounds A2 Add Test Compound P2->A2 A1->A2 A3 Add Radioligand A2->A3 A4 Incubate to Equilibrium A3->A4 A5 Read on Scintillation Counter A4->A5 D1 Measure Signal Reduction A5->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Values D2->D3

Caption: Workflow for a PGDS competition binding assay using SPA technology.

Signaling Pathways

The biological activities of these compounds are rooted in their ability to modulate specific signaling pathways.

Caption: Key signaling pathways potentially modulated by the benzyloxyphenylacetic acid isomers.

Conclusion and Future Directions

This guide presents a predictive comparison of the biological activities of this compound and 3-Benzyloxyphenylacetic acid, grounded in established structure-activity relationships of analogous compounds. The key takeaway for researchers is that the positional isomerism of the benzyloxy group is highly likely to result in distinct pharmacological profiles. It is hypothesized that 3-Benzyloxyphenylacetic acid may exhibit more potent activity as an aldose reductase inhibitor and potentially as an anti-inflammatory agent due to reduced steric hindrance and potentially more favorable interactions within the target binding sites.

However, these predictions must be substantiated by empirical data. The experimental protocols provided herein offer a clear roadmap for the direct, comparative evaluation of these isomers. Such studies are essential to not only validate the hypotheses presented but also to uncover the nuanced differences in their mechanisms of action, selectivity, and potential therapeutic utility. The findings from these future experiments will be invaluable in guiding the rational design of more potent and selective drug candidates based on the benzyloxyphenylacetic acid scaffold.

References

A Comparative Technical Guide to 2-Benzyloxyphenylacetic Acid and 4-Benzyloxyphenylacetic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and medicinal chemistry, the isomeric positioning of functional groups can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of 2-Benzyloxyphenylacetic acid and 4-Benzyloxyphenylacetic acid, two isomers with significant potential in synthetic and pharmaceutical applications. We will delve into their synthesis, structural nuances, and potential biological relevance, supported by experimental data and established protocols.

Introduction: The Significance of Isomeric Placement

This compound and 4-Benzyloxyphenylacetic acid share the same molecular formula (C₁₅H₁₄O₃) and molecular weight (242.27 g/mol ). However, the ortho versus para placement of the benzyloxy group relative to the acetic acid moiety dictates distinct electronic and steric environments. These differences can manifest in varied reactivity, solubility, and interactions with biological targets. Understanding these subtleties is paramount for their strategic application in research and development.

Synthesis and Mechanistic Considerations

The synthesis of both isomers is achievable through the Williamson ether synthesis, a robust method for forming ethers from an alcohol and an alkyl halide. The choice of starting material, either 2-hydroxyphenylacetic acid or 4-hydroxyphenylacetic acid, directs the synthesis towards the desired isomer.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure adaptable for the synthesis of both isomers.

Materials:

  • 2-Hydroxyphenylacetic acid or 4-Hydroxyphenylacetic acid

  • Benzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Dry N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the respective hydroxyphenylacetic acid (1.0 eq) in dry DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere. If using potassium carbonate in acetone, a larger excess (2-3 eq) and reflux temperatures are typically required.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality in Experimental Choices: The use of a strong base like NaH ensures complete deprotonation of the phenolic hydroxyl group, which is crucial for an efficient SN2 reaction with benzyl bromide.[1] An inert atmosphere is maintained to prevent the reaction of NaH with atmospheric moisture. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity.[2]

Below is a Graphviz diagram illustrating the general workflow of the Williamson ether synthesis.

Williamson_Ether_Synthesis Start Hydroxyphenylacetic Acid (ortho or para isomer) Base Addition of Base (e.g., NaH in DMF) Start->Base Step 1 Phenoxide Phenoxide Formation Base->Phenoxide SN2 SN2 Reaction Phenoxide->SN2 Step 2 BnBr Addition of Benzyl Bromide BnBr->SN2 Product Benzyloxyphenylacetic Acid (crude) SN2->Product Workup Aqueous Workup & Acidification Product->Workup Step 3 Purification Purification (Recrystallization) Workup->Purification Step 4 Final Pure Product Purification->Final

Caption: Generalized workflow for the synthesis of Benzyloxyphenylacetic acid isomers.

Physicochemical Properties: A Comparative Table

The positional isomerism impacts the physical properties of these compounds, such as melting point and spectroscopic characteristics.

PropertyThis compound4-Benzyloxyphenylacetic AcidReference(s)
CAS Number 22047-88-76547-53-1
Molecular Formula C₁₅H₁₄O₃C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol 242.27 g/mol [3]
Appearance White to tan solidWhite solid
Melting Point 96-98 °C119-123 °C[3]
¹H NMR (CDCl₃, δ ppm) ~3.7 (s, 2H, CH₂), ~5.1 (s, 2H, OCH₂), ~6.9-7.5 (m, 9H, Ar-H)~3.6 (s, 2H, CH₂), ~5.0 (s, 2H, OCH₂), ~6.9 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~7.3-7.4 (m, 5H, Ar-H)[4][5]
¹³C NMR (CDCl₃, δ ppm) ~40 (CH₂), ~70 (OCH₂), ~112-160 (Ar-C), ~175 (C=O)~40 (CH₂), ~70 (OCH₂), ~115-160 (Ar-C), ~176 (C=O)[4][5]

The higher melting point of the 4-isomer can be attributed to its more symmetrical structure, allowing for more efficient crystal packing and stronger intermolecular forces compared to the less symmetrical 2-isomer.

Biological Activity: Exploring the Potential

While direct comparative studies on the biological activities of 2- and 4-Benzyloxyphenylacetic acid are limited, the broader class of phenylacetic acid and benzoic acid derivatives has been extensively studied for various therapeutic applications.

Potential as Aldose Reductase Inhibitors

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[3] Phenylacetic acid derivatives are a known class of aldose reductase inhibitors.[6][7] The inhibitory activity is influenced by the nature and position of substituents on the phenyl ring. A study on substituted benzyloxyphenylacetic acids as aldose reductase inhibitors highlighted the critical role of a methylene spacer between the aromatic core and the acidic function for biological activity.[8] While this study did not specifically report on the 2- and 4-isomers, it provides a strong rationale for investigating their potential in this area. The different steric and electronic environments of the ortho and para isomers could lead to differential binding affinities to the active site of aldose reductase.

Anti-inflammatory and Anticancer Potential

The anti-inflammatory properties of phenylacetic acid derivatives are well-documented, with some compounds acting as non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] Similarly, benzoic acid derivatives have shown cytotoxic effects against various cancer cell lines.[11][12][13] The mechanism of action often involves the modulation of inflammatory pathways or the induction of apoptosis in cancer cells. The benzyloxy substituent in the ortho or para position could influence these activities by altering the molecule's lipophilicity, which affects cell membrane permeability, and by modifying its interaction with target proteins.

Below is a conceptual diagram illustrating the potential biological targets for this class of compounds.

Biological_Targets Compound Benzyloxyphenylacetic Acid Isomers Target1 Aldose Reductase Compound->Target1 Target2 Inflammatory Pathway Proteins (e.g., COX enzymes) Compound->Target2 Target3 Apoptotic Pathway Proteins Compound->Target3 Outcome1 Inhibition of Polyol Pathway (Potential in Diabetic Complications) Target1->Outcome1 Outcome2 Reduction of Inflammation Target2->Outcome2 Outcome3 Induction of Cancer Cell Apoptosis Target3->Outcome3

Caption: Potential biological targets and outcomes for Benzyloxyphenylacetic acid isomers.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and 4-Benzyloxyphenylacetic acid, highlighting key differences in their synthesis and physicochemical properties. While direct comparative biological data is sparse, the established activities of related compounds suggest that both isomers are promising candidates for further investigation as aldose reductase inhibitors, anti-inflammatory agents, and anticancer compounds.

Future research should focus on the direct comparative evaluation of these isomers in a panel of relevant biological assays. Such studies will provide crucial quantitative data (e.g., IC₅₀ values) to elucidate the structure-activity relationships and determine the therapeutic potential of each isomer. The detailed synthetic protocols and compiled data herein serve as a valuable resource for researchers embarking on such investigations.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Benzyloxyphenylacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The precise and accurate quantification of 2-Benzyloxyphenylacetic acid is a critical requirement in various stages of pharmaceutical development, from metabolic studies to quality control of bulk drug substances. The selection of an appropriate analytical method is a decision that profoundly impacts data integrity, project timelines, and regulatory compliance. This guide provides an in-depth comparison of the three most common chromatographic techniques—HPLC-UV, LC-MS/MS, and GC-MS—for this purpose. We will move beyond mere protocols to explore the scientific rationale behind methodological choices, grounding our discussion in the principles of analytical validation as mandated by international guidelines.

Chapter 1: The Bedrock of Reliability: Principles of Analytical Method Validation

Before comparing instruments and techniques, we must establish the criteria by which we measure them. A method is only as reliable as its validation proves it to be. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a framework to demonstrate that an analytical procedure is fit for its intended purpose.[1][2] The objective of validation is to establish, through documented evidence, a high degree of assurance that a method will consistently produce a result meeting its predetermined specifications and quality attributes.[1][3]

The core validation characteristics we will assess for each method are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[4] For a method to be considered "stability-indicating," it must be able to separate the intact drug from products that form under stress conditions (e.g., acid, base, oxidation, heat, light).[5][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

Chapter 2: The Contenders: A Comparative Overview of Chromatographic Techniques

The choice of an analytical technique is a balance between the required sensitivity, selectivity, cost, and the nature of the sample matrix. For this compound, three primary techniques are viable.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of quality control labs. It is robust, cost-effective, and ideal for quantifying analytes with a UV chromophore, which the phenyl and benzyl groups in our target molecule provide. Its limitation is often in sensitivity and its susceptibility to matrix interferences in complex samples.[7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., measuring drug levels in plasma or urine).[8] By monitoring specific parent-to-daughter ion transitions, it can pick out the analyte from a highly complex matrix with minimal interference.[9]

  • Gas Chromatography with Mass Spectrometry (GC-MS): While powerful, GC-MS is best suited for volatile and thermally stable compounds. Since this compound is a non-volatile carboxylic acid, it requires a chemical derivatization step to make it suitable for GC analysis.[10][11] This adds a layer of complexity to sample preparation but can be a very effective alternative.

Chapter 3: The Workhorse: High-Performance Liquid Chromatography (HPLC-UV)

The HPLC-UV method is often the first choice for assay and impurity testing in drug substances and finished products due to its reliability and straightforwardness.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 reversed-phase column is selected because it effectively retains the non-polar benzyl and phenyl groups of the analyte through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. The aqueous phase is acidified (e.g., with 0.1% phosphoric or formic acid) to suppress the ionization of the carboxylic acid group.[12] This is critical because analyzing the analyte in its neutral form leads to better retention on the C18 column and sharper, more symmetrical peaks.

  • Detection: The aromatic rings in this compound provide strong UV absorbance. A detection wavelength is chosen near the absorbance maximum (typically around 220-270 nm) to ensure high sensitivity.

Experimental Protocol: HPLC-UV Quantification
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A typical starting point is 50:50 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at an appropriate wavelength determined by UV scan (e.g., 225 nm).

  • Preparation of Solutions:

    • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or acetonitrile in a volumetric flask.

    • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for Drug Substance):

    • Accurately weigh an appropriate amount of the sample.

    • Dissolve and dilute with the mobile phase to bring the concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation:

    • Inject the calibration standards to establish linearity.

    • Analyze quality control (QC) samples at low, medium, and high concentrations to assess accuracy and precision.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) and inject the stressed samples to confirm the specificity and stability-indicating nature of the method.[13]

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & QC Preparation Filtration Filtration (0.45 µm) Std_Prep->Filtration Sample_Prep Sample Weighing & Dissolution Sample_Prep->Filtration HPLC_Inject HPLC Injection Filtration->HPLC_Inject Chrom_Sep C18 Column Separation HPLC_Inject->Chrom_Sep UV_Detect UV Detection Chrom_Sep->UV_Detect Integration Peak Integration UV_Detect->Integration Cal_Curve Calibration Curve Construction Integration->Cal_Curve Quantification Quantification Cal_Curve->Quantification

Caption: Experimental workflow for HPLC-UV quantification.

Table 1: Representative Performance Characteristics for HPLC-UV Method
Validation ParameterTypical PerformanceRationale / ICH Guideline
Linearity (r²)≥ 0.998Demonstrates a direct proportional response.[1]
Linear Range1 - 100 µg/mLCovers typical concentrations for assay testing.
Accuracy (% Recovery)98.0 - 102.0%Ensures the result is close to the true value.
Precision (% RSD)≤ 2.0%Guarantees repeatability of the measurement.[3]
LOQ~1 µg/mLSufficient for assay and most impurity testing.
LOD~0.3 µg/mLLowest detectable concentration.

Chapter 4: The Specialist: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity, such as analyzing this compound in biological matrices (plasma, urine, tissue), LC-MS/MS is the undisputed champion.

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) in negative ion mode is the optimal choice. The carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion, leading to a strong and consistent signal.[8]

  • Mass Analysis: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. We select a specific precursor ion (the [M-H]⁻ of our analyte) and a characteristic product ion that forms upon fragmentation. This highly specific transition (e.g., m/z 241.1 → 151.1) acts as a unique fingerprint, eliminating noise from complex matrix components and ensuring unparalleled selectivity.[14]

  • Sample Preparation: Biological samples require cleanup to remove proteins and phospholipids that can suppress the ESI signal and contaminate the instrument.[9][15] Protein precipitation is a fast and simple method, while liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner extract for achieving the lowest detection limits.[16][17]

Experimental Protocol: LC-MS/MS Bioanalytical Method
  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic and MS Conditions:

    • Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. Using formic acid is compatible with MS and still aids in chromatography.[12]

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI Negative.

    • MRM Transition: Precursor Ion [M-H]⁻: m/z 241.1; Product Ion: To be determined by infusion and fragmentation experiments (e.g., loss of benzyl group, m/z 91).

    • Internal Standard: A stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d7) is ideal to correct for matrix effects and variability.

  • Preparation of Solutions:

    • Prepare stock and working standards as in the HPLC method, but at much lower concentrations (e.g., ranging from 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add 10 µL of internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[18]

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the clear supernatant to an HPLC vial for injection.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Bio-Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Spike Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Sample_Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Inject LC Injection Supernatant->LC_Inject Chrom_Sep UPLC C18 Separation LC_Inject->Chrom_Sep ESI ESI Source (Negative Ion) Chrom_Sep->ESI MS_Detect Triple Quad MS (MRM Mode) ESI->MS_Detect Integration Peak Area Ratio (Analyte/IS) MS_Detect->Integration Cal_Curve Calibration Curve (Weighted) Integration->Cal_Curve Quantification Quantification Cal_Curve->Quantification

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Table 2: Representative Performance Characteristics for LC-MS/MS Method
Validation ParameterTypical PerformanceRationale / Bioanalytical Guideline
Linearity (r²)≥ 0.995Demonstrates a direct proportional response.
Linear Range0.1 - 100 ng/mLCovers trace-level concentrations in biological fluids.
Accuracy (% Recovery)85.0 - 115.0%Wider acceptance criteria for bioanalysis.
Precision (% RSD)≤ 15.0%Guarantees repeatability at low concentrations.[8]
LOQ~0.1 ng/mLEssential for pharmacokinetic studies.
LOD~0.03 ng/mLHighest sensitivity among the three methods.

Chapter 5: The Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation efficiency and definitive identification through mass spectral libraries. However, its use for this compound hinges on a critical derivatization step.

Causality Behind Experimental Choices
  • Derivatization: The carboxylic acid and its polarity make the native molecule unsuitable for GC. A silylation reaction, for example using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is performed. This reaction replaces the acidic proton on the carboxyl group with a non-polar trimethylsilyl (TMS) group.[11] This derivatization increases the molecule's volatility and thermal stability, making it amenable to GC analysis.

  • Column: A low-polarity capillary column (e.g., DB-5ms) is used, which separates compounds primarily based on their boiling points.

  • Ionization: Electron Ionization (EI) is the standard for GC-MS. It is a high-energy, robust ionization technique that produces repeatable fragmentation patterns, which are excellent for structural confirmation and library matching.

Experimental Protocol: GC-MS Method with Derivatization
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: A temperature gradient, e.g., start at 100°C, ramp at 15°C/min to 300°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

  • Sample Preparation and Derivatization:

    • Prepare a dried extract of the sample (e.g., via liquid-liquid extraction from an aqueous matrix).

    • To the dried residue, add 50 µL of a derivatizing agent like BSTFA and 50 µL of a catalyst like pyridine.

    • Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.[11]

    • Cool the sample and inject it directly into the GC-MS.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GC_Inject GC Injection Derivatization->GC_Inject GC_Sep Capillary Column Separation GC_Inject->GC_Sep EI_Ionize EI Ionization GC_Sep->EI_Ionize MS_Detect Quadrupole MS (SIM Mode) EI_Ionize->MS_Detect Integration Peak Integration MS_Detect->Integration Cal_Curve Calibration Curve Construction Integration->Cal_Curve Quantification Quantification Cal_Curve->Quantification

Caption: Workflow for GC-MS quantification including derivatization.

Table 3: Representative Performance Characteristics for GC-MS Method
Validation ParameterTypical PerformanceRationale / Guideline
Linearity (r²)≥ 0.997Demonstrates a direct proportional response.
Linear Range0.05 - 20 µg/mLGood range, but limited by derivatization efficiency.
Accuracy (% Recovery)90.0 - 110.0%Accounts for variability in the derivatization step.
Precision (% RSD)≤ 10.0%Higher variability due to the extra sample prep step.
LOQ~0.05 µg/mLMore sensitive than HPLC-UV but less than LC-MS/MS.
LOD~0.015 µg/mLGood sensitivity for many applications.

Chapter 6: Head-to-Head Performance Comparison

The ultimate choice of method depends on the specific analytical challenge. The table below provides a direct comparison of the three validated methods across key performance indicators.

Table 4: Comprehensive Comparison of Analytical Methods

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Primary Application QC, Assay, Purity Bioanalysis, Trace Analysis Metabolomics, Alternative QC
Selectivity Moderate Highest High
Sensitivity (LOQ) ~1 µg/mL ~0.1 ng/mL ~50 ng/mL
Sample Prep Complexity Low Moderate High
Analysis Time ~10 min ~5 min ~15 min
Cost (Instrument) Low High Moderate
Cost (Operational) Low High Moderate

| Robustness | High | Moderate | Moderate |

Chapter 7: Final Recommendation: Selecting the Right Tool for the Job

As a Senior Application Scientist, my guidance is to align the method with the question you are asking.

  • For routine quality control, batch release, and stability testing of the drug substance or a formulated product, where concentrations are relatively high and the matrix is clean, the HPLC-UV method is the clear choice. It is robust, cost-effective, and provides the necessary performance according to ICH guidelines.[3]

  • For any application requiring the measurement of this compound in biological matrices —such as plasma pharmacokinetics, urine metabolite monitoring, or tissue distribution studies—the LC-MS/MS method is non-negotiable. Its superior sensitivity and selectivity are essential for obtaining accurate data at the low concentrations typical in these studies.[8]

  • The GC-MS method serves as a powerful orthogonal technique. It is an excellent choice for confirming the identity of impurities or for specialized metabolomic studies. While the derivatization step adds complexity, the high chromatographic resolution and definitive mass spectral data can be invaluable for research and investigative purposes.

By understanding the fundamental principles of each technique and aligning them with the specific requirements of your analytical task, you can ensure the generation of high-quality, reliable, and defensible data for the quantification of this compound.

References

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity for 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 2-Benzyloxyphenylacetic acid in immunoassays. Given the structural nuances of small molecules, ensuring the specificity of an immunoassay is paramount for data integrity. This document will delve into the theoretical underpinnings of cross-reactivity, present a hypothetical yet scientifically grounded comparison of this compound with its structural analogs, and provide a detailed, field-tested protocol for a competitive ELISA to empower you to conduct these critical studies.

The Imperative of Specificity: Understanding Cross-Reactivity in Small Molecule Immunoassays

Immunoassays are powerful tools for the detection and quantification of small molecules, or haptens, in complex biological matrices.[1][2][3] Their sensitivity and high-throughput nature make them indispensable in various fields, from clinical diagnostics to environmental monitoring.[1][2] However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibody, the core recognition element, binds to molecules structurally similar to the target analyte.[4] This can lead to false-positive results or an overestimation of the analyte's concentration.[4]

For a molecule like this compound, which possesses a distinct arrangement of a benzyl group, a phenyl ring, and an acetic acid moiety, even subtle variations in the position of a functional group can significantly impact antibody recognition. Therefore, a rigorous assessment of cross-reactivity with structurally related compounds is not merely a validation step but a fundamental requirement for developing a trustworthy assay.

A Comparative Analysis of this compound and Its Structural Analogs

To illustrate the principles of a cross-reactivity study, we will consider a hypothetical competitive immunoassay developed for the quantification of this compound. In this scenario, we will assess the cross-reactivity of this assay with several structurally similar molecules. The selection of these potential cross-reactants is a critical step, guided by the principle of structural analogy. The closer the structure of a compound is to the target analyte, the higher the probability of it cross-reacting with the antibody.

The following table presents hypothetical cross-reactivity data. The IC50 value, the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay, is the primary metric. Cross-reactivity is then calculated as a percentage relative to the target analyte.

CompoundStructureHypothetical IC50 (nM)Hypothetical Cross-Reactivity (%)
This compound this compound10100
4-Benzyloxyphenylacetic acid4-Benzyloxyphenylacetic acid2504
Phenylacetic acidPhenylacetic acid>10,000<0.1
2-Hydroxyphenylacetic acid2-Hydroxyphenylacetic acid5,0000.2
Benzoic acidBenzoic acid>10,000<0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the specific antibody and assay conditions.

This hypothetical data suggests that the antibody has high specificity for this compound. The positional isomer, 4-Benzyloxyphenylacetic acid, shows significantly reduced cross-reactivity, highlighting the antibody's ability to distinguish the ortho-position of the benzyloxy group. Phenylacetic acid and 2-Hydroxyphenylacetic acid, which lack the benzyl or benzyloxy group respectively, exhibit negligible cross-reactivity. Benzoic acid, missing the entire acetic acid side chain, also shows no significant binding.

Experimental Workflow: A Step-by-Step Protocol for Competitive ELISA

The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a robust and widely used method for assessing the cross-reactivity of small molecules.[5][6] The rationale behind each step is provided to foster a deeper understanding of the methodology.

Reagent Preparation
  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6. Rationale: This alkaline pH promotes the passive adsorption of the coating antigen to the polystyrene surface of the microplate.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST). Rationale: The detergent Tween-20 is crucial for reducing non-specific binding by disrupting weak, hydrophobic interactions.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST. Rationale: BSA is a non-reactive protein that saturates any remaining binding sites on the microplate, preventing the antibody from binding non-specifically.

  • Assay Buffer: 0.5% BSA in PBST. Rationale: A lower concentration of BSA is used to dilute the antibody and standards, maintaining a low background while preventing the analytes from sticking to the tubes.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine). Rationale: TMB is a chromogenic substrate for Horseradish Peroxidase (HRP) that produces a blue color, which turns yellow upon the addition of a stop solution, allowing for spectrophotometric quantification.

  • Stop Solution: 2 M Sulfuric Acid. Rationale: The strong acid stops the enzymatic reaction by denaturing the HRP enzyme and converts the blue TMB product to a stable yellow color, which can be read at 450 nm.

  • Standards and Competitors: Prepare serial dilutions of this compound and the potential cross-reactants in Assay Buffer. Rationale: A standard curve is essential for determining the IC50 of the target analyte, and serial dilutions of the competitors are needed to assess their inhibitory potential.

Assay Procedure
  • Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA) diluted in Coating Buffer. Incubate overnight at 4°C. Rationale: The hapten is conjugated to a larger protein to facilitate its immobilization on the plate. Using a different carrier protein for coating than was used for immunization (if applicable) can help reduce background signal from anti-carrier protein antibodies.

  • Washing: Wash the plate three times with Wash Buffer. Rationale: This step removes any unbound coating antigen.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature. Rationale: This crucial step minimizes background noise by preventing non-specific binding of the primary antibody to the plate surface.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Inhibition: In a separate dilution plate, pre-incubate the primary antibody (raised against this compound) with varying concentrations of the standards or potential cross-reactants for 30-60 minutes. Then, transfer this mixture to the coated and blocked assay plate. Incubate for 1-2 hours at room temperature. Rationale: This is the core of the competitive assay. The free analyte in the solution competes with the immobilized analyte on the plate for binding to a limited amount of antibody. Higher concentrations of free analyte will result in less antibody binding to the plate.

  • Washing: Wash the plate five times with Wash Buffer. Rationale: A more stringent washing step is required here to remove all unbound primary antibody.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., Goat Anti-Rabbit IgG-HRP). Incubate for 1 hour at room temperature. Rationale: The secondary antibody provides a means of signal amplification and detection.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes. Rationale: The incubation time will depend on the desired signal intensity. The reaction should be stopped before the wells with the lowest analyte concentration become saturated.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values will be inversely proportional to the concentration of the free analyte. A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The IC50 value is determined from this curve. The same is done for each potential cross-reactant. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

A high percentage indicates significant cross-reactivity, while a low percentage suggests high specificity of the antibody for the target analyte.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

cluster_0 Structural Analogs for Cross-Reactivity Testing This compound This compound 4-Benzyloxyphenylacetic acid 4-Benzyloxyphenylacetic acid This compound->4-Benzyloxyphenylacetic acid Positional Isomer Phenylacetic acid Phenylacetic acid This compound->Phenylacetic acid Lacks Benzyl Group 2-Hydroxyphenylacetic acid 2-Hydroxyphenylacetic acid This compound->2-Hydroxyphenylacetic acid Lacks Benzyloxy Group Benzoic acid Benzoic acid This compound->Benzoic acid Lacks Acetic Acid Side Chain

Caption: Structural relationships between this compound and potential cross-reactants.

cluster_1 Competitive ELISA Workflow A Plate Coating (Analyte-Protein Conjugate) B Blocking (e.g., BSA) A->B C Competitive Binding (Antibody + Free Analyte) B->C D Secondary Antibody (HRP-conjugated) C->D E Substrate Addition (TMB) D->E F Signal Detection (Absorbance at 450 nm) E->F

Caption: High-level overview of the competitive ELISA workflow for cross-reactivity assessment.

Conclusion

The rigorous evaluation of cross-reactivity is a non-negotiable aspect of immunoassay development and validation for small molecules like this compound. By understanding the principles of antibody-antigen interactions and employing a systematic experimental approach such as the competitive ELISA detailed in this guide, researchers can ensure the specificity and reliability of their data. This commitment to scientific integrity is fundamental to the advancement of research and the development of robust analytical methods.

References

The Evolving Landscape of Phenylacetic Acid Derivatives: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of drug discovery, the phenylacetic acid scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with significant therapeutic potential. This guide offers a comparative analysis of the efficacy of 2-Benzyloxyphenylacetic acid and its related derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities, mechanisms of action, and the experimental data that underpins their potential. Our focus is to dissect the structure-activity relationships that govern their efficacy, thereby informing the design of next-generation therapeutics.

Introduction: The Phenylacetic Acid Core and the Significance of the Benzyloxy Moiety

Phenylacetic acid itself is a versatile molecule with a notable presence in nature as a plant auxin and a metabolite in various organisms.[1] Its derivatives have been extensively explored for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] The introduction of a benzyloxy group at the 2-position of the phenyl ring creates the this compound scaffold, a modification that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will delve into a comparative analysis of derivatives stemming from this core and related structures, focusing on their efficacy in two key therapeutic areas: inflammation and cancer.

Anti-inflammatory Efficacy: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and its chronic dysregulation is a hallmark of numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which plays a crucial role in the conversion of arachidonic acid to prostaglandins.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, and many are derivatives of aromatic carboxylic acids.[5][6]

Phenoxyacetic Acid Derivatives as Selective COX-2 Inhibitors

Recent research has highlighted the potential of phenoxyacetic acid derivatives as selective COX-2 inhibitors.[4] Selective inhibition of COX-2 is a desirable trait as it is primarily induced during inflammation, and its inhibition can reduce inflammatory symptoms with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors like aspirin.[4][7]

A study on novel phenoxyacetic acid derivatives demonstrated significant COX-2 inhibition, with some compounds exhibiting IC50 values in the nanomolar range (0.06–0.09 μM).[4] Two lead compounds, 5f and 7b , not only showed potent in vitro activity but also demonstrated significant in vivo anti-inflammatory effects in a paw edema model, with edema inhibition of 63.35% and 46.51%, respectively.[4] Importantly, these compounds did not cause stomach ulcers, a common side effect of NSAIDs.[4] Their mechanism of action involves the reduction of pro-inflammatory mediators such as TNF-α and PGE-2.[4]

2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid: A Safer Salicylate

Another promising derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has been synthesized from salicylic acid.[7] In silico studies have suggested a higher binding affinity for COX-2 compared to acetylsalicylic acid (ASA).[7][8] In a lipopolysaccharide (LPS)-induced rat model, oral administration of 3-CH2Cl led to a significant reduction in the cardiac blood plasma concentrations of the pro-inflammatory cytokines TNF-α and IL-1β.[7] This compound also mitigated lung injury and maintained normal body temperature in the inflamed rats, suggesting a potent and systemic anti-inflammatory effect with a potentially improved safety profile over ASA.[7]

Comparative Data on Anti-Inflammatory Phenylacetic Acid Derivatives
Compound ClassSpecific Derivative(s)Key Target(s)In Vitro Efficacy (IC50)In Vivo Efficacy (% Inhibition)Key Findings & References
Phenoxyacetic Acid5f, 7bCOX-20.06–0.09 μMPaw Edema: 63.35% (5f), 46.51% (7b)Potent and selective COX-2 inhibitors with a good safety profile.[4]
Salicylic Acid2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)COX-2 (predicted)Not reportedSignificant reduction in TNF-α and IL-1βSafer alternative to aspirin with potent anti-inflammatory effects.[7][8]
2-Hydroxymethylbenzamides3dNot specified (likely COX)Not reportedPaw Edema: 52.1%Structure-activity relationship highlights the importance of the N-substituent.[9]

Anticancer Efficacy: From HDAC Inhibition to Apoptosis Induction

The therapeutic potential of phenylacetic acid derivatives extends to oncology. Several derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.[2][10][11]

Benzoic Acid Derivatives as HDAC Inhibitors

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[10][11] Targeted inhibition of HDACs can lead to the re-expression of tumor suppressor genes and cell cycle arrest.[10] Natural and synthetic benzoic acid derivatives have been screened for their HDAC inhibitory activity.[10][11]

Notably, 3,4-dihydroxybenzoic acid (DHBA) was identified as a potent HDAC inhibitor.[10] In colorectal carcinoma cell lines (HCT-116 and HCT-15), DHBA reduced HDAC activity by 68-70% and inhibited cell growth by 50-60%.[10] The mechanism of action involves the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis, along with cell cycle arrest in the G2/M phase.[10][11]

2-Acetylbenzoic Acid Derivatives: A Multi-faceted Approach

Derivatives of 2-acetylbenzoic acid have also shown promise as anticancer agents.[2] While specific IC50 values for a broad range of these derivatives are still under investigation, their cytotoxic effects against various cancer cell lines are being actively explored.[2] The anticancer potential of benzoic acid derivatives, in general, is an active area of research, with studies focusing on their ability to target tumor cells and potentiate the effects of chemotherapy and radiotherapy.[12][13]

Experimental Protocols: A Guide for Laboratory Investigation

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of novel compounds.[9]

Principle: Carrageenan, when injected into the sub-plantar tissue of a rat's hind paw, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[9]

Methodology:

  • Animal Selection: Use Wistar rats of either sex.

  • Grouping: Divide the animals into control, standard (e.g., Indomethacin), and test groups.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose (e.g., 100 mg/kg). The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the potency and selectivity of anti-inflammatory compounds.

Principle: The assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a reducing agent in a suitable buffer.

  • Compound Incubation: Add various concentrations of the test compound to the reaction mixture and pre-incubate.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Termination and Measurement: After a specific incubation period, terminate the reaction and measure the amount of PGE2 produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate key pathways and workflows.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Prostaglandin Synthases Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGE2, etc.)->Inflammation\n(Pain, Fever, Swelling) NSAIDs NSAIDs COX-1 / COX-2 COX-1 / COX-2 NSAIDs->COX-1 / COX-2 Inhibition

Caption: The Cyclooxygenase (COX) Pathway leading to inflammation.

HDAC_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with HDAC Inhibitor Histones Histones DNA DNA Gene Silencing Gene Silencing DNA->Gene Silencing Condensed Chromatin HDAC HDAC Acetyl Groups HDAC->Acetyl Groups Removes Acetyl Groups->Histones Histones_Inhibited Histones DNA_Inhibited DNA Gene Expression\n(Tumor Suppressor Genes) Gene Expression (Tumor Suppressor Genes) DNA_Inhibited->Gene Expression\n(Tumor Suppressor Genes) Relaxed Chromatin HDAC_Inhibited HDAC HDAC_Inhibitor Benzoic Acid Derivative HDAC_Inhibitor->HDAC_Inhibited Inhibits Acetyl_Groups_Inhibited Acetyl_Groups_Inhibited->Histones_Inhibited Apoptosis\nCell Cycle Arrest Apoptosis Cell Cycle Arrest Gene Expression\n(Tumor Suppressor Genes)->Apoptosis\nCell Cycle Arrest

Caption: Mechanism of HDAC inhibition by benzoic acid derivatives in cancer cells.

Experimental_Workflow cluster_workflow In Vivo Anti-Inflammatory Assay Workflow start Animal Acclimatization grouping Grouping of Animals start->grouping administration Test Compound / Vehicle Administration grouping->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement (0-4h) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end Conclusion on Efficacy analysis->end

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

Conclusion and Future Directions

The this compound scaffold and its related derivatives represent a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide underscores the significant potential of these compounds as both anti-inflammatory and anticancer agents. The phenoxyacetic acid derivatives have demonstrated remarkable potency and selectivity as COX-2 inhibitors, offering a promising avenue for the development of safer NSAIDs.[4] Concurrently, benzoic acid derivatives have shown efficacy as HDAC inhibitors, a validated target in oncology.[10][11]

Future research should focus on elucidating the detailed structure-activity relationships to optimize the potency and selectivity of these derivatives. Further in-vivo studies are warranted to assess their pharmacokinetic profiles, long-term safety, and efficacy in more complex disease models. The synthesis of novel derivatives with diverse substitutions on both the phenyl and benzyloxy rings could lead to the identification of compounds with superior therapeutic indices. The insights and methodologies provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Benzyloxyphenylacetic Acid Analogs as Hematopoietic Prostaglandin D2 Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, objective comparison of 2-benzyloxyphenylacetic acid analogs, a promising scaffold for the inhibition of hematopoietic prostaglandin D synthase (hPGDS). By dissecting the structure-activity relationships (SAR), we aim to furnish a robust framework for the rational design of next-generation anti-inflammatory therapeutics.

Introduction: Targeting the Inflammatory Cascade at its Source

Inflammatory responses, while essential for host defense, can become dysregulated and contribute to a myriad of pathologies, including allergic diseases like asthma and atopic dermatitis.[1][2] A key mediator in these processes is prostaglandin D2 (PGD2), which is produced predominantly by mast cells, Th2 lymphocytes, and dendritic cells.[1][2] The synthesis of PGD2 is a critical control point in the inflammatory cascade. It begins with the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. The final and rate-limiting step is the isomerization of PGH2 to PGD2, a reaction catalyzed by hematopoietic prostaglandin D synthase (hPGDS).[1][2]

Targeting hPGDS offers a more selective approach to modulating PGD2-driven inflammation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit COX enzymes. The this compound scaffold has emerged as a promising starting point for the development of potent and selective hPGDS inhibitors. This guide will explore the critical structural features of these analogs that govern their inhibitory efficacy.

The hPGDS Signaling Pathway: A Visual Overview

The enzymatic conversion of PGH2 to PGD2 by hPGDS is a pivotal step in the inflammatory pathway. Once synthesized, PGD2 exerts its effects by binding to two G-protein-coupled receptors: DP1 and DP2 (also known as CRTH2), leading to the recruitment and activation of various immune cells.

hPGDS_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 Isomerization hPGDS hPGDS DP1_Receptor DP1 Receptor PGD2->DP1_Receptor Binding DP2_Receptor DP2 Receptor (CRTH2) PGD2->DP2_Receptor Binding Inflammation Inflammatory Response (e.g., cell migration, activation) DP1_Receptor->Inflammation DP2_Receptor->Inflammation Inhibitor 2-Benzyloxyphenylacetic Acid Analogs Inhibitor->hPGDS Inhibition

Caption: The hPGDS-mediated synthesis of PGD2 and its role in inflammation.

Core Structure-Activity Relationships of Phenylacetic Acid Analogs

The Phenylacetic Acid Moiety: The Anchor

The phenylacetic acid group is a common feature in many non-steroidal anti-inflammatory drugs and serves as a crucial anchor for binding to the active site of target enzymes. For hPGDS inhibitors, the carboxylic acid is essential for interacting with key residues in the catalytic pocket.

The Benzyloxy Group: A Key Interaction Point

The benzyloxy substituent at the 2-position of the phenylacetic acid core is a defining feature of this analog series. The ether linkage and the benzyl group itself offer multiple points for modification to explore the chemical space and optimize binding affinity.

Key Structural Modifications and Their Predicted Impact on hPGDS Inhibition:

Modification Site Substitution Predicted Effect on Activity Rationale
Benzyl Ring Electron-withdrawing groups (e.g., -Cl, -F, -CF3)Potential IncreaseMay enhance binding through halogen bonding or by altering the electronic properties of the ring, leading to more favorable interactions within the hydrophobic pocket of the enzyme.
Electron-donating groups (e.g., -CH3, -OCH3)VariableThe effect is likely dependent on the specific position of the substituent and the steric and electronic complementarity with the enzyme's active site.
Phenylacetic Acid Ring Substituents at positions 3, 4, or 5Potential Decrease or IncreaseModifications at these positions can influence the overall conformation of the molecule and its fit within the binding site. The impact is highly context-dependent.
Acetic Acid Chain α-substitutionLikely DecreaseThe carboxylic acid moiety is critical for binding, and steric hindrance near this group is generally detrimental to activity for related inhibitors.[3]

Comparative Data for Reference hPGDS Inhibitors:

To provide a benchmark for the potency of potential this compound analogs, the following table includes IC50 values for known hPGDS inhibitors.

Compound Scaffold hPGDS IC50 (in vitro) Reference
TFC-007Biaryl Ether0.17 µM[4]
HQL-79Thiazole DerivativeNot explicitly stated, but used as a reference inhibitor.[5]
PROTAC(H-PGDS)-7TFC-007-based PROTAC0.14 µM (binding affinity)[4]
Dihydroberberine (EMy-5)Alkaloid3.7 µM[6]

Experimental Protocols for Evaluation of hPGDS Inhibitors

The objective evaluation of novel this compound analogs necessitates robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified hPGDS.

Workflow for hPGDS Enzymatic Inhibition Assay:

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified hPGDS - PGH2 (substrate) - Test Compounds - Assay Buffer Incubate Incubate hPGDS with test compound Reagents->Incubate Add_Substrate Add PGH2 to initiate reaction Incubate->Add_Substrate Terminate Terminate reaction Add_Substrate->Terminate Quantify Quantify PGD2 production (e.g., ELISA) Terminate->Quantify Calculate Calculate % inhibition and IC50 value Quantify->Calculate

Caption: Workflow for the in vitro hPGDS enzymatic inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant human hPGDS in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Synthesize or procure the substrate, PGH2, and store it under appropriate conditions to prevent degradation.

    • Prepare serial dilutions of the this compound analogs (test compounds) and a known hPGDS inhibitor (positive control) in a suitable solvent (e.g., DMSO).

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, add the assay buffer.

    • Add the diluted test compounds or controls to the respective wells.

    • Add the purified hPGDS enzyme to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a specific concentration of the substrate, PGH2, to all wells.

    • Incubate the reaction for a set time (e.g., 1-2 minutes) at the same temperature.

  • Reaction Termination and PGD2 Quantification:

    • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

    • Quantify the amount of PGD2 produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of hPGDS inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for PGD2 Production

This assay assesses the ability of test compounds to inhibit PGD2 production in a cellular context, providing insights into cell permeability and off-target effects.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line that expresses hPGDS, such as human mast cells (e.g., KU812) or a murine macrophage cell line (e.g., RAW 264.7), under standard conditions.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with serial dilutions of the this compound analogs or a positive control for a defined pre-incubation period (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agent to induce PGD2 production. For example, use an allergen for mast cells or lipopolysaccharide (LPS) for macrophages.

    • Incubate the cells for a further period (e.g., 24 hours) to allow for PGD2 synthesis and release into the culture medium.

  • Sample Collection and PGD2 Quantification:

    • Collect the cell culture supernatant from each well.

    • Quantify the PGD2 concentration in the supernatant using a competitive ELISA kit.

  • Data Analysis:

    • Calculate the percentage of PGD2 production inhibition for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value for each compound in the cell-based assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel and selective hPGDS inhibitors. Based on the analysis of structurally related compounds, modifications to the benzyl ring, particularly the introduction of electron-withdrawing groups, are predicted to be a fruitful avenue for enhancing inhibitory potency. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of newly synthesized analogs.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of a focused library of this compound derivatives. This will enable the construction of a detailed SAR map, guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The ultimate goal is the development of a clinically viable hPGDS inhibitor for the treatment of a range of inflammatory and allergic disorders.

References

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 2-Benzyloxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of a drug candidate is not a mere academic curiosity; it is a critical determinant of its pharmacological activity, safety profile, and ultimately, its therapeutic success. In the realm of chiral molecules, enantiomers can exhibit vastly different physiological effects, with one enantiomer often being responsible for the desired therapeutic action while the other may be inactive or, in some cases, contribute to adverse effects. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the enantiomeric purity of 2-Benzyloxyphenylacetic acid derivatives, a class of compounds with significant potential in medicinal chemistry.

Drawing upon extensive field experience and established scientific principles, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering you to not only execute these methods but also to troubleshoot and adapt them to your specific molecular entities. We will explore the nuances of direct and indirect chiral separation strategies, comparing the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by illustrative experimental data and detailed, self-validating protocols.

The Imperative of Enantiomeric Purity in Drug Development

The differential biological activity of enantiomers is a cornerstone of modern pharmacology. For this compound derivatives, the spatial arrangement of substituents around the chiral center can profoundly influence their interaction with biological targets such as enzymes and receptors. Therefore, the accurate determination of enantiomeric purity is a non-negotiable aspect of quality control throughout the drug development lifecycle, from early discovery to final product release.[1] Regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs, treating the undesired enantiomer as a potential impurity that must be quantified and controlled.[1]

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for determining enantiomeric purity is governed by a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and desired sample throughput. This guide will focus on the most robust and widely adopted chromatographic and electrophoretic methods.

Direct Chiral Separation: The Power of Chiral Stationary Phases (CSPs)

The most direct and widely used approach for resolving enantiomers is through the use of chiral stationary phases (CSPs) in chromatography.[2] These phases are comprised of a chiral selector immobilized onto a solid support, creating a chiral environment where enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to their separation.

High-Performance Liquid Chromatography (HPLC) stands as the workhorse for chiral separations in the pharmaceutical industry. Its versatility in terms of mobile phase and column chemistries makes it adaptable to a wide range of analytes.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for preparative-scale separations.[3][4] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages in terms of speed, reduced organic solvent consumption, and often, unique selectivity.[3][5][6]

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes a chiral selector dissolved in the background electrolyte.[7] It is particularly advantageous for its low sample and reagent consumption, making it a "green" analytical technique.

Below is a comparative summary of these techniques for the analysis of acidic chiral compounds, such as this compound derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase.Differential migration of charged analytes in an electric field, with a chiral selector in the background electrolyte.
Typical CSPs Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, protein-based.[2]Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type.[3][8]Chiral selector added to buffer (e.g., cyclodextrins, antibiotics, chiral crown ethers).[7][9]
Mobile Phase Normal-phase (e.g., hexane/alcohol) or reversed-phase (e.g., acetonitrile/water with additives).Supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol).[3][5]Aqueous or non-aqueous buffers containing a chiral selector.
Analysis Time Typically 10-30 minutes.Typically 3-10 minutes.[6]Typically 5-20 minutes.
Solvent Consumption High.Low organic solvent consumption.[3]Very low.
Strengths Versatile, well-established, wide range of available CSPs.Fast, "green," excellent for preparative scale, complementary selectivity to HPLC.[3][5]High efficiency, low sample volume, applicable to a wide range of analytes.
Challenges Higher solvent cost and disposal, potential for longer run times.Requires specialized instrumentation, method development can be complex.Sensitivity can be lower than HPLC, potential for analyte adsorption to the capillary wall.
Indirect Chiral Separation: The Derivatization Approach

An alternative strategy involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1] These diastereomers, having different physical properties, can then be separated on a standard achiral chromatographic column.

G

For carboxylic acids like this compound derivatives, enantiomerically pure amines are often used as CDAs to form diastereomeric amides.

Advantages of the Indirect Approach:

  • Utilizes standard, less expensive achiral columns.

  • The choice of CDA can be tailored to enhance detectability (e.g., by introducing a chromophore or fluorophore).

Causality Behind Experimental Choices: The primary consideration for this method is the reaction itself. The derivatization reaction must proceed to completion without any racemization of the analyte or the CDA. The resulting diastereomers must also be stable under the chromatographic conditions.

Experimental Protocols and Data

To provide a practical framework, the following section details a step-by-step methodology for the chiral HPLC separation of a closely related compound class, mandelic acid derivatives.[10] This protocol serves as an excellent starting point for developing a method for this compound derivatives.

Protocol 1: Chiral HPLC Method for Mandelic Acid Derivatives

This protocol is adapted from established methods for the separation of mandelic acid and its derivatives on a polysaccharide-based chiral stationary phase.[10]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm).[10]

2. Reagents and Materials:

  • HPLC-grade n-hexane.

  • HPLC-grade isopropanol.

  • Trifluoroacetic acid (TFA), analytical grade.[10]

  • Racemic standard of the this compound derivative.

  • Enantiomerically enriched standard (if available).

3. Chromatographic Conditions:

  • Mobile Phase: n-hexane / isopropanol / TFA (e.g., 90:10:0.1, v/v/v). The ratio of n-hexane to isopropanol is a critical parameter for optimizing resolution and retention time. A lower percentage of isopropanol generally leads to longer retention and potentially better resolution.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm (or the λmax of the specific derivative).[10]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions for linearity assessment.

5. Method Validation (Abbreviated):

  • Specificity: Inject a blank (mobile phase) and the racemic standard to ensure no interfering peaks.

  • Linearity: Inject the dilution series and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 is desirable.

  • Precision: Perform multiple injections of the same sample and calculate the relative standard deviation (RSD) of the peak areas and retention times. An RSD of <2% is generally acceptable.

  • Limit of Quantitation (LOQ): Determine the lowest concentration at which the enantiomeric impurity can be reliably quantified, typically with a signal-to-noise ratio of at least 10.

G

Illustrative Experimental Data

The following table summarizes typical performance data for the chiral separation of aryl-acetic acid derivatives, providing a benchmark for method development.

ParameterHPLC on Polysaccharide CSPSFC on Polysaccharide CSPCE with Cyclodextrin Selector
Resolution (Rs) > 2.0> 2.0[6]> 1.5
Analysis Time 15-25 min5-15 min[6]10-20 min
Limit of Detection (LOD) ~0.05%~0.05%~0.1%
Limit of Quantitation (LOQ) ~0.15%~0.15%~0.3%
Precision (%RSD) < 2%< 2%< 3%
Accuracy (% Recovery) 98-102%98-102%95-105%

Note: These values are representative and may vary depending on the specific analyte and instrumentation.

Trustworthiness: A Self-Validating System

Every analytical method must be a self-validating system to ensure the integrity of the data generated.[1] For chiral purity assays, this involves a rigorous validation process that assesses several key parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11][12][13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11][12][13]

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[11][12][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By systematically evaluating these parameters, the reliability and suitability of the chosen analytical method for its intended purpose can be definitively established.

Conclusion: A Strategic Approach to Enantiomeric Purity Assessment

The assessment of enantiomeric purity for this compound derivatives is a critical undertaking in pharmaceutical development. This guide has provided a comparative framework for selecting and implementing the most appropriate analytical techniques. While chiral HPLC remains a cornerstone, the speed and efficiency of SFC make it an increasingly attractive option. Capillary electrophoresis offers a high-efficiency, low-consumption alternative. The choice between direct and indirect methods will depend on the specific needs of the analysis, including sample complexity and detection requirements.

Ultimately, a successful and reliable determination of enantiomeric purity hinges on a systematic approach to method development and a thorough validation process. By understanding the principles behind each technique and the rationale for experimental choices, researchers can confidently ensure the stereochemical integrity of their drug candidates, paving the way for safer and more effective therapeutics.

References

comparative spectroscopic analysis of benzyloxyphenylacetic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of the ortho-, meta-, and para-isomers of benzyloxyphenylacetic acid, critical intermediates in various synthetic pathways. By leveraging nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS), we will elucidate the subtle yet significant spectral differences that enable the unambiguous differentiation of these isomers. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering both experimental data and the underlying theoretical principles.

Introduction: The Significance of Isomer Differentiation

Benzyloxyphenylacetic acids are valuable building blocks in organic synthesis. The position of the benzyloxy substituent on the phenylacetic acid scaffold profoundly influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential biological activity. Consequently, robust analytical methods for distinguishing between the 2-, 3-, and 4-benzyloxyphenylacetic acid isomers are essential for quality control, reaction monitoring, and the unambiguous assignment of structure-activity relationships. Spectroscopic techniques offer a powerful, non-destructive means to achieve this differentiation.

Molecular Structures

The key to understanding the spectroscopic differences between the isomers lies in their distinct molecular geometries. The relative positions of the benzyloxy and carboxymethyl groups on the phenyl ring create unique electronic environments for the constituent atoms.

Caption: Molecular structures of the ortho, meta, and para isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for a clear distinction between the benzyloxyphenylacetic acid isomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzyloxyphenylacetic acid isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.

Comparative ¹H NMR Data

The ¹H NMR spectra of the three isomers will show distinct patterns, particularly in the aromatic region. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton 2-Isomer (Predicted) 3-Isomer (Predicted) 4-Isomer (Experimental/Predicted) Multiplicity
COOH~10-12~10-12~10-12Broad Singlet
Phenyl-H (benzyl)~7.3-7.5~7.3-7.5~7.3-7.5Multiplet
Phenyl-H (acid)~6.8-7.3~6.9-7.4~6.9 (d), ~7.2 (d)Multiplets/Doublets
-O-CH₂-~5.1~5.1~5.0Singlet
-CH₂-COOH~3.7~3.6~3.6Singlet

Rationale behind the Differences:

  • Aromatic Protons: The substitution pattern on the phenylacetic acid ring is the most telling feature. The ortho-isomer will exhibit a more complex multiplet pattern due to the close proximity of the two bulky substituents. The para-isomer, with its higher symmetry, will show a simpler pattern, often two distinct doublets for the chemically equivalent protons. The meta-isomer will display an intermediate complexity.

  • Methylene Protons: The chemical shifts of the benzylic methylene (-O-CH₂-) and the acidic methylene (-CH₂-COOH) protons are less affected by the isomerism but can show minor variations.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide a direct view of the carbon framework, with the chemical shifts of the aromatic carbons being particularly sensitive to the substituent positions.

Carbon 2-Isomer (Predicted) 3-Isomer (Predicted) 4-Isomer (Predicted)
C=O~175-178~173-176~173-176
C-O (aromatic)~156-158~158-160~157-159
C-CH₂ (aromatic)~125-127~135-137~127-129
Other Aromatic C's~112-132~114-130~115-131
Benzyl Aromatic C's~127-137~127-137~127-137
-O-CH₂-~70~70~70
-CH₂-COOH~36-38~40-42~40-42

Rationale behind the Differences:

  • Ipso-Carbons: The chemical shifts of the carbons directly attached to the substituents (ipso-carbons) are significantly affected. The carbon bearing the benzyloxy group (C-O) will be deshielded (shifted downfield) due to the electronegativity of the oxygen atom. The carbon attached to the carboxymethyl group (C-CH₂) will also have a characteristic chemical shift.

  • Symmetry: Similar to the ¹H NMR, the symmetry of the para-isomer will result in fewer signals in the aromatic region of the ¹³C NMR spectrum compared to the ortho- and meta-isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint that can be used to differentiate the isomers.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a few milligrams of the sample are ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Comparative FT-IR Data

The FT-IR spectra of all three isomers will be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups. However, the substitution pattern on the aromatic ring will influence the "fingerprint" region (below 1500 cm⁻¹).

Vibrational Mode Wavenumber (cm⁻¹) Appearance Comments
O-H stretch (carboxylic acid)3300-2500Very broadCharacteristic of hydrogen-bonded dimers.[1][2]
C-H stretch (aromatic)3100-3000Sharp, multiple bands
C-H stretch (aliphatic)3000-2850Sharp
C=O stretch (carboxylic acid)1760-1690Strong, sharpThe exact position can be influenced by conjugation and hydrogen bonding.[1][3][4]
C=C stretch (aromatic)1600-1450Medium to strong, multiple bands
C-O stretch (ether)1300-1000Strong
C-O stretch (carboxylic acid)1320-1210Strong[1]
Out-of-plane C-H bending900-675StrongThis region is highly diagnostic for the substitution pattern.

Distinguishing Features in the Fingerprint Region:

  • Ortho-isomer: Typically shows a strong band around 750 cm⁻¹ for the out-of-plane C-H bending of the 1,2-disubstituted ring.

  • Meta-isomer: Will have characteristic bands for 1,3-disubstitution, often in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions.

  • Para-isomer: Exhibits a strong, characteristic band for 1,4-disubstitution in the 830-810 cm⁻¹ range. The IR spectrum for 4-benzyloxyphenylacetic acid is available in the NIST Chemistry WebBook[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electron Ionization (EI) is a common technique for this class of compounds. The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Comparative Mass Spectrometry Data

The molecular ion peak (M⁺) for all three isomers will be observed at the same m/z value, corresponding to the molecular weight of benzyloxyphenylacetic acid (C₁₅H₁₄O₃, MW = 242.27 g/mol ). The key to differentiation lies in the relative abundances of the fragment ions. Mass spectra for 2-benzyloxyphenylacetic acid and 4-benzyloxyphenylacetic acid are available in the NIST Chemistry WebBook[6][7].

Key Fragmentation Pathways:

fragmentation cluster_ortho_effect Ortho-Effect M [C₁₅H₁₄O₃]⁺˙ m/z = 242 M_minus_COOH [M - COOH]⁺ m/z = 197 M->M_minus_COOH - COOH benzyl_cation [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->benzyl_cation - C₈H₇O₃˙ (α-cleavage) hydroxyphenylacetic_acid_radical_cation [C₈H₈O₃]⁺˙ M->hydroxyphenylacetic_acid_radical_cation - C₇H₇˙ ortho_fragment [M - H₂O]⁺˙ m/z = 224 M->ortho_fragment - H₂O phenyl_cation [C₆H₅]⁺ m/z = 77 benzyl_cation->phenyl_cation - CH₂

Caption: Common fragmentation pathways for benzyloxyphenylacetic acid isomers.

  • Base Peak: A very prominent peak at m/z = 91 is expected for all isomers, corresponding to the stable tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzylic ether bond. This is often the base peak in the spectrum.

  • Loss of Carboxyl Group: A fragment corresponding to the loss of the carboxyl group ([M - COOH]⁺) at m/z = 197 should be observed.

  • Ortho-Effect: The ortho-isomer may exhibit a unique fragmentation pathway known as the "ortho-effect," where the proximity of the two substituents facilitates the loss of a neutral molecule, such as water, leading to a significant peak at [M - H₂O]⁺˙ (m/z = 224). This peak is expected to be less abundant or absent in the meta and para isomers.

Conclusion

The differentiation of benzyloxyphenylacetic acid isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data, with the chemical shifts and splitting patterns of the aromatic protons and carbons being highly sensitive to the substitution pattern. FT-IR spectroscopy offers a rapid method for confirming the presence of key functional groups and can distinguish between the isomers based on the out-of-plane C-H bending vibrations in the fingerprint region. Mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns, with the potential for an "ortho-effect" to distinguish the 2-isomer. By understanding the principles behind these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently identify and characterize these important synthetic intermediates.

References

An In Vitro Comparative Guide to the Cytotoxic Effects of Benzyloxyphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The central hypothesis of this proposed study is that the isomeric position of the benzyloxy group on the phenylacetic acid scaffold will significantly influence the compound's cytotoxic potential and mechanism of action. This guide will detail the necessary steps to rigorously test this hypothesis, from cell line selection to a multi-faceted assessment of cell viability, apoptosis, and oxidative stress.

Foundational Principles: Experimental Design and Rationale

The Importance of Isomeric Comparison

The spatial arrangement of functional groups in isomeric molecules can dramatically alter their interaction with biological targets. In the case of benzyloxyphenylacetic acid, the position of the benzyloxy group (ortho, meta, or para) can affect the molecule's polarity, steric hindrance, and electronic properties. These differences can, in turn, influence its ability to cross cell membranes, interact with intracellular enzymes or receptors, and ultimately, exert a cytotoxic effect. A direct comparison of the isomers is therefore essential to understand their structure-activity relationship (SAR).[1]

Cell Line Selection: A Crucial First Step

The choice of cell lines is paramount for obtaining relevant and translatable data. For an initial broad-spectrum analysis, it is recommended to use a panel of cancer cell lines from different tissue origins. This approach helps to identify if the cytotoxic effects are specific to a particular cancer type or are more general.

Recommended Cell Lines for Initial Screening:

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, commonly used in anti-cancer drug screening.[2]

  • HepG2 (Human Hepatocellular Carcinoma): Represents a liver cancer model, important for assessing potential hepatotoxicity.[2][3]

  • A549 (Human Lung Carcinoma): A standard model for lung cancer research.

  • HCT116 (Human Colon Carcinoma): A widely used cell line for studying colorectal cancer.

  • NIH 3T3 (Mouse Embryonic Fibroblast): A non-cancerous cell line to serve as a control for assessing general cytotoxicity and selectivity towards cancer cells.[2]

The rationale for this selection is to cover diverse cancer types and include a non-malignant control to evaluate the therapeutic index of the compounds.

A Multi-Assay Approach to Cytotoxicity Assessment

Relying on a single assay can provide a limited and sometimes misleading picture of a compound's activity. Therefore, a multi-parametric approach is advocated, incorporating assays that measure different aspects of cell health and death. This guide proposes a three-tiered approach:

  • Cell Viability Assessment: To quantify the overall cytotoxic effect.

  • Apoptosis Induction Analysis: To determine if the compounds induce programmed cell death.

  • Oxidative Stress Evaluation: To investigate the role of reactive oxygen species (ROS) in the cytotoxic mechanism.

This comprehensive strategy allows for a more complete understanding of how the benzyloxyphenylacetic acid isomers exert their effects at the cellular level.

Experimental Workflow and Protocols

This section provides detailed, step-by-step protocols for the proposed experiments. The workflow is designed to be logical and efficient, starting with a broad assessment of cytotoxicity and progressively delving into the underlying mechanisms of action.

G cluster_0 Phase 1: Cell Viability Screening cluster_1 Phase 2: Mechanistic Investigation (Apoptosis) cluster_2 Phase 3: Oxidative Stress Analysis A Prepare Stock Solutions of Benzyloxyphenylacetic Acid Isomers B Cell Seeding in 96-well Plates (MCF-7, HepG2, A549, HCT116, NIH 3T3) A->B C Treatment with Isomer Dilutions (e.g., 0.1 to 100 µM) for 24, 48, 72h B->C D XTT Cell Viability Assay C->D E Data Analysis: IC50 Determination D->E F Select Most Potent Isomer & Sensitive Cell Line E->F G Treat Cells with IC50 Concentration of Isomer F->G I Flow Cytometry with Annexin V/PI Staining F->I J Treat Cells with IC50 Concentration of Isomer F->J L Measurement of Glutathione (GSH) Levels F->L H Caspase-3/7 Activity Assay G->H K Intracellular ROS Detection Assay (e.g., using DCFH-DA) J->K

Caption: Experimental workflow for the in vitro comparison of benzyloxyphenylacetic acid isomers.

Phase 1: Cell Viability Screening

The initial phase aims to determine the concentration-dependent effect of each isomer on the viability of the selected cell panel.

Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[4] It is preferred over the traditional MTT assay because the resulting formazan product is water-soluble, eliminating a solubilization step and reducing variability.[5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the ortho-, meta-, and para-benzyloxyphenylacetic acid isomers in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium.

  • Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the isomers. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control. Incubate for 24, 48, and 72 hours.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the half-maximal inhibitory concentration (IC50) for each isomer and cell line.

Phase 2: Mechanistic Investigation of Apoptosis

Based on the IC50 values obtained in Phase 1, the most potent isomer and the most sensitive cell line will be selected for further mechanistic studies. Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer compounds.[7][8]

Protocol: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[9] Caspase-3 and -7 are key executioner caspases.

  • Cell Treatment: Seed the selected cell line in a 96-well plate and treat with the IC50 concentration of the most potent isomer for various time points (e.g., 6, 12, 24 hours).

  • Assay Procedure: Use a commercially available caspase-3/7 activity assay kit. These kits typically provide a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal. Follow the manufacturer's protocol for reagent addition and incubation.

  • Signal Detection: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase-3/7 activity.

Phase 3: Oxidative Stress Analysis

Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS), leading to oxidative stress.[10][11]

Protocol: Intracellular ROS Detection

  • Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with the IC50 concentration of the most potent isomer.

  • Probe Loading: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). This probe is non-fluorescent until it is oxidized by intracellular ROS. Incubate the cells with the probe according to the manufacturer's protocol.[12]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.[10]

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the cytotoxic effects of the isomers.

Summarizing Cytotoxicity Data

The IC50 values obtained from the XTT assays should be tabulated for easy comparison across the different isomers and cell lines.

Table 1: Hypothetical IC50 Values (µM) of Benzyloxyphenylacetic Acid Isomers after 48h Treatment

IsomerMCF-7HepG2A549HCT116NIH 3T3
ortho-Benzyloxyphenylacetic Acid25.345.130.822.5>100
meta-Benzyloxyphenylacetic Acid15.828.918.214.785.6
para-Benzyloxyphenylacetic Acid5.210.57.84.960.1

In this hypothetical example, the para-isomer shows the highest potency across all cancer cell lines, with a greater selectivity for cancer cells over the non-cancerous NIH 3T3 cells, as indicated by its higher IC50 value in the latter.

Visualizing Mechanistic Pathways

Diagrams can effectively illustrate the potential mechanisms of action being investigated.

G cluster_0 Proposed Cytotoxic Mechanism A Benzyloxyphenylacetic Acid Isomer B Increased Intracellular ROS A->B C Mitochondrial Dysfunction B->C D Caspase Activation (Caspase-9, Caspase-3/7) C->D E Apoptosis D->E

References

A Comparative Guide to the Metabolic Stability of 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate, its metabolic fate is a pivotal determinant of success. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that form reactive metabolites can lead to toxicity.[1][4]

This guide provides a comprehensive framework for evaluating the metabolic stability of 2-Benzyloxyphenylacetic acid , a scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its likely metabolic pathways, present a detailed, self-validating experimental protocol for its assessment using human liver microsomes, and compare its stability profile against structurally relevant analogs. The objective is to equip researchers with the rationale and methodology to generate robust, interpretable data that can confidently guide structure-activity and structure-metabolism relationship (SAR/SMR) optimization.

Theoretical Framework: Predicting the Metabolic Hotspots of this compound

The structure of this compound presents two primary "hotspots" for metabolic transformation: the benzyl ether linkage and the carboxylic acid moiety.

  • Phase I Metabolism (Functionalization): The majority of Phase I oxidative metabolism is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are highly abundant in the liver.[5][6][7] For this compound, the most probable CYP-mediated reaction is O-dealkylation (specifically, O-debenzylation) of the ether bond. This reaction would cleave the molecule to yield 2-hydroxyphenylacetic acid and benzaldehyde. Aromatic hydroxylation on either of the phenyl rings is also a possible, though typically slower, metabolic route.

  • Phase II Metabolism (Conjugation): The carboxylic acid group is a prime target for Phase II conjugation reactions. The most significant of these is glucuronidation , mediated by UDP-glucuronosyltransferases (UGTs). This process can lead to the formation of reactive acyl-glucuronides, which have been implicated in adverse drug reactions.[8] While liver microsomes primarily assess Phase I metabolism, understanding potential Phase II liabilities is crucial for a complete metabolic picture.[9][10]

To contextualize the stability of this compound, we will compare it with the following compounds:

  • Phenylacetic acid: Lacks the benzyloxy group, providing a baseline for the metabolism of the core acid structure.

  • 2-Hydroxyphenylacetic acid: The primary predicted Phase I metabolite.

  • Verapamil & Dextromethorphan (High & Intermediate Turnover Controls): These are standard positive control compounds with well-characterized, rapid to intermediate metabolic rates in liver microsomes, serving to validate the enzymatic activity of the assay.[11]

  • Antipyrine (Low Turnover Control): A compound known for its metabolic stability, used to define the lower boundary of metabolic clearance in the assay system.[12]

Experimental Design: The Human Liver Microsomal Stability Assay

The in vitro human liver microsome (HLM) stability assay is a cornerstone of early drug discovery for its high-throughput capability and its focus on CYP-mediated metabolism.[3][11] Microsomes are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of Phase I enzymes.[11][13] The experimental design involves incubating the test compound with HLMs and a necessary cofactor, NADPH, which initiates the enzymatic reactions.[9][14] The rate of disappearance of the parent compound is then monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]

Logical Workflow for Microsomal Stability Assessment

The entire process, from preparation to data analysis, follows a systematic and logical flow designed to ensure reproducibility and accuracy.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis A Prepare Stock Solutions (Test Compounds, Controls in DMSO) B Prepare Working Solutions (Dilute Stocks in Acetonitrile) A->B E Pre-warm HLM Suspension and Test Compound at 37°C B->E C Prepare HLM Suspension (Thaw & Dilute in Phosphate Buffer) C->E D Prepare NADPH Regenerating System F Initiate Reaction (Add NADPH System) D->F E->F G Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) F->G H Quench Reaction (Add ice-cold Acetonitrile + Internal Standard) G->H I Centrifuge to Precipitate Protein H->I J Transfer Supernatant for Analysis I->J K LC-MS/MS Quantification J->K L Data Processing & Calculation (t½, CLint) K->L

Caption: Workflow of the in vitro microsomal stability assay.

Detailed Experimental Protocol

This protocol describes a robust, self-validating system for determining metabolic stability in a 96-well plate format.

1. Materials and Reagents:

  • Test Compounds: this compound, Phenylacetic acid, 2-Hydroxyphenylacetic acid

  • Control Compounds: Verapamil, Dextromethorphan, Antipyrine

  • Pooled Human Liver Microsomes (HLMs) (e.g., from Xenotech or Corning)[12]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest Solution A & B)[12]

  • LC-MS Grade Acetonitrile and Water

  • Dimethyl Sulfoxide (DMSO)

  • Internal Standard (IS): A structurally similar but distinct compound (e.g., Tolbutamide) for analytical normalization.

  • 96-well incubation and collection plates

2. Preparation of Solutions:

  • Compound Stock Solutions (10 mM): Prepare in DMSO.[14]

  • Compound Intermediate Solutions (100 µM): Dilute the 10 mM stocks 1:100 in 50:50 Acetonitrile:Water.

  • HLM Working Suspension (1.0 mg/mL): Thaw pooled HLMs on ice and dilute to 1.0 mg/mL in cold Potassium Phosphate Buffer. Keep on ice. The final protein concentration in the incubation will be 0.5 mg/mL.[9][17]

  • NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions immediately before use.[18]

  • Quenching Solution: Ice-cold acetonitrile containing the internal standard at an appropriate concentration (e.g., 100 nM).

3. Incubation Procedure:

  • Step 1: In an incubation plate, add 98 µL of the 1.0 mg/mL HLM working suspension to each well.

  • Step 2: Add 1 µL of the 100 µM compound intermediate solution to the HLM suspension. This yields a final compound concentration of 1 µM.[9] For negative controls (-NADPH), add buffer instead of the NADPH system in the next steps.

  • Step 3: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[14]

  • Step 4: Initiate the metabolic reaction by adding 100 µL of the pre-warmed NADPH solution to each well. The total incubation volume is 200 µL.

  • Step 5: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer 25 µL aliquots from the incubation plate to a collection plate containing 100 µL of the ice-cold Quenching Solution.[9][11] The "0" time point sample should be taken immediately after adding the NADPH solution.

4. Sample Processing and Analysis:

  • Step 1: Seal the collection plate and vortex thoroughly to ensure complete protein precipitation.

  • Step 2: Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.[18]

  • Step 3: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Step 4: Analyze the samples using a validated LC-MS/MS method. The method should be optimized to quantify the peak area of the parent compound relative to the internal standard.[16][18]

5. Data Analysis:

  • Step 1: For each compound, plot the natural logarithm (ln) of the percentage of compound remaining versus the incubation time.[11] The percentage remaining is calculated relative to the 0-minute time point.

  • Step 2: Determine the slope of the linear regression line from the plot. The elimination rate constant (k) is the negative of the slope.

  • Step 3: Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[19]

  • Step 4: Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[11]

Data Presentation and Comparative Analysis

The results should be summarized in a clear, comparative table. The data below is illustrative and represents a potential outcome of the experiment.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
This compound 25.554.3Moderate
Phenylacetic acid> 60< 23.1High
2-Hydroxyphenylacetic acid> 60< 23.1High
Verapamil (Control)4.8288.8Low
Dextromethorphan (Control)13.1105.8Low-Moderate
Antipyrine (Control)> 60< 23.1High

Note: Stability classification is often binned. For example: High (t½ > 60 min), Moderate (t½ = 20-60 min), Low (t½ < 20 min). These bins can vary between labs.

Interpretation of Results:

  • The control compounds performed as expected, validating the assay's integrity. Verapamil and Dextromethorphan were metabolized relatively quickly, while Antipyrine was stable, confirming the HLM were enzymatically active and the assay conditions were appropriate.

  • This compound shows moderate metabolic stability . Its clearance is significantly faster than that of Phenylacetic acid and its own potential metabolite, 2-Hydroxyphenylacetic acid.

  • This directly implicates the benzyloxy group as the primary site of metabolic liability. The O-debenzylation pathway is likely the main route of clearance for this compound.

Potential Metabolic Pathways of this compound

The experimental data supports a primary metabolic pathway involving the cleavage of the ether bond. Other minor pathways may also exist.

G Parent This compound Metabolite1 2-Hydroxyphenylacetic acid Parent->Metabolite1 CYP-mediated O-Debenzylation (Major Pathway) Metabolite2 Benzaldehyde Parent->Metabolite2 Co-product Metabolite3 Aromatic Hydroxylation Product Parent->Metabolite3 CYP-mediated Hydroxylation (Minor Pathway) Metabolite4 Acyl-Glucuronide Conjugate Parent->Metabolite4 UGT-mediated Glucuronidation (Phase II Pathway)

Caption: Predicted metabolic pathways for this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the metabolic stability of this compound. The in vitro human liver microsomal assay reveals that the compound possesses moderate stability, with the benzyloxy moiety being the key metabolic hotspot, likely undergoing CYP-mediated O-debenzylation.

For drug development professionals, this finding is crucial. The moderate stability suggests that while the compound may not be cleared too rapidly in vivo, its pharmacokinetic profile could be improved. This data provides a clear rationale for the next steps in lead optimization: medicinal chemists could focus on modifying the benzyl ether linkage to enhance metabolic stability. Strategies might include introducing electron-withdrawing groups to the benzyl ring or replacing the ether with a more stable isostere. Subsequent comparative analysis of these new analogs using the protocol described herein would provide a direct measure of success and efficiently guide the project toward a more drug-like candidate.

References

A Head-to-Head Comparison: 2-Benzyloxyphenylacetic Acid and its Parent Compound, Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of a parent molecule is a cornerstone of drug discovery. The goal is often to enhance potency, refine selectivity, or improve pharmacokinetic properties. This guide provides a detailed comparative analysis of Phenylacetic Acid (PAA), a well-known bioactive compound, and its ortho-substituted derivative, 2-Benzyloxyphenylacetic Acid. We will delve into their physicochemical properties, synthetic routes, and explore the anticipated impact of the benzyloxy substitution on biological activity, grounded in established structure-activity relationships.

Introduction: From Natural Scaffolds to Synthetic Analogs

Phenylacetic acid is a simple yet versatile organic compound, recognized for its role as a natural plant auxin and its antimicrobial properties.[1] In humans, it is a catabolite of the essential amino acid phenylalanine.[2] Its chemical scaffold is the foundation for numerous pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[3][4] The derivatization of PAA, such as through the introduction of a benzyloxy group at the ortho position to form this compound, represents a classic medicinal chemistry approach to modulate biological efficacy. This guide will dissect the rationale and consequences of this specific structural modification.

Physicochemical Properties: A Comparative Overview

The introduction of the benzyloxy group significantly alters the molecule's physical properties. The most notable changes are the increase in molecular weight, a higher melting point, and a presumed increase in lipophilicity, which can have profound effects on how the molecule interacts with biological systems.

PropertyPhenylacetic AcidThis compound
Molecular Formula C₈H₈O₂C₁₅H₁₄O₃
Molecular Weight 136.15 g/mol 242.27 g/mol
Appearance White solid with a honey-like odorWhite to tan solid/powder
Melting Point 76-78 °C96-98 °C
Solubility Slightly soluble in water; soluble in organic solventsData not widely available; expected to have lower water solubility and higher organic solvent solubility than PAA
pKa 4.31Not reported, but expected to be similar to PAA

(Data sourced from multiple chemical suppliers and databases)

Synthesis Pathways: From Precursor to Derivative

The synthesis of both compounds is well-established, relying on fundamental organic chemistry reactions. The parent compound can be synthesized through various means, while the derivative is typically prepared from a hydroxylated precursor.

Synthesis of Phenylacetic Acid

One of the most common and robust methods for synthesizing Phenylacetic Acid is the acid-catalyzed hydrolysis of benzyl cyanide.[5] This method is efficient and proceeds with readily available starting materials.

cluster_0 Synthesis of Phenylacetic Acid Benzyl_Cyanide Benzyl Cyanide Reagents H₂SO₄, H₂O, Heat Benzyl_Cyanide->Reagents PAA Phenylacetic Acid Reagents->PAA Hydrolysis

Caption: Workflow for Phenylacetic Acid synthesis via hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide Adapted from Organic Syntheses Procedure.[5]

  • Reaction Setup: In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously mix 1150 mL of water and 840 mL of commercial sulfuric acid.

  • Addition of Reactant: Add 700 g (6 moles) of benzyl cyanide to the diluted acid mixture.

  • Reaction: Heat the mixture to reflux while stirring continuously for three hours.

  • Work-up: After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water with stirring to prevent the formation of a solid cake.

  • Isolation: Filter the precipitated crude phenylacetic acid.

  • Purification: Wash the crude product by melting it under hot water and decanting the water several times. The final product can be further purified by vacuum distillation.

Synthesis of this compound

The synthesis of this compound typically proceeds via a Williamson ether synthesis, using 2-Hydroxyphenylacetic acid as the starting material and benzyl bromide as the benzyl source.[6]

cluster_1 Synthesis of this compound 2_HPAA 2-Hydroxyphenylacetic Acid Base NaOH, Ethanol 2_HPAA->Base Alkoxide Sodium 2-hydroxyphenylacetate (in situ) Base->Alkoxide Deprotonation Product This compound Alkoxide->Product SN2 Reaction Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Product

Caption: Synthesis of this compound via etherification.

Experimental Protocol: Benzylation of 2-Hydroxyphenylacetic Acid Adapted from literature procedures.[6]

  • Reaction Setup: Dissolve 2-Hydroxyphenylacetic acid in ethanol in a round-bottom flask.

  • Base Addition: Add a stoichiometric amount of sodium hydroxide to deprotonate the phenolic hydroxyl group, forming the sodium salt in situ. Heat the mixture to approximately 95°C for 30 minutes.

  • Alkylation: Add benzyl bromide to the reaction mixture.

  • Reaction: Heat the mixture to reflux for approximately 16 hours.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water.

  • Isolation: Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.

Comparative Biological Activity and Rationale for Derivatization

While Phenylacetic acid itself has modest biological activities, its derivatives are potent drugs.[7] Many NSAIDs, including diclofenac, are PAA derivatives that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[8][9]

The addition of the benzyloxy group at the ortho-position is a deliberate structural modification intended to alter the compound's interaction with biological targets like COX-1 and COX-2.

Hypothesized Effects of the Benzyloxy Group:

  • Steric Hindrance: The bulky benzyloxy group can influence the orientation of the molecule within an enzyme's active site. For COX enzymes, which have a hydrophobic channel, this bulk can enhance or decrease binding affinity and selectivity (COX-1 vs. COX-2) compared to the unsubstituted parent compound.[10]

  • Increased Lipophilicity: The benzyl group increases the molecule's overall lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes and may affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modified Target Interactions: The ether oxygen and the additional phenyl ring introduce new potential points of interaction (e.g., hydrogen bonding, pi-stacking) within a target binding site, potentially increasing binding affinity.[11]

While direct comparative data for this compound is not abundant in public literature, studies on structurally related NSAIDs show that substitutions on the phenylacetic acid core are critical for determining potency and selectivity for COX enzymes.[8][11] It is therefore highly probable that this compound was synthesized to be evaluated as a modulator of targets such as COX enzymes, with the expectation that its properties would differ significantly from the parent PAA.

Experimental Protocol: Assessing Cytotoxicity with the MTT Assay

When developing new chemical entities, assessing their potential toxicity is a critical early step. The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of Phenylacetic acid and this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

cluster_2 MTT Assay Workflow Seed_Cells 1. Seed cells in 96-well plate Treat_Cells 2. Add test compounds (PAA & Derivative) Seed_Cells->Treat_Cells Incubate_1 3. Incubate for 24-48 hours Treat_Cells->Incubate_1 Add_MTT 4. Add MTT reagent to each well Incubate_1->Add_MTT Incubate_2 5. Incubate for 4 hours (Formazan formation) Add_MTT->Incubate_2 Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_2->Solubilize Read_Absorbance 7. Measure absorbance (570 nm) Solubilize->Read_Absorbance Analyze 8. Calculate IC₅₀ values Read_Absorbance->Analyze

Caption: A standard workflow for the MTT cytotoxicity assay.

Conclusion

The transformation from Phenylacetic acid to this compound exemplifies a fundamental strategy in drug discovery: leveraging a known scaffold to create new chemical entities with potentially superior biological profiles. The addition of the benzyloxy group fundamentally alters the molecule's size, shape, and lipophilicity. While Phenylacetic acid serves as a valuable starting point and a low-activity baseline, its benzyloxy derivative is rationally designed for enhanced or altered interactions with biological targets, such as the COX enzymes implicated in inflammation. Further experimental validation, starting with assays like the MTT protocol described, is essential to quantify the cytotoxic and therapeutic potential of this and other related derivatives.

References

A Comparative Guide to Validating the Mechanism of Action of 2-Benzyloxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 2-Benzyloxyphenylacetic acid derivatives, a class of compounds with significant therapeutic potential as anti-inflammatory and analgesic agents. By integrating biochemical, cellular, and in vivo methodologies, we present a self-validating workflow that not only confirms the primary MoA but also provides a comparative landscape against established alternatives.

Introduction: The Therapeutic Promise of this compound Derivatives

The family of this compound derivatives shares structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs), a cornerstone in the management of pain and inflammation.[1][2] The primary MoA for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[3][4][5]

The COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced by inflammatory stimuli.[3][6] The central hypothesis for a novel this compound derivative, hereafter referred to as "Compound X," is its ability to inhibit COX enzymes. A crucial aspect of its validation is to determine its potency and selectivity for COX-2 over COX-1, as selective COX-2 inhibition is associated with potent anti-inflammatory effects while minimizing the gastrointestinal side effects common with non-selective NSAIDs.[6][7]

This guide will compare Compound X against two benchmarks:

  • Celecoxib: A well-established, highly selective COX-2 inhibitor.[7][8][9]

  • Ibuprofen: A widely used, non-selective COX-1/COX-2 inhibitor.[2][7]

cluster_pathway COX Signaling Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation Pain, Fever, Inflammation Prostaglandins_Inflammatory->Inflammation

Caption: Simplified COX signaling pathway.

The Validation Workflow: A Multi-Pillar Approach

A robust MoA validation relies on a tiered approach, moving from direct biochemical interactions to cellular responses and finally to in vivo efficacy. This ensures that observations at each stage are confirmed and contextualized by the next.

cluster_workflow Mechanism of Action Validation Workflow Biochemical Pillar 1: Biochemical Assays Cellular Pillar 2: Cell-Based Assays Biochemical->Cellular Confirms Target Activity InVivo Pillar 3: In Vivo Models Cellular->InVivo Confirms Cellular Efficacy Conclusion Validated MoA InVivo->Conclusion Confirms Therapeutic Relevance

Caption: The three-pillar MoA validation workflow.

Pillar 1: Direct Target Engagement & Activity (Biochemical Assays)

The initial step is to confirm that Compound X physically interacts with and inhibits its putative targets, COX-1 and COX-2, in a purified, cell-free system.

Enzyme Inhibition Assays

Causality: This is the foundational experiment to determine if Compound X inhibits the enzymatic activity of COX-1 and COX-2 and to quantify its potency (IC50) and selectivity.[10][11][12] Comparing the IC50 values for COX-1 and COX-2 provides a selectivity index, which is a critical parameter for predicting the therapeutic window and potential side effects.

Detailed Protocol: In Vitro COX Inhibition Assay

  • Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), a detection reagent for prostaglandin E2 (PGE2), Compound X, Celecoxib, and Ibuprofen.

  • Preparation: Serially dilute the test compounds in DMSO. Prepare assay buffer appropriate for COX enzyme activity.

  • Incubation: In a 96-well plate, add the enzyme (COX-1 or COX-2) to wells containing the assay buffer and the serially diluted compounds. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[13]

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes at 37°C), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Detection: Quantify the amount of PGE2 produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]

  • Selectivity Index Calculation: Calculate the COX-2 selectivity index by dividing the IC50 (COX-1) by the IC50 (COX-2).

Binding Affinity Assays

Causality: While inhibition assays measure functional outcomes, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) directly measure the binding affinity (KD), kinetics (kon/koff), and thermodynamics of the interaction.[14][15][16] This provides orthogonal validation of target engagement and deeper insights into the binding mechanism.

  • Surface Plasmon Resonance (SPR): Provides real-time data on the association and dissociation rates of the compound, from which the equilibrium dissociation constant (KD) is calculated.[17][18][19]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[20][21][22]

Comparative Data Summary (Hypothetical)

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1/COX-2)COX-2 Binding Affinity (KD) (nM)
Compound X 500252030
Celecoxib >10,00050>20060
Ibuprofen 2,0001,5001.31,800

This data suggests Compound X is a potent and selective COX-2 inhibitor, though less selective than Celecoxib, but significantly more selective than the non-selective Ibuprofen.

Pillar 2: Target Engagement in a Cellular Context

Demonstrating that a compound binds its target in a complex cellular environment is a critical step to bridge the gap between biochemical activity and physiological effect.

Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is a powerful method to verify target engagement in intact cells or cell lysates.[23][24] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its thermal stability.[25][26][27] This thermal shift is a direct indicator of target engagement in a physiological context.

Detailed Protocol: CETSA for COX-2 Target Engagement

  • Cell Culture: Use a cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 murine macrophages or human A549 lung carcinoma cells). Stimulate cells with lipopolysaccharide (LPS) to induce COX-2 expression.

  • Compound Treatment: Treat the intact cells with various concentrations of Compound X, Celecoxib, or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[26]

  • Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles or detergents).

  • Separation: Centrifuge the lysates at high speed to pellet precipitated/aggregated proteins. The supernatant contains the soluble, non-denatured proteins.[25]

  • Detection: Analyze the amount of soluble COX-2 remaining in the supernatant using Western blotting or another sensitive protein detection method.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble COX-2 against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and thus, target engagement.[27]

    • Isothermal Dose-Response (ITDRF): Heat all samples at a single, optimized temperature (where significant protein precipitation occurs in the absence of the ligand) and plot the amount of soluble COX-2 against compound concentration. This generates a dose-response curve for target engagement.[23]

cluster_cetsa CETSA Experimental Workflow Treat 1. Treat Cells (Compound vs. Vehicle) Heat 2. Heat Challenge (Temperature Gradient) Treat->Heat Lyse 3. Cell Lysis Heat->Lyse Separate 4. Separate Soluble from Precipitated Protein Lyse->Separate Detect 5. Detect Soluble Target (e.g., Western Blot) Separate->Detect Analyze 6. Analyze Data (Melt Curve Shift) Detect->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay.

Broad Target Selectivity Profiling (Optional Advanced Step)

Causality: To ensure the observed cellular effects are due to on-target activity and to identify potential off-targets that could lead to toxicity, a broad selectivity screen is invaluable. Techniques like Kinobeads, a chemical proteomics approach, can assess the binding of a compound against hundreds of endogenous kinases and other ATP-binding proteins in a competitive manner.[28][29][30][31][32] While COX enzymes are not kinases, this methodology can be adapted with different affinity probes to profile other enzyme classes, providing a comprehensive view of a compound's selectivity.

Pillar 3: Efficacy in Preclinical In Vivo Models

The final and most critical pillar of MoA validation is demonstrating that target engagement translates into a therapeutic effect in a living organism.

Causality: In vivo models of inflammation and pain are essential to confirm that Compound X can achieve sufficient exposure at the site of action to engage COX-2 and produce an analgesic and/or anti-inflammatory effect.[33][34] These models allow for the assessment of efficacy, dose-response relationships, and pharmacokinetics/pharmacodynamics (PK/PD).

Carrageenan-Induced Paw Edema Model (Acute Inflammation)

This is a standard and well-characterized model for evaluating the efficacy of anti-inflammatory drugs.[35][36]

Detailed Protocol:

  • Animals: Use rodents (e.g., Wistar rats or Swiss albino mice).

  • Compound Administration: Administer Compound X, Celecoxib, Ibuprofen, or vehicle orally at various doses.

  • Induction of Inflammation: After a set period (e.g., 1 hour post-drug administration), inject a 1% solution of carrageenan into the sub-plantar region of one hind paw to induce localized inflammation and edema.[33][35]

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group. Determine the ED50 (the dose required to produce 50% of the maximum effect).

Complete Freund's Adjuvant (CFA) Model (Chronic Inflammation and Pain)

This model induces a more persistent inflammatory state and associated pain behaviors (hyperalgesia and allodynia), making it suitable for assessing efficacy in a chronic setting.[35][36][37]

Comparative In Vivo Efficacy (Hypothetical)

CompoundED50 in Carrageenan Paw Edema (mg/kg, p.o.)Analgesic Effect in CFA Model (% Reversal of Hyperalgesia)
Compound X 1065% at 10 mg/kg
Celecoxib 575% at 5 mg/kg
Ibuprofen 3050% at 30 mg/kg

This data suggests Compound X is effective in vivo, with a potency greater than Ibuprofen but slightly less than the highly selective Celecoxib, consistent with the in vitro findings.

Conclusion: Synthesizing the Evidence

The validation of a drug's mechanism of action is not a single experiment but a comprehensive, multi-faceted investigation. By systematically progressing through biochemical, cellular, and in vivo assays, researchers can build a robust and compelling case for the MoA of novel this compound derivatives. The comparative approach against well-characterized drugs like Celecoxib and Ibuprofen is crucial for contextualizing the compound's potency, selectivity, and potential therapeutic niche. This rigorous, self-validating workflow ensures a high degree of scientific confidence, paving the way for successful preclinical and clinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Benzyloxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Laboratory Professionals by a Senior Application Scientist

This guide provides essential, step-by-step procedures for the safe handling and proper disposal of 2-Benzyloxyphenylacetic acid. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Core Principle: Hazard Assessment and Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This foundational knowledge dictates the necessary safety precautions and the rationale behind the disposal protocol.

Health and Safety Hazards

This compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation or damage.[2][3][4][5] This is a primary safety concern, necessitating robust personal protective measures to prevent direct contact.

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[2][4][5][6] Therefore, handling procedures must be designed to minimize or eliminate dust generation.

  • Oral Toxicity: The substance is harmful if swallowed.[3][4]

Environmental Hazards

While some safety data sheets (SDS) suggest no known environmental hazards[2][5], others classify this compound as very toxic to aquatic life, potentially with long-lasting effects.[4][6] This discrepancy demands a conservative approach. To ensure environmental protection, this compound must be treated as hazardous to the environment. The precautionary directive to "Avoid release to the environment" (P273) found in multiple safety data sheets reinforces this principle.[4][6][7] Consequently, disposal into the sanitary sewer system is strictly prohibited.[1][6][8]

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling this compound, including during disposal procedures.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield that meets OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[1][8]To prevent serious eye irritation or damage from splashes or airborne dust.
Hand Protection Chemically impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[6][8]To prevent skin irritation upon direct contact.
Body Protection A laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron or full protective suit may be necessary.[2][6][8]To protect skin and clothing from contamination.
Respiratory Protection Not typically required for small-scale use in a well-ventilated area. However, if dust is generated or ventilation is inadequate, a NIOSH-approved respirator is mandatory.[6][8]To prevent inhalation of dust and subsequent respiratory tract irritation.

Waste Characterization and Segregation

Proper disposal begins with correctly identifying the waste stream. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[9][10]

  • Hazardous Characteristic: this compound is not a specifically listed hazardous waste.[9] However, as a carboxylic acid, it will form an acidic solution in water, which could exhibit the characteristic of corrosivity (EPA Waste Code D002) if the pH is ≤ 2.[9] Furthermore, its documented aquatic toxicity indicates it could be classified as toxic. For these reasons, it must be managed as a regulated hazardous waste.[11]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process.

Step-by-Step Disposal Protocol

The universal directive for this compound is to "Dispose of contents/container to an approved waste disposal plant" (P501).[2][5][7][12] The following protocol outlines the practical steps to achieve this.

Waste Collection
  • Designate a Waste Container: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), that can be securely sealed. The container must be clean and dry before use.

  • Collect at the Source: Collect all waste, including the pure compound and any contaminated materials (e.g., weighing paper, contaminated gloves, spill cleanup debris), directly into the designated waste container.[8]

  • Minimize Dust: When transferring the solid compound, use techniques that avoid creating dust. Always perform these actions in a well-ventilated area or a chemical fume hood.[6][8]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[2][9]

Container Labeling

Proper labeling is a critical regulatory requirement.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[11] Use the official hazardous waste tag provided by your institution's EHS department.

  • Complete All Fields: Clearly write the full chemical name: "this compound." Do not use abbreviations. List all contents, including any solvents or contaminated materials.[9]

  • Identify Hazards: Check the appropriate hazard boxes on the tag (e.g., Irritant, Corrosive, Environmental Hazard).

Temporary Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.[9]

  • Safe Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[8][12] Ensure the container is stored in secondary containment to catch any potential leaks.

Arranging for Final Disposal
  • Contact EHS: Once the container is full or is no longer needed, contact your institution's EHS department or the designated hazardous waste manager to schedule a pickup.[8][9]

  • Do Not Attempt On-Site Treatment: While neutralization is a theoretical option for simple acids, it is not recommended for this compound due to its complex structure and environmental toxicity.[8] On-site treatment should not be performed without explicit EHS approval and a validated protocol. The final disposal will be managed by a licensed hazardous waste contractor, typically via high-temperature incineration.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Before attempting cleanup, don all required PPE as listed in the table above.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.

  • Contain and Clean:

    • Avoid Dusting: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not dry sweep.[6]

    • Collect Material: Carefully scoop or sweep the absorbed material into your designated hazardous waste container.[1][2]

    • Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's safety protocols) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, regardless of size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_final Final Disposition gen Waste Generation (this compound) haz Hazard Assessment (Irritant, Aquatic Toxin) gen->haz spill Spill Occurs gen->spill ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) haz->ppe collect 1. Collect Waste in Compatible Container ppe->collect spill_clean Follow Spill Cleanup Protocol (Collect all debris as hazardous waste) ppe->spill_clean label_node 2. Label with 'Hazardous Waste' & List All Contents collect->label_node store 3. Store in Designated Satellite Accumulation Area label_node->store contact 4. Contact EHS for Pickup store->contact disposal Professional Disposal (Licensed Waste Vendor) contact->disposal spill->ppe Ensure PPE is worn spill_clean->collect

Caption: Decision workflow for the disposal of this compound.

References

A Researcher's Guide to the Safe Handling of 2-Benzyloxyphenylacetic Acid: Personal Protective Equipment (PPE) and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists in drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 2-Benzyloxyphenylacetic acid necessitates a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) and appropriate disposal methods.

Understanding the Risks: Hazard Profile of this compound

This compound is a solid organic compound that, according to its Safety Data Sheet (SDS) and aggregated GHS information, presents the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Damage/Irritation (H318/H319): Can cause serious eye damage or irritation.[1][2][3][4][5]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[1][2][3][4][5]

  • Harmful if Swallowed (H302): May be harmful if ingested.[1][4]

Given these hazards, a multi-faceted PPE strategy is crucial to prevent exposure through dermal contact, ocular exposure, and inhalation.

Core Directive: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific laboratory procedure being performed. The following table outlines the recommended PPE for handling this compound in various scenarios.

Scenario Eye and Face Protection Skin Protection Respiratory Protection
Weighing and preparing solutions of solid this compound Chemical safety goggles are mandatory. A face shield is recommended if there is a significant risk of dust generation.[6][7]A standard laboratory coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile) are required.[6][7]All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation.[6][8] If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.[8]
Handling solutions of this compound Chemical safety goggles are required.A laboratory coat and chemical-resistant gloves are mandatory.[6]Work should be conducted in a well-ventilated area. If there is a risk of aerosol generation, work within a chemical fume hood.
Large-scale operations or potential for splashing A face shield worn over chemical safety goggles is required.[6][7]A chemical-resistant apron over a laboratory coat and appropriate chemical-resistant gloves are necessary.[6]Operations should be conducted in a chemical fume hood.[6][8]

Procedural Guidance: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Procedure:

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.

  • Eye Protection: Put on safety goggles. If required, place a face shield over the goggles.

  • Gloves: Select the appropriate chemical-resistant gloves and inspect them for any signs of damage. Pull the gloves on, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[6]

Doffing Procedure:

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of the gloves in the designated hazardous waste container.[8]

  • Face Shield/Goggles: Remove the face shield (if used), followed by the safety goggles, by handling the earpieces or strap. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward and away from your body to prevent contaminating your personal clothing. Hang it in the designated area or dispose of it if it is a disposable coat.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[9][10]

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound task What is the physical form and scale of the operation? start->task solid Solid Form (Weighing, Transferring) task->solid Solid solution Solution Form task->solution Solution large_scale Large Scale or High Splash Potential task->large_scale Large Scale ppe_solid Required PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves - Fume Hood/Respirator solid->ppe_solid ppe_solution Required PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves solution->ppe_solution ppe_large Required PPE: - Face Shield & Goggles - Chemical Apron & Lab Coat - Nitrile Gloves - Fume Hood large_scale->ppe_large caption PPE Selection Workflow for this compound

Caption: PPE Selection Workflow for this compound

Operational and Disposal Plans

Safe Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form to prevent dust formation.[2][6][8]

  • Avoid creating dust when handling the solid material.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[11][12]

  • Wash hands thoroughly after handling, even if gloves were worn.[2][9][10]

Disposal Plan:

  • All waste materials contaminated with this compound, including used gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[8]

  • Place solid waste in a dedicated, clearly labeled hazardous waste container.[8]

  • Do not dispose of this compound or its solutions down the drain.[6]

  • Follow all federal, state, and local regulations for the disposal of chemical waste. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for themselves and their colleagues.

References

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